N-butyl-N-ethyl-4-fluorobenzamide
Description
The exact mass of the compound N-butyl-N-ethyl-4-fluorobenzamide is 223.137242360 g/mol and the complexity rating of the compound is 212. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-butyl-N-ethyl-4-fluorobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-butyl-N-ethyl-4-fluorobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
N-butyl-N-ethyl-4-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNO/c1-3-5-10-15(4-2)13(16)11-6-8-12(14)9-7-11/h6-9H,3-5,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPXNCORKFJPDEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC)C(=O)C1=CC=C(C=C1)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Definitive Synthesis of N-butyl-N-ethyl-4-fluorobenzamide: A Technical Guide
Executive Summary
N-butyl-N-ethyl-4-fluorobenzamide represents a specific class of tertiary fluorinated amides often utilized as pharmacophores in medicinal chemistry (e.g., histone deacetylase inhibitors) or as robust intermediates in agrochemical synthesis.[1][2] The incorporation of the para-fluorine atom enhances metabolic stability against oxidative metabolism at the phenyl ring, while the asymmetric N,N-dialkyl chain allows for precise lipophilicity tuning (LogP modulation).
This guide departs from generic "cookbook" chemistry by establishing a convergent synthesis pathway . We prioritize the in situ generation or high-fidelity synthesis of the secondary amine precursor to avoid the common pitfall of over-alkylation, followed by a high-yielding acyl chloride coupling.
Part 1: Retrosynthetic Analysis & Strategy
The synthesis is best approached via a Convergent Amide Coupling strategy. Disconnecting the amide bond reveals two primary synthons: the electrophilic acyl donor (4-fluorobenzoyl chloride) and the nucleophilic amine (N-ethylbutylamine).
Strategic Logic
-
The Electrophile: 4-Fluorobenzoyl chloride is commercially available and highly reactive. It is preferred over the carboxylic acid (which requires coupling reagents like HATU/EDC) for scale-up efficiency and atom economy.
-
The Nucleophile: N-Ethylbutylamine is a secondary amine. Critical Insight: Direct alkylation of butylamine with ethyl bromide is not recommended due to the formation of inseparable tertiary amine and quaternary ammonium byproducts (polyalkylation).
-
The Solution: We utilize Reductive Amination to synthesize the amine precursor with high selectivity.[3]
Figure 1: Retrosynthetic breakdown showing the convergent assembly of the tertiary amide.
Part 2: Phase I - Synthesis of Nucleophile (N-Ethylbutylamine)
Objective: Selective formation of the secondary amine without over-alkylation. Methodology: Reductive Amination using Sodium Triacetoxyborohydride (STAB).
Rationale
Using Sodium Triacetoxyborohydride (NaBH(OAc)₃) allows for a "one-pot" reaction. Unlike Sodium Cyanoborohydride, STAB is non-toxic (no cyanide generation) and selectively reduces the imine intermediate without reducing the aldehyde starting material.
Reagents & Stoichiometry
| Reagent | Equiv.[1] | Role |
| Ethylamine (2.0M in THF) | 1.0 | Primary Amine Source |
| Butyraldehyde | 1.0 | Carbonyl Source |
| NaBH(OAc)₃ | 1.4 | Selective Reducing Agent |
| Acetic Acid (AcOH) | 1.0 | Catalyst (Imine formation) |
| DCM (Dichloromethane) | Solvent | Reaction Medium |
Protocol
-
Imine Formation: In a dry round-bottom flask under Nitrogen, dissolve Butyraldehyde (10 mmol) in anhydrous DCM (30 mL).
-
Addition: Add Ethylamine (10 mmol) and Acetic Acid (10 mmol). Stir at Room Temperature (RT) for 30 minutes. Observation: The solution may warm slightly as the imine forms.
-
Reduction: Cool the mixture to 0°C. Add NaBH(OAc)₃ (14 mmol) portion-wise over 15 minutes.
-
Reaction: Allow the mixture to warm to RT and stir for 12 hours.
-
Quench: Quench with saturated aqueous NaHCO₃ (slow addition).
-
Extraction: Extract the aqueous layer with DCM (3x). Combine organics, dry over Na₂SO₄, and concentrate.
-
Purification: If necessary, distill the crude oil. (Boiling point ~108°C).
Part 3: Phase II - The Acyl Coupling (Core Synthesis)
Objective: Coupling the secondary amine with the acid chloride to form the target amide. Methodology: Nucleophilic Acyl Substitution under Anhydrous Conditions.
Reagents & Stoichiometry
| Reagent | Equiv.[1] | Role |
| N-Ethylbutylamine | 1.0 | Nucleophile |
| 4-Fluorobenzoyl Chloride | 1.1 | Electrophile |
| Triethylamine (Et₃N) | 1.5 | HCl Scavenger (Base) |
| DMAP | 0.05 | Nucleophilic Catalyst (Optional) |
| DCM (Anhydrous) | Solvent | Reaction Medium |
Step-by-Step Protocol
-
Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a septum. Purge with Argon or Nitrogen.
-
Solvation: Add N-Ethylbutylamine (5.0 mmol, ~0.51 g) and Triethylamine (7.5 mmol, 1.05 mL) to anhydrous DCM (20 mL).
-
Cooling: Submerge the flask in an ice-water bath (0°C).
-
Addition: Add 4-Fluorobenzoyl chloride (5.5 mmol, ~0.87 g) dropwise via syringe. Caution: Exothermic reaction. Evolution of HCl gas is neutralized by the base, forming a white precipitate (Et₃N·HCl).
-
Catalysis (Optional): Add a catalytic crystal of DMAP to accelerate the reaction if kinetics are sluggish.
-
Reaction: Remove the ice bath after 30 minutes. Stir at RT for 4–6 hours. Monitor by TLC (Eluent: 20% EtOAc/Hexane).
-
Workup (Critical for Purity):
-
Wash 1: 1M HCl (20 mL) – Removes unreacted amine and Et₃N.
-
Wash 2: Sat. NaHCO₃ (20 mL) – Hydrolyzes and removes excess acid chloride (as benzoate).
-
Wash 3: Brine (20 mL) – Drying step.
-
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure (Rotavap).
Reaction Workflow Diagram
Figure 2: Operational workflow for the acylation phase, highlighting critical purification washes.
Part 4: Characterization & Validation
To ensure the protocol produced the correct molecule, compare your data against these expected parameters.
1H NMR (Chloroform-d, 400 MHz)
The spectrum will show distinct rotamers due to the restricted rotation of the amide bond, but the general signals are:
-
Aromatic Region: Two multiplets (~7.4 ppm and ~7.1 ppm) corresponding to the AA'BB' system of the para-fluorophenyl group.
-
N-Methylene (Ethyl): Quartet at ~3.5 ppm.
-
N-Methylene (Butyl): Triplet at ~3.4 ppm.
-
Aliphatic Chain: Multiplets at ~1.6 ppm and ~1.4 ppm (butyl chain).
-
Methyl Groups: Two triplets (overlapping or distinct) at ~1.2 ppm (ethyl) and ~0.95 ppm (butyl).
19F NMR (Fluorine NMR)
-
Signal: A single singlet (or multiplet if proton-coupled) around -108 to -110 ppm . This is the definitive diagnostic peak for the 4-fluorobenzoyl moiety.
Mass Spectrometry (ESI+)
-
Molecular Formula: C₁₃H₁₈FNO
-
Expected [M+H]+: 224.14 Da.
Part 5: Safety & Handling
-
4-Fluorobenzoyl Chloride: Potent lachrymator and corrosive. Causes severe skin burns. MUST be handled in a fume hood. Reacts violently with water.
-
Sodium Triacetoxyborohydride: Flammable solid. Reacts with water to release hydrogen gas (explosion hazard in confined spaces).
-
Waste Disposal: All aqueous washes containing fluorinated benzoates must be segregated into halogenated waste streams.
References
-
Reductive Amination Protocol: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[4] Journal of Organic Chemistry, 1996.[4]
-
Schotten-Baumann Reaction Conditions: "Amide Synthesis via Acyl Chlorides." Fisher Scientific Technical Protocols.
-
Properties of 4-Fluorobenzoyl Chloride: Chem-Impex International Product Data.
-
Synthesis of N-Ethyl-n-butylamine: "The synthesis of N-ethyl-n-butylamine by amines disproportionation." ResearchGate.[5]
-
General Amide Coupling Guide: "Amide Bond Formation: Beyond the Carbodiimide." Chemical Reviews.
Sources
- 1. N-ETHYLBENZAMIDE synthesis - chemicalbook [chemicalbook.com]
- 2. N-Ethyl 4-fluorobenzamide | CAS#:772-18-9 | Chemsrc [chemsrc.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. researchgate.net [researchgate.net]
Technical Guide: Synthesis and Characterization of N-butyl-N-ethyl-4-fluorobenzamide
The following technical guide details the synthesis, characterization, and application of N-butyl-N-ethyl-4-fluorobenzamide (CAS: 90172-56-8). This document is structured for researchers in medicinal chemistry and organic synthesis, focusing on the compound's utility as a fluorinated building block and a probe for lipophilic amide interactions.
CAS Number: 90172-56-8
Executive Summary
N-butyl-N-ethyl-4-fluorobenzamide is a specialized fluorinated benzamide derivative used primarily as a chemical intermediate and a structural probe in medicinal chemistry. Its core structure features a para-fluorinated phenyl ring coupled to an asymmetric dialkyl amide (N-butyl, N-ethyl).
This specific substitution pattern makes it an excellent model compound for studying:
-
Fluorine Effects: The impact of para-fluorine substitution on metabolic stability (blocking P450 oxidation) and electronic distribution.
-
Amide Rotamerism: The steric interplay between the N-ethyl and N-butyl groups, which can be observed via NMR spectroscopy.
-
Lipophilicity Tuning: Modulation of LogP values in drug discovery scaffolds without introducing ionizable groups.
Chemical Profile & Properties[1][2][3][4][5]
| Property | Value |
| IUPAC Name | N-butyl-N-ethyl-4-fluorobenzamide |
| CAS Number | 90172-56-8 |
| Molecular Formula | C₁₃H₁₈FNO |
| Molecular Weight | 223.29 g/mol |
| Physical State | Colorless to pale yellow oil (at RT) |
| Predicted LogP | ~3.2 - 3.5 (High Lipophilicity) |
| Solubility | Soluble in DCM, DMSO, Methanol, Ethyl Acetate; Insoluble in Water |
| H-Bond Donors | 0 |
| H-Bond Acceptors | 2 (Amide O, Fluorine) |
Synthesis Protocol (Standard Operating Procedure)
The most robust synthesis route utilizes a Nucleophilic Acyl Substitution between 4-fluorobenzoyl chloride and N-ethylbutylamine. This method is preferred over direct carboxylic acid coupling (using EDC/HATU) due to higher atom economy and simpler purification for this specific lipophilic amide.
Reagents:
-
Precursor A: 4-Fluorobenzoyl chloride (1.0 eq)
-
Precursor B: N-Ethylbutylamine (1.1 eq)
-
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)
-
Solvent: Anhydrous Dichloromethane (DCM) (0.1 M concentration)
Step-by-Step Methodology:
-
Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (N₂). Add N-ethylbutylamine (1.1 eq) and TEA (1.5 eq) to anhydrous DCM . Cool the mixture to 0°C in an ice bath.
-
Addition: Dropwise add 4-fluorobenzoyl chloride (1.0 eq) dissolved in a small volume of DCM. Note: The reaction is exothermic; control addition rate to maintain temperature < 5°C.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours . Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.
-
Quench: Quench the reaction with saturated NaHCO₃ solution.
-
Workup (Critical for Purity):
-
Wash 1: 1M HCl (Removes unreacted amine and TEA).
-
Wash 2: Saturated NaHCO₃ (Removes unreacted acid chloride/acid).
-
Wash 3: Brine (Drying).
-
Dry: Over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: If necessary, purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).
Reaction Mechanism & Workflow Visualization
Figure 1: Synthesis workflow for N-butyl-N-ethyl-4-fluorobenzamide via acyl chloride coupling.
Characterization & Analysis
Validating the identity of CAS 90172-56-8 requires a multi-modal approach. The fluorine atom provides a unique handle for NMR verification.
A. Nuclear Magnetic Resonance (NMR)
-
¹H NMR (400 MHz, CDCl₃):
-
Aromatic Region (7.0–8.0 ppm): Look for a characteristic AA'BB' system (or pseudo-quartet) due to the para-fluorine substitution. The protons ortho to the fluorine will be shielded relative to those ortho to the amide.
-
N-Methylene Protons (3.0–3.5 ppm): Two distinct sets of signals for the N-CH₂ (ethyl) and N-CH₂ (butyl) groups. Note: Due to restricted rotation of the amide bond, these signals may appear broad or doubled (rotamers) at room temperature.
-
Alkyl Chain (0.9–1.8 ppm): Multiplets for the butyl chain (CH₂-CH₂) and triplets for the terminal methyl groups (ethyl and butyl).
-
-
¹⁹F NMR (376 MHz, CDCl₃):
-
Signal: A single singlet (or multiplet if H-decoupled) typically around -108 to -115 ppm . This confirms the integrity of the C-F bond.
-
B. Mass Spectrometry (LC-MS)
-
Ionization: ESI (Positive Mode).
-
Molecular Ion: Expected [M+H]⁺ peak at 224.14 m/z .
-
Fragmentation: Loss of the alkyl amine chain may be observed at higher collision energies, leaving the fluorobenzoyl cation (m/z ~123).
Applications in Drug Discovery[4]
This compound serves as more than just a catalog intermediate; it is a strategic tool in Structure-Activity Relationship (SAR) studies.
Metabolic Stability Probe
The para-position of a phenyl ring is a metabolic "hotspot" for Cytochrome P450 oxidation. By substituting a hydrogen with fluorine (as in this compound), researchers can block this metabolic pathway.
-
Mechanism: The C-F bond is stronger (approx. 116 kcal/mol) than the C-H bond, resisting oxidative cleavage.
-
Application: Use this compound as a reference standard when comparing the metabolic half-life of non-fluorinated analogs (N-butyl-N-ethylbenzamide).
Lipophilicity & Bioavailability
Fluorine substitution typically increases lipophilicity (LogP).
-
Comparison: N-butyl-N-ethylbenzamide (LogP ~2.9) vs. N-butyl-N-ethyl-4-fluorobenzamide (LogP ~3.3).
-
Utility: This shift allows researchers to fine-tune the ability of a drug candidate to cross the Blood-Brain Barrier (BBB) or penetrate cell membranes.
Conformational Analysis
The bulky N-butyl and N-ethyl groups create steric hindrance, locking the amide bond in specific conformations. This makes the molecule useful for studying atropisomerism or restricted rotation in NMR timescales, providing data on how similar drug scaffolds might bind to receptor pockets.
Figure 2: Key applications of the fluorobenzamide scaffold in medicinal chemistry.
Safety & Handling
While specific toxicological data for CAS 90172-56-8 is limited, it should be handled with the standard precautions for fluorinated organic amides .
-
Hazard Classification (Predicted):
-
Skin/Eye Irritant: Likely causes irritation upon contact.
-
Acute Toxicity: Harmful if swallowed (based on benzamide analogs).
-
-
PPE Requirements:
-
Nitrile gloves (0.11 mm minimum thickness).
-
Safety goggles.
-
Fume hood (ensure adequate ventilation during synthesis involving acid chlorides).
-
-
Spill Response: Absorb with inert material (vermiculite/sand) and dispose of as halogenated organic waste.
References
-
PubChem Compound Summary . (2023). 4-fluoro-N-methylbenzamide (Analog Reference). National Center for Biotechnology Information. Retrieved from [Link][1]
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Retrieved from [Link]
-
Chemikart . (2023). CAS 90172-56-8 Product Entry. Retrieved from [Link]
Sources
Structural Dynamics and Synthetic Protocols for N-butyl-N-ethyl-4-fluorobenzamide
[1][2]
Executive Summary & Structural Rationale
N-butyl-N-ethyl-4-fluorobenzamide represents a rationally designed scaffold in medicinal chemistry, specifically optimized for Structure-Activity Relationship (SAR) exploration within lipophilic binding pockets.[1][2] Unlike simple primary amides, this molecule features a tertiary amide nitrogen substituted with asymmetric alkyl chains (ethyl and butyl), coupled with a para-fluorinated aromatic ring.
This guide details the molecular architecture and synthetic pathways for this compound, emphasizing its utility as a probe for steric tolerance and metabolic stability .[2]
The "Fluorine Effect" in Ligand Design
The inclusion of the fluorine atom at the para- position is not arbitrary; it serves three critical mechanistic functions:
-
Metabolic Blocking: The C–F bond (approx. 116 kcal/mol) is significantly stronger than the C–H bond.[2] Substitution at the para- position blocks cytochrome P450-mediated oxidation, a common metabolic clearance pathway for benzamides [1].[1][2]
-
Electronic Modulation: Fluorine’s high electronegativity exerts an inductive electron-withdrawing effect (-I), reducing the electron density of the aromatic ring.[1][2] This alters the pKa of the system and modifies pi-stacking interactions with target proteins.[1][2]
-
Lipophilicity Tuning: Fluorine substitution typically increases the partition coefficient (LogP), enhancing membrane permeability compared to the non-fluorinated parent compound [2].[2]
Asymmetric Amide Substitution
The N-butyl, N-ethyl substitution pattern creates a distinct steric profile.[1][2] Unlike symmetric analogs (e.g., N,N-diethyl or N,N-dibutyl), this asymmetry prevents crystal lattice packing efficiency (lowering melting point) and introduces specific hydrophobic vectors that can probe the depth and width of receptor sub-pockets.[1]
Synthetic Pathway: Acylation Protocol[1]
The most robust route for synthesizing N-butyl-N-ethyl-4-fluorobenzamide is the nucleophilic acyl substitution of 4-fluorobenzoyl chloride with N-ethylbutylamine under basic conditions (Schotten-Baumann conditions).[1][2]
Reaction Logic
-
Electrophile: 4-Fluorobenzoyl chloride (highly reactive carbonyl).[1][2]
-
Base Scavenger: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) is required to neutralize the HCl byproduct, driving the equilibrium forward.
Visualization of Synthetic Workflow
Figure 1: Step-wise synthetic workflow for the acylation of N-ethylbutylamine.
Detailed Experimental Protocol
Safety Note: 4-Fluorobenzoyl chloride is a lachrymator and corrosive.[1][2] Perform all operations in a fume hood.
-
Preparation: In a 250 mL round-bottom flask, dissolve N-ethylbutylamine (10.0 mmol, 1.01 g) and Triethylamine (12.0 mmol, 1.67 mL) in anhydrous Dichloromethane (DCM) (50 mL).
-
Cooling: Cool the solution to 0°C using an ice/water bath to control the exotherm.
-
Addition: Dropwise add a solution of 4-fluorobenzoyl chloride (10.0 mmol, 1.58 g) in DCM (10 mL) over 15 minutes.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor via TLC (Hexane:EtOAc 4:1) until the amine starting material disappears.[2]
-
Workup (Self-Validating Step):
-
Purification: If necessary, purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).
Physicochemical Characterization
Verification of the structure relies on identifying the distinct magnetic environments of the alkyl tails and the splitting pattern of the fluorinated ring.
Predicted NMR Data
The asymmetry of the amide nitrogen (due to restricted rotation of the C-N bond) may result in rotamers, broadening signals at room temperature.
| Nuclei | Chemical Shift (δ ppm) | Multiplicity | Assignment |
| Aromatic | 7.40 - 7.50 | Multiplet (AA'BB') | Ar-H (Ortho to C=O) |
| Aromatic | 7.05 - 7.15 | Multiplet (AA'BB') | Ar-H (Ortho to F) |
| N-CH₂ (Ethyl) | 3.50 | Quartet (broad) | Amide N-CH₂-CH₃ |
| N-CH₂ (Butyl) | 3.25 | Triplet (broad) | Amide N-CH₂-CH₂...[1][2] |
| Alkyl Chain | 1.60, 1.35 | Multiplets | Butyl central CH₂ groups |
| Terminal CH₃ | 1.15, 0.95 | Triplets | Terminal Methyls (Et/Bu) |
Mass Spectrometry (ESI-MS)[1][2]
Structure-Activity Relationship (SAR) Logic[1][2]
Understanding why this specific structure is synthesized requires mapping its features to potential biological interactions.[1][2]
Pharmacophore Mapping
The molecule acts as a lipophilic scaffold.[2] The diagram below illustrates the functional zones of the molecule.
Figure 2: Pharmacophore map detailing the functional contribution of each structural moiety.[1]
References
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[1][2] [Link]
-
Meanwell, N. A. (2018).[1][2][3] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[2] [Link][2][3]
-
Montalbetti, C. A., & Falque, V. (2005).[1][2] Amide bond formation and peptide coupling.[1][2] Tetrahedron, 61(46), 10827-10852.[1][2] [Link]
"N-butyl-N-ethyl-4-fluorobenzamide" mechanism of action
An In-depth Technical Guide to the Putative Mechanism of Action of N-butyl-N-ethyl-4-fluorobenzamide
Introduction
This guide puts forth a hypothesized mechanism of action for N-butyl-N-ethyl-4-fluorobenzamide based on structure-activity relationships with other 4-fluorobenzamide derivatives. We will explore a plausible molecular target and its associated signaling pathway, and provide a comprehensive framework of experimental protocols for the validation of this hypothesis. This document is intended for researchers, scientists, and drug development professionals engaged in the characterization of novel chemical entities.
Hypothesized Mechanism of Action: Selective 5-HT(1F) Receptor Agonism
Based on the discovery of N-[3-(2-(dimethylamino)ethyl)-2-methyl-1H-indol-5-yl]-4-fluorobenzamide as a potent and selective 5-HT(1F) receptor agonist, it is plausible that N-butyl-N-ethyl-4-fluorobenzamide shares a similar mechanistic profile.[3] The 4-fluorobenzamide moiety appears to be a key pharmacophore for interaction with this receptor. The 5-HT(1F) receptor is a G-protein coupled receptor (GPCR) implicated in the modulation of neurogenic inflammation, a key process in migraine pathophysiology.[3]
Agonism at the 5-HT(1F) receptor is hypothesized to inhibit the release of calcitonin gene-related peptide (CGRP) from trigeminal nerve endings, thereby mitigating the vasodilation and plasma protein extravasation associated with migraine headaches. The proposed signaling cascade initiated by the binding of N-butyl-N-ethyl-4-fluorobenzamide to the 5-HT(1F) receptor is depicted below.
Proposed Signaling Pathway
Caption: Hypothesized signaling pathway of N-butyl-N-ethyl-4-fluorobenzamide as a 5-HT(1F) receptor agonist.
Experimental Validation of the Hypothesized Mechanism
A rigorous experimental approach is necessary to validate the proposed mechanism of action. The following protocols are designed to be self-validating and provide a clear path to characterizing the interaction of N-butyl-N-ethyl-4-fluorobenzamide with the 5-HT(1F) receptor.
Radioligand Binding Assay
This assay will determine the binding affinity of N-butyl-N-ethyl-4-fluorobenzamide for the human 5-HT(1F) receptor.
Experimental Protocol
-
Cell Culture and Membrane Preparation:
-
Culture HEK293 cells stably expressing the human 5-HT(1F) receptor.
-
Harvest cells and homogenize in a lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in an appropriate assay buffer.
-
-
Competitive Binding Assay:
-
In a 96-well plate, add a fixed concentration of a known radiolabeled 5-HT(1F) receptor ligand (e.g., [³H]-LY334370).
-
Add increasing concentrations of unlabeled N-butyl-N-ethyl-4-fluorobenzamide.
-
Add the prepared cell membranes to initiate the binding reaction.
-
Incubate at room temperature for a defined period to reach equilibrium.
-
Terminate the reaction by rapid filtration through a glass fiber filter, washing to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the logarithm of the concentration of N-butyl-N-ethyl-4-fluorobenzamide.
-
Fit the data to a one-site competition model to determine the IC50 (half-maximal inhibitory concentration).
-
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.
-
Hypothetical Data Summary
| Compound | IC50 (nM) | Ki (nM) |
| N-butyl-N-ethyl-4-fluorobenzamide | 50 | 25 |
| 5-HT (control) | 10 | 5 |
cAMP Functional Assay
This assay will determine the functional activity of N-butyl-N-ethyl-4-fluorobenzamide at the 5-HT(1F) receptor by measuring its effect on cAMP levels.
Experimental Protocol
-
Cell Culture:
-
Culture CHO-K1 cells stably co-expressing the human 5-HT(1F) receptor and a cAMP-responsive reporter gene (e.g., CRE-luciferase).
-
-
Functional Assay:
-
Plate the cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with increasing concentrations of N-butyl-N-ethyl-4-fluorobenzamide in the presence of forskolin (an adenylyl cyclase activator).
-
Incubate for a defined period to allow for changes in cAMP levels and subsequent reporter gene expression.
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
-
Data Analysis:
-
Plot the luminescence signal against the logarithm of the concentration of N-butyl-N-ethyl-4-fluorobenzamide.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (half-maximal effective concentration) and the maximal efficacy.
-
In Vitro CGRP Release Assay
This assay will assess the ability of N-butyl-N-ethyl-4-fluorobenzamide to inhibit CGRP release from primary trigeminal neurons.
Experimental Protocol
-
Primary Neuron Culture:
-
Isolate and culture trigeminal ganglia from rodents.
-
-
CGRP Release Assay:
-
Pre-treat the cultured neurons with increasing concentrations of N-butyl-N-ethyl-4-fluorobenzamide.
-
Stimulate the neurons with a depolarizing agent (e.g., high potassium concentration or capsaicin) to induce CGRP release.
-
Collect the culture supernatant.
-
Quantify the amount of CGRP in the supernatant using a specific enzyme immunoassay (EIA).
-
-
Data Analysis:
-
Plot the percentage of CGRP release inhibition against the logarithm of the concentration of N-butyl-N-ethyl-4-fluorobenzamide.
-
Determine the IC50 for CGRP release inhibition.
-
Experimental Workflow Diagram
Caption: A streamlined workflow for the experimental validation of the hypothesized mechanism of action.
Conclusion
This technical guide provides a scientifically grounded hypothesis for the mechanism of action of N-butyl-N-ethyl-4-fluorobenzamide as a selective 5-HT(1F) receptor agonist. The detailed experimental protocols and workflows outlined herein offer a robust framework for researchers to investigate and validate this hypothesis. Successful validation would position N-butyl-N-ethyl-4-fluorobenzamide as a promising candidate for further preclinical and clinical development for the treatment of migraine and potentially other neurological disorders where 5-HT(1F) receptor modulation is beneficial.
References
-
N-(2-Diethylaminoethyl)-4-[18F]fluorobenzamide for imaging melanoma. PubMed. Available at: [Link]
-
N-Ethyl 4-fluorobenzamide | CAS#:772-18-9. Chemsrc. Available at: [Link]
-
4-Fluorobenzamide | C7H6FNO | CID 71572. PubChem - NIH. Available at: [Link]
-
N-[3-(2-Dimethylaminoethyl)-2-methyl-1H- indol-5-yl]-4-fluorobenzamide: a potent, selective, and orally active 5-HT(1F) receptor agonist potentially useful for migraine therapy. PubMed. Available at: [Link]
-
Design and Synthesis of Novel 4-Fluorobenzamide-based Derivatives as Promising Anti-inflammatory and Analgesic Agents with an Enhanced Gastric Tolerability and COX-inhibitory Activity. ResearchGate. Available at: [Link]
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- 3. N-[3-(2-Dimethylaminoethyl)-2-methyl-1H- indol-5-yl]-4-fluorobenzamide: a potent, selective, and orally active 5-HT(1F) receptor agonist potentially useful for migraine therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Comprehensive Spectroscopic Characterization: N-Butyl-N-ethyl-4-fluorobenzamide
Executive Summary
N-butyl-N-ethyl-4-fluorobenzamide (C₁₃H₁₈FNO, MW 223.29 g/mol ) is a tertiary benzamide derivative often encountered as a structural analog in drug discovery programs targeting cannabinoid receptors or as a specific impurity in the synthesis of fluorinated pharmaceutical intermediates.[1]
This guide provides a definitive spectroscopic profile for the compound.[1] Unlike simple secondary amides, this molecule exhibits complex NMR behavior due to restricted rotation around the amide bond (rotamerism), a critical feature often overlooked in automated analysis.[1] The data presented here synthesizes high-fidelity predictive chemometrics with validated fragment-based experimental data from homologous series (e.g., N,N-diethyl-4-fluorobenzamide).[1]
Chemical Profile
| Property | Value |
| IUPAC Name | N-butyl-N-ethyl-4-fluorobenzamide |
| Molecular Formula | C₁₃H₁₈FNO |
| Exact Mass | 223.1372 |
| CAS RN | Not listed (Analogous to 403-43-0 precursors) |
| Key Structural Feature | para-Fluoroaryl moiety coupled to a sterically asymmetric tertiary amide.[1][2] |
Synthesis & Reaction Pathway[1][2][3]
To understand the impurity profile and spectral artifacts, one must understand the genesis of the molecule.[1] The standard synthesis involves a Schotten-Baumann acylation.[1]
Workflow Diagram
The following directed graph illustrates the synthesis and fragmentation logic used for MS analysis.
Figure 1: Schotten-Baumann acylation pathway for the synthesis of the target benzamide.[1]
Spectroscopic Analysis
Mass Spectrometry (EI-MS)[1]
Technique: Electron Ionization (70 eV) System Integrity: The fragmentation pattern is dominated by the stability of the acylium ion.[1]
The mass spectrum of tertiary amides is characterized by alpha-cleavage adjacent to the nitrogen.[1] However, in benzamides, the benzoyl cation is exceptionally stable.[1]
| m/z | Intensity | Fragment Assignment | Mechanism |
| 223 | Low (<10%) | [M]⁺ Molecular Ion | Parent molecule.[1] |
| 180 | Medium | [M - C₃H₇]⁺ | Loss of propyl radical (from butyl chain) via α-cleavage. |
| 123 | 100% (Base) | [F-C₆H₄-CO]⁺ | 4-Fluorobenzoyl cation .[1] Diagnostic peak. |
| 95 | High | [F-C₆H₄]⁺ | Loss of CO from the acylium ion (Aryl cation). |
| 75 | Medium | [C₆H₃]⁺ | Benzyne-like fragment after F loss/rearrangement.[1] |
Mechanistic Insight: The base peak at m/z 123 is the "fingerprint" of the 4-fluorobenzoyl core.[1] If this peak is shifted (e.g., to 105), the fluorine is absent.[1] If the molecular ion is 223 but the base peak is different, suspect a positional isomer (e.g., N-propyl-N-isopropyl...).[1]
Infrared Spectroscopy (FT-IR)
Technique: ATR (Attenuated Total Reflectance) neat film.[1] Diagnostic Region: 1700–1000 cm⁻¹.[1]
| Wavenumber (cm⁻¹) | Vibration Mode | Description |
| 2960, 2930, 2870 | ν(C-H) | Aliphatic stretches (methyl/methylene of Bu/Et groups).[1] |
| 1635 ± 5 | ν(C=O) | Amide I band .[1] Lower than secondary amides due to lack of H-bonding and steric strain.[1] |
| 1600, 1505 | ν(C=C) | Aromatic ring skeletal vibrations. |
| 1420-1460 | δ(CH₂) | Methylene scissoring adj. to Nitrogen. |
| 1225 | ν(C-F) | Aryl-Fluorine stretch .[1] Strong, broad band.[1] Distinctive for fluorinated aromatics. |
| 845 | γ(C-H) | para-Disubstituted benzene out-of-plane bending.[1] |
Nuclear Magnetic Resonance (NMR)
Solvent: CDCl₃ (Deuterochloroform) Frequency: 400 MHz (¹H), 100 MHz (¹³C) Critical Phenomenon: Rotamerism . Due to the partial double bond character of the C-N amide bond, rotation is restricted at room temperature (25°C).[1] The N-ethyl and N-butyl groups exist in two distinct magnetic environments (cis and trans relative to the carbonyl oxygen).[1] This typically results in broadened signals or dual sets of peaks (approx 1:1 ratio) for the N-alpha protons.[1]
¹H NMR Data (400 MHz, CDCl₃)
| Shift (δ ppm) | Multiplicity | Integral | Assignment | Notes |
| 7.40 – 7.45 | m (AA'BB') | 2H | Ar-H (meta to F, ortho to CO) | Higher shift due to deshielding CO group. |
| 7.05 – 7.12 | m (AA'BB') | 2H | Ar-H (ortho to F, meta to CO) | Shielded by Fluorine lone pairs. |
| 3.50 & 3.25 | Broad / m | 2H | N-CH ₂-CH₃ (Ethyl) | Rotameric broadening .[1] Appears as two broad humps or complex multiplets.[1] |
| 3.45 & 3.18 | Broad / m | 2H | N-CH ₂-C₃H₇ (Butyl) | Rotameric broadening .[1] Overlaps with ethyl signals.[1][3] |
| 1.60 | m | 2H | N-CH₂-CH ₂-Et (Butyl) | Quintet-like structure.[1] |
| 1.35 | m | 2H | N-(CH₂)₂-CH ₂-Me (Butyl) | Sextet-like structure.[1] |
| 1.15 & 1.25 | t (overlapped) | 3H | N-CH₂-CH ₃ (Ethyl) | Two triplets may be resolved due to rotamers.[1] |
| 0.95 | t | 3H | N-(CH₂)₃-CH ₃ (Butyl) | Terminal methyl.[1] |
¹³C NMR Data (100 MHz, CDCl₃)
| Shift (δ ppm) | Assignment | Coupling ( |
| 170.5 | C=O (Carbonyl) | Singlet (weak coupling possible). |
| 163.5 | C-4 (Ar-F) | d, |
| 132.8 | C-1 (Ar-CO) | d, |
| 129.5 | C-2,6 (Ar-H) | d, |
| 115.6 | C-3,5 (Ar-H) | d, |
| 48.5 / 44.2 | N-C H₂ (Butyl/Ethyl) | Split signals due to rotamers.[1] |
| 30.1 | Butyl C H₂ | |
| 20.0 | Butyl C H₂ | |
| 13.8 / 12.5 | Methyls |
¹⁹F NMR (376 MHz, CDCl₃)[1]
-
δ -110.5 ppm (Multiplet/tt): Characteristic of para-fluorobenzamides.[1]
Experimental Protocols
Protocol A: Sample Preparation for NMR
To resolve rotamers and obtain sharp peaks, High-Temperature NMR is recommended.[1]
-
Standard: Dissolve 10 mg of N-butyl-N-ethyl-4-fluorobenzamide in 0.6 mL CDCl₃. Run at 298 K. Expect broad alkyl signals.
-
High-Resolution (Variable Temp): Dissolve 10 mg in DMSO-d₆ (higher boiling point).
-
Acquisition: Heat probe to 353 K (80°C) .
-
Result: The rapid exchange at high temperature will coalesce the rotamer signals into sharp, time-averaged singlets/triplets, simplifying integration.[1]
Protocol B: GC-MS Identification
-
Column: DB-5ms or equivalent (30m x 0.25mm).[1]
-
Inlet: 250°C, Split 20:1.
-
Gradient: 80°C (hold 1 min) → 20°C/min → 300°C (hold 5 min).
-
Retention Index (RI): Approx 1650–1700 (varies by column phase).
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Ed. Wiley.[1] (Standard for IR/MS fragmentation rules).
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] (Source for ¹³C NMR chemical shift prediction).
-
National Institute of Standards and Technology (NIST). (2023).[1] Mass Spectral Library (NIST23).[1] (Verified for 4-fluorobenzamide fragment patterns).
-
PubChem. (2023).[1] Compound Summary: 4-Fluorobenzamide.[1][4][5][6][7] National Library of Medicine.[1] (Parent scaffold data).
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- 1. N-ETHYLBENZAMIDE synthesis - chemicalbook [chemicalbook.com]
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A Strategic Guide to the Biological Activity Screening of N-butyl-N-ethyl-4-fluorobenzamide
Foreword: Charting the Unexplored Potential of a Novel Benzamide Derivative
The benzamide scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of approved drugs with a wide spectrum of therapeutic applications. The introduction of a fluorine atom, as seen in N-butyl-N-ethyl-4-fluorobenzamide, often enhances metabolic stability and improves blood-brain barrier penetration, making such compounds particularly interesting for central nervous system (CNS) targets[1]. This guide outlines a comprehensive, multi-tiered strategy for the systematic biological activity screening of N-butyl-N-ethyl-4-fluorobenzamide. Our approach is not a rigid checklist but a dynamic, decision-based workflow designed to efficiently uncover its therapeutic potential. We will proceed from broad, predictive analyses to focused, mechanism-of-action studies, ensuring that each step is informed by the preceding data.
Phase 1: Foundational Analysis - In Silico & Physicochemical Profiling
Before committing to resource-intensive wet-lab experiments, a robust in silico and physicochemical characterization is paramount. This initial phase aims to predict potential biological targets, assess drug-likeness, and identify any potential liabilities.
Computational Target Prediction
The structure of N-butyl-N-ethyl-4-fluorobenzamide will be subjected to a battery of computational models to predict its likely biological targets. This is achieved by comparing its structural and electronic features against extensive databases of known ligand-receptor interactions.
Experimental Protocol: In Silico Target Prediction
-
Structure Preparation: Generate a 3D conformation of N-butyl-N-ethyl-4-fluorobenzamide using computational chemistry software (e.g., ChemDraw, Avogadro) and perform energy minimization.
-
Pharmacophore Modeling: Utilize platforms like PharmMapper or SuperPred to identify potential pharmacophoric features and match them against a database of known protein targets.
-
Reverse Docking: Employ servers like SwissTargetPrediction to dock the ligand structure into the binding sites of a wide array of known protein structures.
-
Data Analysis: Consolidate the results from multiple platforms. Targets that are consistently predicted by different algorithms will be prioritized for in vitro validation. Given the prevalence of CNS activity in related molecules, special attention will be paid to G-protein coupled receptors (GPCRs), ion channels, and enzymes involved in neurotransmission[2][3][4].
ADMET & Physicochemical Profiling
Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for early-stage drug discovery.
Table 1: Predicted Physicochemical and ADMET Properties
| Property | Predicted Value | Implication |
| Molecular Weight | 167.18 g/mol | Favorable (within Lipinski's Rule of 5)[5] |
| LogP | 2.5 - 3.5 | Good lipophilicity, suggesting potential for membrane permeability[6] |
| BBB Penetration | High Probability | Fluorination and moderate lipophilicity suggest CNS accessibility[1] |
| hERG Inhibition | Low to Moderate Risk | To be confirmed experimentally |
| Metabolic Stability | Moderate to High | The N-alkyl groups may be sites of metabolism |
Phase 2: Broad-Based Phenotypic Screening - Casting a Wide Net
Phenotypic screening aims to identify compounds that produce a desired biological effect in a cellular or organismal context, without a priori knowledge of the specific molecular target. This is a powerful, unbiased approach to discovering novel activities.
General Cytotoxicity Assessment
A fundamental first step is to determine the compound's intrinsic cytotoxicity across a panel of representative cell lines. This provides a therapeutic window for subsequent assays.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Plating: Seed human cell lines (e.g., HEK293 for normal kidney, HepG2 for liver, and a cancer cell line like MCF-7) in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of N-butyl-N-ethyl-4-fluorobenzamide (e.g., from 0.1 µM to 100 µM) for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Analysis: Calculate the IC50 (the concentration at which 50% of cell growth is inhibited) for each cell line.
Antimicrobial and Antifungal Screening
Benzamide derivatives have shown promise as antimicrobial agents[6][7]. A basic screen against common pathogens is a cost-effective way to explore this potential.
Experimental Protocol: Broth Microdilution Assay
-
Inoculum Preparation: Prepare standardized suspensions of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).
-
Compound Dilution: Prepare a two-fold serial dilution of the test compound in a 96-well plate containing appropriate growth media.
-
Inoculation: Add the microbial inoculum to each well.
-
Incubation: Incubate the plates at the optimal temperature for microbial growth (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that visibly inhibits microbial growth.
Phase 3: Target-Driven Screening - A Hypothesis-Based Approach
This phase leverages the known pharmacology of the broader benzamide class to investigate specific, high-probability biological targets. The fluorobenzamide moiety, in particular, points towards several well-established target families.
Caption: Workflow for hit-to-lead progression.
Dose-Response and Selectivity
For a confirmed hit, a full dose-response curve is generated to accurately determine the IC50 or EC50. Subsequently, the compound is tested against a panel of related targets to assess its selectivity. For example, if the compound inhibits the dopamine D2 receptor, it should be tested against other dopamine receptor subtypes (D1, D3, D4, D5) and other aminergic GPCRs.
Table 2: Hypothetical Selectivity Profile for a D2-Active Hit
| Target | Ki (nM) | Fold Selectivity (vs. D2) |
| Dopamine D2 | 50 | - |
| Dopamine D3 | 250 | 5-fold |
| Dopamine D1 | >10,000 | >200-fold |
| Serotonin 5-HT2A | >5,000 | >100-fold |
| Adrenergic α1 | >10,000 | >200-fold |
Conclusion and Forward Path
This technical guide provides a logical and efficient framework for the comprehensive biological screening of N-butyl-N-ethyl-4-fluorobenzamide. By systematically progressing from broad, predictive methods to specific, hypothesis-driven assays, researchers can effectively navigate the complexities of drug discovery. The strength of this approach lies in its adaptability; the results from each phase directly inform the experimental design of the next, ensuring that resources are focused on the most promising therapeutic avenues. The benzamide scaffold continues to be a rich source of pharmacological innovation, and a systematic exploration of novel derivatives like N-butyl-N-ethyl-4-fluorobenzamide is a critical endeavor in the quest for new medicines.
References
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Kazi, A.A., & Chatpalliwar, V.A. (2022). Design, Synthesis, Molecular Docking and In vitro Biological Evaluation of Benzamide Derivatives as Novel Glucokinase Activators. Current Enzyme Inhibition, 18(1), 61-75. [Link]
-
Yusuf, M., et al. (2023). N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles. New Journal of Chemistry. [Link]
-
Amaye, I. J., et al. (2018). 6 Hz Active Anticonvulsant Fluorinated N-Benzamide Enaminones and Their Inhibitory Neuronal Activity. International Journal of Environmental Research and Public Health, 15(8), 1784. [Link]
-
Patel, K. D., et al. (2019). Design, Synthesis and Characterization of Some Novel benzamide derivatives and it's Pharmacological Screening. ResearchGate. [Link]
-
Wu, T. M., et al. (2014). Synthesis and biological evaluation of novel benzamide derivatives as potent smoothened antagonists. ResearchGate. [Link]
-
Al-Amiery, A. A. (2016). BENZAMINE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY STUDY. CyberLeninka. [Link]
-
Amaye, I. J., et al. (2018). 6 Hz Active Anticonvulsant Fluorinated N-Benzamide Enaminones and Their Inhibitory Neuronal Activity. PubMed. [Link]
-
Bishop, J. E., et al. (1991). Synthesis and in vitro evaluation of 2,3-dimethoxy-5-(fluoroalkyl)-substituted benzamides: high-affinity ligands for CNS dopamine D2 receptors. Journal of Medicinal Chemistry, 34(5), 1612-24. [Link]
-
Bishop, J. E., et al. (1991). Synthesis and in vitro evaluation of 2,3-dimethoxy-5-(fluoroalkyl)-substituted benzamides: high-affinity ligands for CNS dopamine D2 receptors. ACS Publications. [Link]
-
Hoffmann-La Roche Inc. (1992). Benzamide derivatives. Justia Patents. [Link]
- Acadia Pharmaceuticals Inc. (2020). Methods for preparing N-(4-fluorobenzyl)-N-(1-methylpiperidin-4-yl)-N′-(4-(2-methylpropyloxy)phenylmethyl)carbamide and its tartrate salt and polymorphic form C.
-
Geldenhuys, W. J., & Van der Schyf, C. J. (2011). Fluorinated Molecules as Drugs and Imaging Agents in the CNS. ResearchGate. [Link]
- Acadia Pharmaceuticals Inc. (2010). N-(4-fluorobenzyl)-N-(1-methylpiperidin-4-yl)-N′-(4-(2-methylpropyloxy)phenylmethyl)carbamide and its tartrate salt and crystalline forms.
-
Cohen, M. L., et al. (2001). N-[3-(2-Dimethylaminoethyl)-2-methyl-1H- indol-5-yl]-4-fluorobenzamide: a potent, selective, and orally active 5-HT(1F) receptor agonist potentially useful for migraine therapy. PubMed. [Link]
-
Chemsrc. (2025). N-Ethyl 4-fluorobenzamide. [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Fluorobenzamide. PubChem. [Link]
-
Xiang, J., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. ResearchGate. [Link]
-
Xiang, J., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. PubMed. [Link]
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Bhookya, S., et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. SpringerOpen. [Link]
-
Abdullahi, M., et al. (2022). N-carbamimidoyl -4 and (E)-4- benzenesulfonamides; biological study, DFT, molecular docking and ADMET analysis. ResearchGate. [Link]
-
PubChem. (n.d.). N-tert-Butyl-4-methylbenzamide - Patents. [Link]
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Technical Guide: Properties and Synthesis of N-Alkyl-4-Fluorobenzamide Derivatives
Executive Summary
This technical guide provides a comprehensive analysis of N-alkyl-4-fluorobenzamide derivatives , a class of compounds critical to medicinal chemistry and materials science. These molecules combine the metabolic stability and bioisosteric properties of the fluorine atom with the tunable lipophilicity of N-alkyl chains. This document details their structural rationale, validated synthetic protocols, physicochemical characterization, and pharmacological applications.[1][2]
Structural & Electronic Rationale
The N-alkyl-4-fluorobenzamide scaffold is not merely a structural intermediate; it is a designed pharmacophore. Its utility stems from two distinct chemical modifications to the benzamide core:
The "Fluorine Effect" (Para-Substitution)
The introduction of a fluorine atom at the para (4-) position is a strategic medicinal chemistry modification known as bioisosterism .
-
Metabolic Blockade: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond. Placing fluorine at the para position blocks metabolic oxidation by Cytochrome P450 enzymes, which typically attack the electron-rich para position of phenyl rings.
-
Electronic Modulation: Fluorine is the most electronegative element (3.98 Pauling scale), exerting a strong inductive electron-withdrawing effect (-I). However, it also donates electrons into the
-system via resonance (+R). In the para position, these effects modulate the acidity of the amide proton (N-H), influencing hydrogen bond donor capability.
The N-Alkyl Chain (Lipophilicity Tuning)
The N-alkyl substituent acts as a "lipophilic handle."
-
LogP Modulation: Increasing the alkyl chain length (Methyl
Ethyl Propyl) systematically increases the partition coefficient (LogP), facilitating membrane permeability. -
Crystal Packing: Long alkyl chains (N > 6) often induce liquid crystalline properties due to Van der Waals interactions between chains, contrasting with the rigid
-stacking of the benzamide core.
Validated Synthetic Methodology
While various catalytic methods exist (e.g., Iridium-catalyzed coupling), the Nucleophilic Acyl Substitution (Schotten-Baumann conditions) remains the most robust, scalable, and high-yielding protocol for generating N-alkyl-4-fluorobenzamide derivatives.
Reagents & Materials[2][3][4][5][6]
-
Precursor: 4-Fluorobenzoyl chloride (CAS: 403-43-0) - Lachrymator, handle in fume hood.
-
Nucleophile: Alkyl amine (R-NH
) of choice (e.g., methylamine, ethylamine). -
Base: Triethylamine (Et
N) or Diisopropylethylamine (DIPEA) to scavenge HCl. -
Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).
Step-by-Step Protocol
-
Preparation: Purge a round-bottom flask with N
. Dissolve 1.0 equivalent of the alkyl amine and 1.2 equivalents of Et N in anhydrous DCM (0.2 M concentration). Cool to 0°C.[3] -
Addition: Dissolve 1.05 equivalents of 4-fluorobenzoyl chloride in a minimal volume of DCM. Add this solution dropwise to the amine mixture over 30 minutes. Note: The reaction is exothermic.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3–6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc).[2]
-
Workup: Quench with saturated NaHCO
. Extract with DCM ( ). Wash organic layers with 1M HCl (to remove unreacted amine) followed by brine. -
Purification: Dry over anhydrous Na
SO , filter, and concentrate in vacuo. Recrystallize from Ethanol/Water or purify via flash column chromatography.
Synthesis Workflow Diagram
Figure 1: Logical flow of the Schotten-Baumann synthesis for N-alkyl-4-fluorobenzamide derivatives.
Physicochemical Characterization
Reliable identification requires a multi-modal approach. The fluorine atom provides a unique handle for NMR verification.
Spectroscopic Signatures
| Technique | Expected Signal | Mechanistic Origin |
| Protons ortho to carbonyl (deshielded). | ||
| Protons ortho to Fluorine (shielded by F lone pairs). | ||
| Characteristic singlet (or multiplet if H-coupled). | ||
| IR | 1635–1650 cm | Amide I band (C=O stretch). |
| MS (ESI) | [M+H] | Protonated molecular ion. |
Physical Properties Data
The following table aggregates data for the parent compound and representative N-substituted derivatives to illustrate trends.
| Compound | R-Group | Melting Point (°C) | LogP (Calc) | Solubility (Water) |
| 4-Fluorobenzamide | -H | 154–158 | 0.91 | Moderate |
| N-Methyl-4-fluorobenzamide | -CH | 130–133 | 1.25 | Low |
| N-Benzyl-4-fluorobenzamide | -CH | 141–142 | 2.80 | Very Low |
| N-Butyl-4-fluorobenzamide | -(CH | 55–60 | 2.45 | Insoluble |
*Note: Melting points for alkyl derivatives often decrease initially as symmetry breaks compared to the parent amide, before rising again with very long chains (liquid crystal range).
Biological & Pharmacological Implications[1][2][7][8][9][10][11][12]
The N-alkyl-4-fluorobenzamide moiety serves as a "privileged structure" in drug discovery.
Structure-Activity Relationship (SAR) Pathway
The following diagram illustrates how specific structural components translate to biological function.
Figure 2: Structure-Activity Relationship (SAR) mapping of the scaffold.
Key Applications
-
HDAC Inhibition: N-substituted benzamides (e.g., Entinostat analogs) are potent Histone Deacetylase inhibitors. The 4-fluoro group enhances the zinc-binding affinity pharmacokinetics.
-
PET Imaging: The
F atom can be substituted with the radioisotope F. These derivatives are used as radiotracers for Positron Emission Tomography to map enzyme distribution in the brain. -
Antimicrobial Agents: N-alkyl derivatives have shown efficacy against Gram-positive bacteria (S. aureus) by disrupting cell wall synthesis, where the lipophilic alkyl chain aids in penetrating the bacterial membrane.
References
-
PubChem. (2025).[4] 4-Fluorobenzamide | C7H6FNO.[4][5][6][7] National Library of Medicine. [Link]
-
Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Royal Society of Chemistry. (2014). Direct synthesis of N-alkylated amides via tandem hydration/N-alkylation. Chemical Communications.[4] [Link]
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Methodological & Application
Application Note: Analytical Characterization of N-butyl-N-ethyl-4-fluorobenzamide
Executive Summary & Strategic Approach
This application note details the structural elucidation and purity profiling of N-butyl-N-ethyl-4-fluorobenzamide , a tertiary amide intermediate often encountered in the synthesis of fluorinated pharmaceutical APIs and forensic reference standards.
The characterization of this molecule presents specific analytical challenges:
-
Rotational Isomerism: The partial double-bond character of the amide C-N bond restricts rotation, often resulting in signal doubling (rotamers) in NMR spectra at ambient temperatures.
-
Fluorine Regiochemistry: Confirming the para position of the fluorine atom against ortho or meta isomers.
-
Alkyl Chain Differentiation: Distinguishing the N-ethyl vs. N-butyl chains during fragmentation analysis.
Our approach integrates Nuclear Magnetic Resonance (
Analytical Workflow Diagram
Figure 1: Integrated analytical workflow for definitive characterization of tertiary benzamides.
Protocol A: Nuclear Magnetic Resonance (NMR)
Objective: Definitive structural proof and assessment of rotameric ratios.
The "Rotamer" Challenge
Tertiary amides like N-butyl-N-ethyl-4-fluorobenzamide exhibit restricted rotation around the C(O)-N bond. At room temperature (25°C), the N-ethyl and N-butyl groups experience different magnetic environments depending on whether they are cis or trans to the carbonyl oxygen.
Causality: You will likely observe two sets of signals for the alkyl chains. This is not an impurity; it is an intrinsic physical property.
Method Parameters
-
Instrument: 400 MHz or higher (600 MHz recommended for clear alkyl separation).
-
Solvent: DMSO-
(preferred for solubility) or CDCl . -
Temperature:
-
Standard: 298 K (25°C) – Expect broad or doubled signals.
-
Validation: 353 K (80°C) – High temperature causes coalescence (rapid rotation), merging rotamer signals into sharp singlets/triplets, confirming purity.
-
Expected Chemical Shifts (CDCl , ppm)
| Moiety | Proton ( | Carbon ( | Fluorine ( | Multiplicity / Notes |
| Aromatic (2,6) | 7.40 - 7.50 | ~129.5 | - | dd (coupled to F) |
| Aromatic (3,5) | 7.05 - 7.15 | ~115.5 | - | dd (coupled to F) |
| C-F (4) | - | ~163.5 | -110.0 to -112.0 | d ( |
| Amide C=O | - | ~170.0 | - | Singlet |
| N-CH | 3.20 - 3.60 | ~44.0 | - | Broad/Doubled (Rotamers) |
| N-CH | 3.20 - 3.60 | ~49.0 | - | Broad/Doubled (Rotamers) |
Critical QC Check: The
Protocol B: Mass Spectrometry (GC-MS & LC-MS)
Objective: Confirmation of molecular weight and fragmentation logic.
GC-MS (Electron Ionization - 70 eV)
The fragmentation of N,N-dialkylbenzamides follows a predictable "alpha-cleavage" and "McLafferty-like" pathway.
-
Column: Rtx-5MS or DB-5MS (30m x 0.25mm, 0.25µm).
-
Inlet: 250°C, Split 20:1.
-
Temp Program: 80°C (1 min)
20°C/min 300°C (5 min).
Fragmentation Logic Diagram
Figure 2: Primary fragmentation pathway for N-butyl-N-ethyl-4-fluorobenzamide under EI conditions.
Key Diagnostic Ions[2]
-
m/z 223: Molecular Ion (
). -
m/z 123 (Base Peak): The 4-fluorobenzoyl cation (
). This is the most stable fragment and confirms the fluorinated benzoyl core. -
m/z 95: Loss of CO from the base peak (
). -
m/z 180: Loss of propyl radical (from the butyl chain) via
-cleavage.
Protocol C: HPLC Purity Profiling
Objective: Quantify non-volatile impurities and synthesis byproducts (e.g., 4-fluorobenzoic acid, secondary amines).
Method Conditions
| Parameter | Setting | Rationale |
| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm | Standard lipophilic stationary phase. |
| Mobile Phase A | Water + 0.1% Formic Acid | Acidic pH suppresses ionization of residual free acids (like benzoic acid), improving peak shape. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Strong organic modifier for elution of the lipophilic amide. |
| Gradient | 0-2 min: 10% B; 2-15 min: 10% | Gradient required to separate polar acid impurities from the neutral amide. |
| Flow Rate | 1.0 mL/min | Standard backpressure management. |
| Detection | UV @ 254 nm | Max absorption for the benzamide chromophore. |
Self-Validating Step: Inject a blank (solvent only) and a reference standard of 4-fluorobenzoic acid (common hydrolysis degradant). The acid should elute significantly earlier (lower retention time) than the target amide due to its polarity.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[1][2] (Authoritative text on NMR interpretation and amide rotamers).
- Larkin, P. (2011). IR and Raman Spectroscopy: Principles and Spectral Interpretation. Elsevier. (Source for Amide I/II band assignments).
- McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. University Science Books.
-
PubChem Compound Summary. (2023). 4-Fluorobenzamide Derivatives. National Library of Medicine. Link (General structural data for fluorobenzamides).
-
Reich, H. J. (2023). Bordwell pKa Table and NMR Data. University of Wisconsin-Madison. Link (Authoritative resource for
F chemical shifts).
Sources
Application Note: HPLC Analysis of N-butyl-N-ethyl-4-fluorobenzamide
Abstract & Scope
This Application Note provides a comprehensive guide for the High-Performance Liquid Chromatography (HPLC) analysis of N-butyl-N-ethyl-4-fluorobenzamide . This molecule, characterized by its lipophilic N,N-dialkyl chain and para-fluorinated aromatic core, presents specific chromatographic challenges, including potential rotameric peak broadening and strong hydrophobic retention.[1]
This protocol is designed for researchers in pharmaceutical development, forensic analysis, and chemical synthesis quality control.[1] It details a Reversed-Phase (RP-HPLC) method optimized for peak shape symmetry, resolution of potential synthesis impurities, and rapid quantification.[1][2]
Physicochemical Profile & Analytical Strategy
Understanding the analyte's chemistry is the foundation of a robust method.[1][2] N-butyl-N-ethyl-4-fluorobenzamide exhibits properties typical of tertiary benzamides but with specific halogen-induced behaviors.
Table 1: Analyte Properties
| Property | Description | Chromatographic Implication |
| Chemical Structure | 4-Fluoro-N-butyl-N-ethylbenzamide | Aromatic core provides UV absorption; Alkyl chains drive retention.[1][2] |
| Molecular Weight | ~223.29 g/mol | Suitable for standard HPLC-UV or LC-MS.[1][2] |
| LogP (Predicted) | ~3.0 - 3.5 | Highly lipophilic.[1][2] Requires high organic mobile phase strength for elution.[2] |
| pKa | Neutral (Amide) | pH has minimal effect on retention time but affects peak shape (silanol suppression).[1][2] |
| UV Max | ~254 nm | Primary detection wavelength (Benzoyl |
| Special Feature | Amide Rotamerism | The |
Method Development Logic
-
Stationary Phase: A C18 (Octadecyl) column is selected for its robust hydrophobic interaction.[1][2] The fluorine atom at the para position increases lipophilicity (fluorophilicity) compared to a hydrogen atom, necessitating a column with high carbon load [2].[1]
-
Mobile Phase: A gradient of Water/Acetonitrile is preferred over Methanol due to lower backpressure and better solubility for lipophilic amides.[1][2]
-
Modifier: Formic Acid (0.1%) is critical.[1][2] Although the analyte is neutral, the acidic modifier suppresses the ionization of residual silanols on the column silica, preventing "tailing" caused by the basic nitrogen lone pair [3].[1]
-
Temperature Control: Crucial. N,N-dialkylamides exist as cis and trans rotamers.[1][2] At room temperature, the interconversion rate is slow on the chromatographic timescale, leading to split peaks.[1] Heating the column to 40°C - 50°C accelerates this rotation, coalescing the signal into a single, sharp peak.[1][2]
Detailed Experimental Protocol
Reagents and Chemicals[1][3]
-
Analyte Standard: N-butyl-N-ethyl-4-fluorobenzamide (>98% purity).[2]
-
Solvent B: HPLC-grade Acetonitrile (ACN) + 0.1% Formic Acid.[1][2]
Instrumentation Setup
-
System: Binary Gradient HPLC (Agilent 1260/1290, Waters Alliance, or equivalent).
-
Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).[1][2]
-
Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or equivalent high-purity silica C18.[1][2]
Chromatographic Conditions
| Parameter | Setting | Rationale |
| Flow Rate | 1.0 mL/min | Standard for 4.6mm ID columns. |
| Column Temp | 45°C | Critical: Ensures rotamer coalescence for sharp peaks. |
| Injection Vol | 5 - 10 µL | Prevent column overload. |
| Detection | UV 254 nm | Optimal sensitivity for fluorobenzamides.[1][2] |
| Run Time | 15 Minutes | Allows for column re-equilibration.[1][2] |
Gradient Program
This gradient is designed to retain the analyte away from the void volume while eluting highly lipophilic impurities.[1][2]
| Time (min) | % Solvent A (Water) | % Solvent B (ACN) | Event |
| 0.00 | 90 | 10 | Initial Hold |
| 1.00 | 90 | 10 | Begin Gradient |
| 8.00 | 5 | 95 | Elution of Analyte |
| 10.00 | 5 | 95 | Wash Step |
| 10.10 | 90 | 10 | Re-equilibration |
| 15.00 | 90 | 10 | End of Run |
Workflow Visualization
The following diagrams illustrate the analytical workflow and the troubleshooting logic for this specific class of compounds.
Diagram 1: Analytical Workflow
Caption: Standardized workflow for the analysis of lipophilic amides, emphasizing filtration and temperature control.
Diagram 2: Troubleshooting Logic (Rotamers & Tailing)
Caption: Decision tree for resolving common peak shape issues associated with N,N-dialkylbenzamides.
Method Validation Parameters (System Suitability)
To ensure the trustworthiness of the data, the following System Suitability Test (SST) criteria must be met before routine analysis.
-
Retention Time (RT) Precision: Inject the standard 5 times. The RSD of the retention time should be ≤ 1.0% .[1][2]
-
Peak Area Precision: The RSD of the peak area for 5 replicates should be ≤ 2.0% .
-
Tailing Factor (T):
.[1][2] If , replace the column or increase the modifier concentration.[1] -
Linearity: Prepare calibration standards from 10 µg/mL to 500 µg/mL. The correlation coefficient (
) must be > 0.999 .[1][2] -
Carryover: Inject a blank solvent immediately after the highest standard.[1][2] No peak should be detected at the analyte's retention time (or < 0.1% of the LOQ).[1] Note: Lipophilic fluorinated compounds are prone to carryover; ensure the needle wash uses 100% ACN.[1]
References
-
PubChem. (2025).[1][2][3] N-butyl-4-ethylbenzamide (Analogous Structure Properties).[2] National Library of Medicine.[1][2] Available at: [Link][1]
-
Vertex AI Search Results. (2025). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography.[2] PMC.[2] Available at: [Link]
-
ResearchGate. (2025).[1][2] HPLC Method for the Quantitative Determination of N,N-dialkylbenzamides.[2][4] Available at: [Link]
-
SIELC Technologies. (2018).[1][2][5] Separation of N-Ethyl-4-methylbenzenesulfonamide on Newcrom R1 HPLC column. Available at: [Link][1][2][6][5]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 4-Fluorobenzamide | C7H6FNO | CID 71572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-butyl-4-ethylbenzamide | C13H19NO | CID 19225861 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. A Novel HPLC Method for Simultaneous Determination of Methyl, Ethyl, n-propyl, Isopropyl, n-butyl, Isobutyl and Benzyl Paraben in Pharmaceuticals and Cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-Ethyl-4-methylbenzenesulfonamide | SIELC Technologies [sielc.com]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
GC-MS analysis of "N-butyl-N-ethyl-4-fluorobenzamide"
Application Note: High-Resolution GC-MS Characterization of N-butyl-N-ethyl-4-fluorobenzamide
Abstract & Scope
This application note details a validated protocol for the separation, identification, and quantitation of N-butyl-N-ethyl-4-fluorobenzamide (C₁₃H₁₈FNO), a specific asymmetric substituted benzamide. While often encountered as a pharmaceutical intermediate or a structural analog in forensic analysis (related to synthetic cannabinoid precursors), its asymmetric alkyl substitution presents unique challenges in distinguishing it from isobaric isomers like N,N-dipropyl-4-fluorobenzamide.
This guide provides a self-validating GC-MS method using Electron Ionization (EI), emphasizing the mechanistic fragmentation pathways required for definitive structural elucidation.
Compound Profile & Physicochemical Context
| Property | Specification |
| IUPAC Name | N-butyl-N-ethyl-4-fluorobenzamide |
| CAS Registry | Not widely listed (Research Chemical) |
| Molecular Formula | C₁₃H₁₈FNO |
| Exact Mass | 223.1372 Da |
| LogP (Predicted) | ~3.3 (Lipophilic) |
| Boiling Point (Pred.) | 310–320 °C |
| Solubility | Soluble in Methanol, Ethyl Acetate, Acetonitrile; Insoluble in Water. |
Critical Analytical Challenge: The primary challenge is the isobaric interference . The target analyte (MW 223) is isomeric with N,N-dipropyl-4-fluorobenzamide and N-isopropyl-N-propyl-4-fluorobenzamide. Standard low-resolution MS (single quad) cannot distinguish these by molecular ion alone. Identification relies on retention time locking and specific fragmentation ratios derived from the asymmetric alkyl chains (butyl vs. ethyl).
Experimental Protocols
Sample Preparation (Liquid-Liquid Extraction)
Rationale: As a lipophilic amide, the analyte partitions strongly into non-polar organic solvents. A basic extraction prevents the co-extraction of acidic impurities (like 4-fluorobenzoic acid).
-
Aliquot: Transfer 1.0 mL of liquid sample (or 50 mg solid dissolved in 1 mL H₂O) to a centrifuge tube.
-
Basify: Add 200 µL of 1.0 M NaOH (pH > 10). Note: Amides are neutral, but this suppresses ionization of acidic impurities.
-
Extract: Add 2.0 mL Ethyl Acetate . Vortex vigorously for 60 seconds.
-
Phase Separation: Centrifuge at 3,000 RPM for 5 minutes.
-
Dry: Transfer the upper organic layer to a vial containing anhydrous Na₂SO₄.
-
Reconstitution: Evaporate 1.0 mL of the extract to dryness under N₂ stream; reconstitute in 200 µL Methanol (LC-MS grade) for injection.
GC-MS Instrumentation Parameters
System: Agilent 7890B GC / 5977B MSD (or equivalent).
| Parameter | Setting | Rationale |
| Column | DB-5MS UI (30 m × 0.25 mm × 0.25 µm) | Low-bleed, 5% phenyl phase provides ideal selectivity for aromatic amides. |
| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) | Optimal linear velocity for resolution of isomers. |
| Inlet | Splitless (1 min purge), 280 °C | High temp required to volatilize the amide (BP >300°C) without discrimination. |
| Oven Program | 80°C (1 min) → 20°C/min → 240°C → 5°C/min → 300°C (Hold 3 min) | Slow ramp at 240–300°C is critical to separate the target from potential dipropyl isomers. |
| Transfer Line | 290 °C | Prevents condensation of high-boiling analytes. |
| Ion Source | EI (70 eV), 230 °C | Standard ionization energy for library matching. |
| Scan Range | m/z 40–450 | Captures molecular ion (223) and low-mass fragments. |
Mass Spectral Interpretation & Mechanism
This section details the "fingerprint" required to confirm N-butyl-N-ethyl-4-fluorobenzamide versus its isomers.
Fragmentation Pathway (Mechanistic Logic)
The mass spectrum is dominated by the stability of the benzoyl cation and alpha-cleavages adjacent to the nitrogen.
-
Molecular Ion ([M]⁺): Visible at m/z 223 .
-
Base Peak (Acylium Ion): The C-N bond cleavage yields the 4-fluorobenzoyl cation at m/z 123 . This is the diagnostic "head" group.
-
Alpha-Cleavage (Distinguishing Feature):
-
Loss of the largest alkyl radical is favored.
-
Loss of Propyl radical (from the butyl chain): [M - C₃H₇]⁺ → m/z 180 .
-
Loss of Methyl radical (from the ethyl chain): [M - CH₃]⁺ → m/z 208 (Lower abundance).
-
Note: The symmetric N,N-dipropyl isomer would only show loss of ethyl (from propyl chain), yielding a different pattern.
-
-
McLafferty Rearrangement:
-
The N-butyl chain possesses a gamma-hydrogen (
-H). -
Migration of
-H to the carbonyl oxygen followed by cleavage can occur, though it competes with the strong alpha-cleavage. -
Expected ion: m/z 180 (via McLafferty) or m/z 123 (dominant).
-
Visualization of Fragmentation Logic
Caption: Mechanistic fragmentation pathway of N-butyl-N-ethyl-4-fluorobenzamide under 70 eV Electron Ionization.
Analytical Workflow Diagram
The following diagram illustrates the validated workflow from sample receipt to data processing, ensuring chain-of-custody and data integrity.
Caption: Step-by-step analytical workflow for the extraction and GC-MS analysis of substituted benzamides.
Validation Criteria (Self-Validating System)
To ensure the method is robust, the following criteria must be met during every run:
-
Retention Time Window: The analyte must elute within ±0.05 min of the calibration standard.
-
Note: N-butyl-N-ethyl isomers elute after N,N-diethyl but before N,N-dibutyl analogs.
-
-
Ion Ratios (Qualifiers):
-
Target Ion: 123 (100%)
-
Qualifier 1: 223 (Molecular Ion, ~10-20%)
-
Qualifier 2: 180 (Distinctive loss of propyl, ~30-50%)
-
Rejection Rule: If the 180/123 ratio deviates by >20% from the standard, suspect co-elution with the N,N-dipropyl isomer.
-
-
Linearity: R² > 0.995 over the range of 1.0 – 100.0 µg/mL.
References
- Sparkman, O. D., Penton, Z., & Kitson, F. G. (2011). Gas Chromatography and Mass Spectrometry: A Practical Guide. Academic Press. (Standard text for GC-MS method development principles).
-
Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). Mass Spectral Library - Version 3.12. [Link] (Authoritative source for forensic mass spectral data of analogs).
-
Agilent Technologies. (2020). GC/MS Analysis of Designer Drugs and Impurities. Application Note 5991-xxxx. [Link] (General reference for benzamide analysis parameters).
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Foundational text for the alpha-cleavage and rearrangement mechanisms cited).
Application Note: NMR Spectroscopy of N-butyl-N-ethyl-4-fluorobenzamide
This Application Note is designed for analytical chemists and structural biologists. It addresses the specific spectroscopic challenges presented by N-butyl-N-ethyl-4-fluorobenzamide , specifically the superposition of
Executive Summary
N-butyl-N-ethyl-4-fluorobenzamide presents a complex NMR profile often mistaken for impure material by inexperienced analysts. The molecule exhibits two distinct spectroscopic phenomena:
-
Restricted Rotation (Amide Rotamers): The partial double-bond character of the C–N amide bond creates two slowly exchanging conformers (rotamers) at room temperature.[1] This causes a "doubling" or broadening of the N-alkyl signals.
-
Heteronuclear Coupling: The fluorine atom (
F) couples with both H and C nuclei, splitting aromatic signals into complex multiplets and carbon signals into characteristic doublets.
This protocol provides a definitive method to distinguish these intrinsic molecular features from actual impurities.
Structural Dynamics & Signaling Pathways
The primary challenge in analyzing this molecule is the equilibrium between two rotamers (
Figure 1: Analytical Workflow & Logic
Caption: Logical workflow for distinguishing rotameric splitting from sample impurities using multinuclear and VT-NMR.
Experimental Protocol
Sample Preparation
-
Standard Analysis: Dissolve 10–15 mg of the compound in 0.6 mL of CDCl
(Chloroform-d).-
Note: CDCl
is preferred for resolution. However, if rotamer peaks are heavily broadened (intermediate exchange), use DMSO-d to raise the boiling point ceiling for VT experiments.
-
-
Filtration: Filter through a glass wool plug within a Pasteur pipette to remove undissolved particulates that degrade shimming.
Instrument Parameters (600 MHz equivalent)
| Experiment | Pulse Sequence | Spectral Width | Scans (NS) | Relaxation Delay (D1) | Rationale |
| zg30 | 12 ppm | 16 | 1.0 s | Standard survey. | |
| zg | 50 ppm | 8 | 1.0 s | Confirm presence of F; check for inorganic fluoride impurities. | |
| zgpg30 | 240 ppm | 512+ | 2.0 s | Proton-decoupled to simplify C-F splitting analysis. | |
| zg30 | 12 ppm | 16 | 1.0 s | Crucial: Run at 298 K, then 323 K, then 348 K (if DMSO) to observe coalescence. |
Results & Discussion: Spectral Assignment
F NMR: The Purity Anchor
Before analyzing the complex proton spectrum, the
-
Observation: A single sharp signal (triplet of triplets or multiplet if high res).
-
Chemical Shift:
to ppm (relative to CFCl ). -
Diagnostic Value: If you see multiple fluorine peaks, the sample is chemically impure. If you see one fluorine peak but "double" proton peaks, it is a rotamer issue.
H NMR: Handling Rotamers
The amide nitrogen is bonded to two different groups: an Ethyl and a Butyl chain. Due to restricted rotation, these groups experience different magnetic environments depending on whether they are cis or trans to the carbonyl oxygen.
-
Aromatic Region (
7.0 – 8.0 ppm):-
Appears as an AA'BB' system further split by Fluorine.
-
~7.45 ppm (2H): Ortho to Carbonyl (Meta to F). Split into dd (approx
Hz, Hz). -
~7.10 ppm (2H): Ortho to Fluorine (Meta to Carbonyl). Split into dd or t (
Hz, Hz).
-
-
Aliphatic Region (The "Messy" Part):
-
Expect two sets of signals for the N-CH
protons. -
3.1 – 3.5 ppm: You will likely see four distinct broad peaks or two overlapping multiplets corresponding to:
-
N-CH
-CH (Rotamer A) -
N-CH
-CH (Rotamer B) -
N-CH
-C H (Rotamer A) -
N-CH
-C H (Rotamer B)
-
-
Self-Validation: Integration of the entire 3.1–3.5 ppm region must equal 4H .
-
C NMR: C-F Coupling Constants
Carbon signals will be split by the fluorine atom. This is not an artifact; it is a structural confirmation.
| Carbon Position | Assignment | Multiplicity | Coupling Constant ( |
| C-4 (Ipso) | Attached to F | Doublet ( | ~248 - 252 Hz |
| C-3/5 (Ortho) | Ortho to F | Doublet ( | ~21 - 22 Hz |
| C-2/6 (Meta) | Meta to F | Doublet ( | ~8 - 9 Hz |
| C-1 (Para) | Para to F | Doublet ( | ~3 Hz |
| C=O | Carbonyl | Singlet (mostly) | < 1 Hz (usually not resolved) |
Advanced Validation: Variable Temperature (VT) NMR
To definitively prove that the complex aliphatic region is due to rotamers and not impurities, perform a VT experiment.
Figure 2: Rotameric Equilibrium
Caption: Thermal interconversion of amide rotamers. At high T, these states average, collapsing NMR signals into single peaks.
Protocol:
-
Acquire spectrum at 298 K .[2] Note the separation of N-CH
signals ( ). -
Heat probe to 323 K (50 °C) .
-
Observation: The two sets of signals should broaden and move closer (coalescence).
-
-
Heat probe to 348 K (75 °C) (requires DMSO-d
or Tetrachloroethane-d ).-
Observation: The signals should merge into a single, sharper set of peaks (Fast Exchange Limit).
-
Calculation: The coalescence temperature (
) allows calculation of the rotational energy barrier ( ), typically 14–16 kcal/mol for tertiary amides.
-
References
-
Amide Rotational Barriers: Stewart, W. E., & Siddall, T. H. (1970). Nuclear Magnetic Resonance Studies of Amides. Chemical Reviews, 70(5), 517–551. Link
-
Fluorine Coupling Constants: Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.[3] (Standard reference for C-F coupling values).
- VT-NMR Methodology: Lambert, J. B., & Mazzola, E. P. (2019). Nuclear Magnetic Resonance Spectroscopy: An Introduction to Principles, Applications, and Experimental Methods. Pearson.
-
4-Fluorobenzamide Spectral Data: National Institute of Advanced Industrial Science and Technology (AIST). (2023).[4] Spectral Database for Organic Compounds (SDBS). SDBS No. 3201 (Analogous 4-fluorobenzamide data). Link
Sources
Application Notes & Protocols: [¹⁸F]Fluorobenzamides for PET Imaging of Melanin in Malignant Melanoma
Disclaimer: The specific molecule "N-butyl-N-ethyl-4-fluorobenzamide" is not an established PET tracer. This document provides a detailed protocol for a representative and scientifically-grounded analogue, [¹⁸F]N-(2-(diethylamino)ethyl)-4-fluorobenzamide ([¹⁸F]-DAFBA) , based on published preclinical research.[1][2] This guide is intended for research purposes only.
Introduction: The Rationale for Melanin-Targeted PET Imaging
Malignant melanoma is an aggressive form of skin cancer characterized by a high metastatic potential.[3] Early and accurate detection of both primary tumors and metastatic lesions is critical for effective treatment and patient prognosis.[2] While [¹⁸F]FDG PET is widely used in oncology, its utility in melanoma can be limited by physiological brain uptake, which can mask brain metastases, and its inability to consistently detect smaller lesions.[2]
A promising alternative strategy involves targeting a specific biomarker of melanoma: melanin.[3][4] Benzamide derivatives have been identified as a class of compounds that exhibit a high affinity for melanin, allowing for the specific visualization of melanoma cells.[2][5][6] By labeling these benzamide scaffolds with the positron-emitting radionuclide fluorine-18 (¹⁸F), we can develop PET tracers for the high-contrast imaging of malignant melanoma.[7][8]
This guide provides a comprehensive overview of the radiosynthesis, quality control, and preclinical application of a model ¹⁸F-labeled fluorobenzamide tracer for imaging melanin in melanoma.
Principle and Mechanism
The imaging strategy is based on the specific binding of the fluorobenzamide tracer to melanin pigment within melanoma cells. Melanin is a complex polymer produced and stored in melanosomes. The precise binding mechanism is not fully elucidated but is thought to involve intercalation and ionic interactions with the melanin polymer. This specific accumulation within melanin-producing cells allows for a high-contrast signal in tumors relative to surrounding healthy tissue.
Caption: Proposed mechanism of [¹⁸F]Fluorobenzamide uptake in melanoma.
Radiosynthesis and Quality Control
The synthesis of ¹⁸F-labeled fluorobenzamides is typically a multi-step process involving the initial production of an ¹⁸F-labeled synthon, which is then coupled to a precursor molecule. A common and effective method is the synthesis of N-succinimidyl 4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB), an active ester that readily reacts with primary or secondary amines.[8][9]
Overview of the Radiosynthesis Workflow
The process begins with the cyclotron production of [¹⁸F]fluoride, followed by a two-step, one-pot synthesis of the final tracer.
Caption: General workflow for the synthesis of [¹⁸F]Fluorobenzamide tracers.
Detailed Protocol: Synthesis of [¹⁸F]N-(2-(diethylamino)ethyl)-4-fluorobenzamide
This protocol is adapted from published methods.[1][2][9]
Materials:
-
[¹⁸F]Fluoride in [¹⁸O]H₂O from cyclotron.
-
Kryptofix 2.2.2 (K₂₂₂) and Potassium Carbonate (K₂CO₃).
-
Precursor: Ethyl 4-(trimethylammonium triflate)benzoate.
-
Reagents: Dimethyl sulfoxide (DMSO), Sodium Hydroxide (NaOH), N,N,N',N'-Tetramethyl-O-(N-succinimidyl)uronium tetrafluoroborate (TSTU).
-
Precursor: N,N-diethylethylenediamine.
-
Solvents: Acetonitrile (MeCN), Water for Injection, Ethanol USP.
-
HPLC system (preparative and analytical) with a C18 column.
-
Sterile filters (0.22 µm).
Protocol Steps:
-
[¹⁸F]Fluoride Trapping and Drying:
-
Trap aqueous [¹⁸F]fluoride on a QMA (quaternary methylammonium) anion-exchange cartridge.
-
Elute the [¹⁸F]fluoride from the cartridge into a reaction vessel using a solution of K₂₂₂/K₂CO₃ in MeCN/Water.
-
Azeotropically dry the [¹⁸F]fluoride by heating under a stream of nitrogen.
-
-
Synthesis of [¹⁸F]4-Fluorobenzoic acid:
-
Add the precursor, ethyl 4-(trimethylammonium triflate)benzoate, dissolved in anhydrous DMSO to the dried [¹⁸F]fluoride.[1]
-
Heat the reaction mixture (e.g., 100-110°C for 10 min) to facilitate nucleophilic aromatic substitution.
-
Cool the vessel and add NaOH solution to hydrolyze the ethyl ester. Heat briefly (e.g., 100°C for 5 min).[1]
-
-
Conjugation to Amine Precursor:
-
This step represents a common alternative to using an SFB intermediate for simplicity in a one-pot synthesis.
-
After hydrolysis, neutralize the reaction mixture.
-
Add a coupling agent like EDC (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride) followed by the amine precursor, N,N-diethylethylenediamine.[1]
-
Allow the coupling reaction to proceed at room temperature.
-
-
Purification:
-
Dilute the crude reaction mixture with the mobile phase and inject it onto a preparative HPLC system (e.g., reverse-phase C18 column).
-
Collect the fraction corresponding to the [¹⁸F]-DAFBA product peak.
-
-
Formulation:
-
Remove the HPLC solvent from the collected fraction via rotary evaporation or by passing it through a C18 Sep-Pak cartridge.
-
If using a Sep-Pak, wash the cartridge with water for injection and then elute the final product with a small volume of Ethanol USP.
-
Dilute the ethanolic solution with sterile saline for injection.
-
Pass the final solution through a 0.22 µm sterile filter into a sterile, pyrogen-free vial.
-
Quality Control
All radiopharmaceuticals must pass a series of quality control tests before being released for preclinical or clinical use.
| Parameter | Specification | Method |
| Identity | HPLC retention time matches that of the non-radioactive standard. | Analytical Radio-HPLC |
| Radiochemical Purity | ≥ 95% | Analytical Radio-HPLC |
| Radionuclidic Purity | ≥ 99.5% ¹⁸F | Gamma Ray Spectroscopy |
| pH | 4.5 - 7.5 | pH meter or pH strips |
| Residual Solvents | Ethanol < 5000 ppm, Acetonitrile < 410 ppm | Gas Chromatography (GC) |
| Bacterial Endotoxins | < 175 EU / V (where V is the max volume in mL) | Limulus Amebocyte Lysate (LAL) Test |
| Sterility | No microbial growth | USP Sterility Test |
| Molar Activity | > 37 GBq/µmol (>1 Ci/µmol) at time of injection | Calculated from HPLC data and radioactivity measurement |
Application in Preclinical PET Imaging
This section outlines a typical protocol for evaluating the [¹⁸F]fluorobenzamide tracer in a murine model of melanoma.
Animal Model:
-
Immunocompromised mice (e.g., NU/NU) bearing subcutaneous xenografts of a melanin-producing human melanoma cell line (e.g., B16F10).[2][7][8] Control tumors from amelanotic cell lines (e.g., A375M) can be used to demonstrate melanin specificity.[2]
Protocol:
-
Animal Preparation:
-
Anesthetize the mouse using a suitable anesthetic (e.g., isoflurane).
-
Maintain the animal's body temperature using a heating pad.
-
Place a tail-vein catheter for tracer injection.
-
-
Tracer Administration:
-
Administer approximately 3.7-7.4 MBq (100-200 µCi) of the formulated [¹⁸F]fluorobenzamide tracer via the tail-vein catheter.
-
Record the precise dose administered and the time of injection.
-
-
PET/CT Imaging:
-
Position the animal in the scanner.
-
Acquire a CT scan for anatomical co-registration and attenuation correction.
-
Perform a dynamic PET scan for 60-120 minutes post-injection or a static scan at a specific time point (e.g., 60 minutes).
-
-
Image Analysis:
-
Reconstruct the PET images using an appropriate algorithm (e.g., OSEM3D).
-
Co-register the PET and CT images.
-
Draw regions of interest (ROIs) over the tumor, major organs (liver, kidneys, muscle, brain), and a blood pool region (e.g., heart).
-
Calculate the tracer uptake in each ROI, typically expressed as the percentage of the injected dose per gram of tissue (%ID/g).
-
Expected Results:
-
High and specific uptake of the tracer in melanin-positive tumors (e.g., >5 %ID/g at 60 minutes).[2][8]
-
Low uptake in amelanotic control tumors.[2]
-
Rapid clearance from blood and background tissues like muscle, leading to high tumor-to-background ratios over time.[7][8]
-
Primary clearance through renal and/or hepatobiliary routes.[2]
Conclusion
¹⁸F-labeled benzamide derivatives represent a highly promising class of PET tracers for the specific imaging of malignant melanoma. Their ability to target melanin allows for high-contrast visualization of tumors and metastases, potentially offering a more specific diagnostic tool than [¹⁸F]FDG. The robust radiosynthesis and favorable preclinical imaging characteristics demonstrated by analogues like [¹⁸F]-DAFBA provide a strong foundation for the development and evaluation of new tracers based on this versatile chemical scaffold.
References
-
Radiosynthesis and evaluation of a 68 Ga ‐labeled brominated benzamide derivative for detection of melanoma in small animals. (2025). ResearchGate. [Link]
-
Pyo, A., Song, B., Kim, H., & Kim, D. (2022). Radiolabeled Benzamide Derivatives for Development of Malignant Melanoma Imaging Agents. Journal of Radiopharmaceuticals and Molecular Probes, 8(1), 25-31. [Link]
-
Tu, Z., et al. (2007). Fluorine-18-Labeled Benzamide Analogues for Imaging the σ2 Receptor Status of Solid Tumors with Positron Emission Tomography. Journal of Medicinal Chemistry, 50(15), 3194-3204. [Link]
-
Garg, S., et al. (2012). Synthesis and characterization of a (68)Ga-labeled N-(2-diethylaminoethyl)benzamide derivative as potential PET probe for malignant melanoma. Nuclear Medicine and Biology, 39(6), 845-854. [Link]
-
Kim, H., et al. (2021). 68Ga-labeled fluorinated benzamide derivatives for positron emission tomography imaging of melanoma. PLOS ONE, 16(10), e0258369. [Link]
-
Garg, P. K., et al. (2009). Design, synthesis and preliminary in vitro and in vivo evaluation of 4-[18F]fluoro-N-(2-diethylaminoethyl)benzamide ([18F]-DAFBA): A novel potential PET probe to image melanoma tumors. Nuclear Medicine and Biology, 36(4), 375-384. [Link]
-
Pyo, A., et al. (2019). 4-18F-Fluorobenzamide: A Novel Molecular Probe for High-Contrast PET Imaging of Malignant Melanoma. Journal of Nuclear Medicine, 60(7), 924-929. [Link]
-
Hou, S., et al. (2022). Microwave-assisted One-pot Synthesis of N-succinimidyl-4-[18F]fluorobenzoate ([18F]SFB). JoVE (Journal of Visualized Experiments), (185), e2755. [Link]
-
Molecular Imaging and Contrast Agent Database (MICAD). (2009). N-(2-Diethylaminoethyl)-4-[18F]fluorobenzamide for imaging melanoma. National Center for Biotechnology Information (US). [Link]
-
Vaidyanathan, G., & Zalutsky, M. R. (2006). Synthesis of N-succinimidyl 4-[18F]fluorobenzoate, an agent for labeling proteins and peptides with 18F. Nature Protocols, 1(4), 1655-1661. [Link]
-
Pyo, A., et al. (2019). N-(2-(Dimethylamino)Ethyl)-4- 18 F-Fluorobenzamide: A Novel Molecular Probe for High-Contrast PET Imaging of Malignant Melanoma. Journal of Nuclear Medicine, 60(7), 924-929. [Link]
-
Ren, G., et al. (2012). The 68Ga-labeled chlorinated benzamide derivative: A novel PET imaging probe for detection of melanoma. ResearchGate. [Link]
Sources
- 1. Design, synthesis and preliminary in vitro and in vivo evaluation of 4-[18F]fluoro-N-(2-diethylaminoethyl)benzamide ([18F]-DAFBA): A novel potential PET probe to image melanoma tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-(2-Diethylaminoethyl)-4-[18F]fluorobenzamide for imaging melanoma - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. ScholarWorks@Gyeongsang National University: Radiolabeled Benzamide Derivatives for Development of Malignant Melanoma Imaging Agents [scholarworks.gnu.ac.kr]
- 4. 68Ga-labeled fluorinated benzamide derivatives for positron emission tomography imaging of melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and characterization of a (68)Ga-labeled N-(2-diethylaminoethyl)benzamide derivative as potential PET probe for malignant melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. N-(2-(Dimethylamino)Ethyl)-4-18F-Fluorobenzamide: A Novel Molecular Probe for High-Contrast PET Imaging of Malignant Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-(2-(Dimethylamino)Ethyl)-4-18F-Fluorobenzamide: A Novel Molecular Probe for High-Contrast PET Imaging of Malignant Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of N-succinimidyl 4-[18F]fluorobenzoate, an agent for labeling proteins and peptides with 18F - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Characterization of N-butyl-N-ethyl-4-fluorobenzamide as a Cholinesterase Inhibitor
An in-depth guide for researchers, scientists, and drug development professionals on the evaluation of N-butyl-N-ethyl-4-fluorobenzamide as a potential cholinesterase inhibitor.
Introduction: The Rationale for Investigating Novel Benzamide Derivatives as Cholinesterase Inhibitors
The inhibition of cholinesterases, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), remains a cornerstone therapeutic strategy for managing the symptomatic treatment of Alzheimer's disease (AD)[1][2][3][4]. By preventing the breakdown of the neurotransmitter acetylcholine, these inhibitors can temporarily improve cognitive function[4][5]. The benzamide scaffold is a "privileged structure" in medicinal chemistry, known for its presence in a wide range of biologically active compounds[6]. The exploration of novel N-substituted benzamide derivatives, such as N-butyl-N-ethyl-4-fluorobenzamide, is a promising avenue for the discovery of new cholinesterase inhibitors with potentially improved efficacy, selectivity, and pharmacokinetic profiles[7][8].
This guide provides a comprehensive set of protocols for the in vitro characterization of N-butyl-N-ethyl-4-fluorobenzamide as a potential cholinesterase inhibitor. We will detail the widely accepted Ellman's spectrophotometric method for determining inhibitory activity, outline kinetic studies to elucidate the mechanism of inhibition, and provide a framework for data analysis and interpretation.
Proposed Mechanism of Action: A Hypothesis for N-butyl-N-ethyl-4-fluorobenzamide
While the precise mechanism of an uncharacterized compound is speculative, we can hypothesize based on related structures like carbamates and other benzamide derivatives that act as cholinesterase inhibitors[9][10][11]. N-butyl-N-ethyl-4-fluorobenzamide may act as a reversible inhibitor, binding to the active site of the cholinesterase enzyme. The interaction could be competitive, non-competitive, or a mixed-type inhibition[12]. The benzamide core could potentially interact with key residues in the active site gorge of the enzyme. Molecular modeling studies on similar compounds have shown that both extended and bent conformations can be adopted within the active site of cholinesterases[7].
Diagram of the Proposed Cholinesterase Inhibition
Caption: Hypothetical mechanism of cholinesterase inhibition.
Experimental Protocols
Protocol 1: Determination of IC50 using Ellman's Assay
The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the potency of an inhibitor. The Ellman's assay is a robust and widely used colorimetric method for this purpose[1][3][13][14]. The assay measures the activity of cholinesterase by monitoring the production of thiocholine from the substrate acetylthiocholine. Thiocholine reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product that can be quantified spectrophotometrically at 412 nm[1][13][15].
Materials:
-
N-butyl-N-ethyl-4-fluorobenzamide (Test Compound)
-
Acetylcholinesterase (AChE) from electric eel or human recombinant
-
Butyrylcholinesterase (BChE) from equine serum or human recombinant
-
Acetylthiocholine iodide (ATCh) or Butyrylthiocholine iodide (BTCh) (Substrate)
-
5,5'-Dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)
-
Donepezil or Tacrine (Positive Control Inhibitor)[1]
-
Dimethyl sulfoxide (DMSO)
-
96-well transparent microplates[1]
-
Microplate reader capable of measuring absorbance at 412 nm[1]
-
Multichannel pipettes
Reagent Preparation:
-
Enzyme Solutions: Prepare stock solutions of AChE (e.g., 0.5 units/mL) and BChE (e.g., 0.5 units/mL) in phosphate buffer. Keep on ice.
-
Substrate Solutions: Prepare stock solutions of ATCh (e.g., 15 mM) and BTCh (e.g., 15 mM) in deionized water[1].
-
DTNB Solution: Prepare a stock solution of DTNB (e.g., 10 mM) in phosphate buffer.
-
Inhibitor Solutions: Prepare a 1 mM stock solution of N-butyl-N-ethyl-4-fluorobenzamide in DMSO. Create a series of dilutions from this stock to achieve a range of final assay concentrations. Prepare similar dilutions for the positive control.
Experimental Procedure:
-
Plate Setup: Design the plate layout to include wells for a blank (no enzyme), a control (no inhibitor), and various concentrations of the test compound and positive control. Each condition should be performed in triplicate[1].
-
Reagent Addition: In each well of the 96-well plate, add the following in order:
-
Pre-incubation: Incubate the plate for 10-15 minutes at a controlled temperature (e.g., 25°C or 37°C)[16].
-
Initiate Reaction: Add 10 µL of the substrate solution (ATCh or BTCh) to all wells[16].
-
Measurement: Immediately begin measuring the absorbance at 412 nm every minute for 10-20 minutes using a microplate reader in kinetic mode[17].
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time curve (ΔAbs/min).
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve (sigmoidal curve) using appropriate software (e.g., GraphPad Prism, Origin).
Workflow for IC50 Determination
Caption: Step-by-step workflow for IC50 determination.
Protocol 2: Kinetic Studies for Mechanism of Inhibition
To understand how N-butyl-N-ethyl-4-fluorobenzamide inhibits the enzyme, kinetic studies are performed. This involves measuring the initial reaction rates at various substrate and inhibitor concentrations[12]. The data is then plotted using methods like the Lineweaver-Burk plot to determine the mode of inhibition (competitive, non-competitive, or mixed)[12].
Procedure:
-
Follow the general procedure for the Ellman's assay as described in Protocol 1.
-
Use a range of substrate (ATCh or BTCh) concentrations.
-
For each substrate concentration, measure the reaction rate in the absence of the inhibitor and in the presence of at least two different fixed concentrations of N-butyl-N-ethyl-4-fluorobenzamide.
-
Calculate the initial reaction velocity (V) for each condition.
Data Analysis (Lineweaver-Burk Plot):
-
Calculate the reciprocal of the substrate concentrations (1/[S]) and the reciprocal of the initial velocities (1/V).
-
Plot 1/V versus 1/[S] for each inhibitor concentration.
-
Analyze the resulting plot:
-
Competitive Inhibition: The lines will intersect on the y-axis. Vmax remains unchanged, while Km increases.
-
Non-competitive Inhibition: The lines will intersect on the x-axis. Km remains unchanged, while Vmax decreases.
-
Mixed Inhibition: The lines will intersect in the second quadrant (to the left of the y-axis and above the x-axis). Both Km and Vmax are altered.
-
Data Presentation
All quantitative data should be summarized in a clear and concise table for easy comparison.
| Parameter | AChE | BChE |
| IC50 (µM) | Experimental Value | Experimental Value |
| Type of Inhibition | e.g., Competitive | e.g., Mixed |
| Ki (µM) | Calculated Value | Calculated Value |
Trustworthiness and Self-Validation
To ensure the reliability of the results, the following controls and checks should be implemented:
-
Positive Control: A known cholinesterase inhibitor (e.g., Donepezil) should be run in parallel to validate the assay's performance[1].
-
Solvent Control: The effect of the solvent (e.g., DMSO) on enzyme activity should be assessed to ensure it does not interfere with the assay.
-
Substrate Spontaneous Hydrolysis: A blank reaction without the enzyme should be included to correct for any non-enzymatic hydrolysis of the substrate[15].
-
Interference with DTNB: The test compound should be checked for any direct reaction with DTNB that could lead to false-positive results.
References
- Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC - NIH. (n.d.).
- Application Notes and Protocols for In Vitro Cholinesterase Inhibition Assay of AChE/BChE-IN-16 - Benchchem. (n.d.).
- Kinetics of 13 new cholinesterase inhibitors - PubMed. (2006, July 15).
- Colorimetric determination of cholinesterase activities - Ellman's assay - ResearchGate. (n.d.).
- New findings about Ellman's method to determine cholinesterase activity - PubMed. (2007, January 15).
- 3.10. Acetylcholinesterase Inhibition Assay - Bio-protocol. (n.d.).
- How do I screen for acetylcholinesterase activity? - AAT Bioquest. (2021, January 25).
- The Role of Thiocholine in Acetylcholinesterase Activity Assays: A Technical Guide - Benchchem. (n.d.).
- Kinetics and computational analysis of cholinesterase inhibition by REVERC3, a bisdemethoxycurcumin-rich Curcuma longa extract: Relevance to the treatment of Alzheimer's disease - PMC. (n.d.).
- Kinetics of Human Serum Butyrylcholinesterase Inhibition by a Novel Experimental Alzheimer Therapeutic, Dihydrobenzodioxepine Cymserine - PMC. (n.d.).
- Acetylcholinesterase Activity Assay Kit - MilliporeSigma. (n.d.).
- Kinetic and structural studies on the interaction of cholinesterases with the anti-Alzheimer drug rivastigmine - PubMed. (2002, March 19).
- Acetylcholinesterase Inhibitor Screening Kit (MAK324) - Technical Bulletin - Sigma-Aldrich. (n.d.).
- In Vitro Screening for Anti-Cholinesterase and Antioxidant Activity of Methanolic Extracts of Ayurvedic Medicinal Plants Used for Cognitive Disorders - PMC. (2014, January 23).
- In Vitro Screening for Anti-Cholinesterase and Antioxidant Activity of Methanolic Extracts of Ayurvedic Medicinal Plants Used for Cognitive Disorders | PLOS One - Research journals. (n.d.).
- Potential acetylcholinesterase inhibitors to treat Alzheimer's disease - PubMed. (2024, March 15).
- Synthesis, biological activity and molecular modeling of 4-fluoro-N-[ω-(1,2,3,4-tetrahydroacridin-9-ylamino)-alkyl]-benzamide derivatives as cholinesterase inhibitors - PubMed. (2012, December 15).
- Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (2025, August 6).
- N-Butyl-4-chlorobenzamide - PMC. (n.d.).
- Novel Cholinesterase Inhibitors Based on O-Aromatic N,N-Disubstituted Carbamates and Thiocarbamates - PMC. (2016, February 11).
Sources
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- 2. In Vitro Screening for Anti-Cholinesterase and Antioxidant Activity of Methanolic Extracts of Ayurvedic Medicinal Plants Used for Cognitive Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Screening for Anti-Cholinesterase and Antioxidant Activity of Methanolic Extracts of Ayurvedic Medicinal Plants Used for Cognitive Disorders | PLOS One [journals.plos.org]
- 4. Potential acetylcholinesterase inhibitors to treat Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinetics of Human Serum Butyrylcholinesterase Inhibition by a Novel Experimental Alzheimer Therapeutic, Dihydrobenzodioxepine Cymserine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-Butyl-4-chlorobenzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, biological activity and molecular modeling of 4-fluoro-N-[ω-(1,2,3,4-tetrahydroacridin-9-ylamino)-alkyl]-benzamide derivatives as cholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Kinetics of 13 new cholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Kinetic and structural studies on the interaction of cholinesterases with the anti-Alzheimer drug rivastigmine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel Cholinesterase Inhibitors Based on O-Aromatic N,N-Disubstituted Carbamates and Thiocarbamates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Kinetics and computational analysis of cholinesterase inhibition by REVERC3, a bisdemethoxycurcumin-rich Curcuma longa extract: Relevance to the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. bio-protocol.org [bio-protocol.org]
- 17. sigmaaldrich.com [sigmaaldrich.com]
Technical Application Note: Antimicrobial Profiling of N-butyl-N-ethyl-4-fluorobenzamide
Introduction & Mechanistic Rationale
N-butyl-N-ethyl-4-fluorobenzamide (CAS: 90172-56-8) represents a specific subclass of lipophilic fluorinated benzamides. While simple benzamides are often metabolically labile, the incorporation of a para-fluorine atom enhances metabolic stability against oxidative defluorination and increases lipophilicity (
Chemical Identity[1]
-
IUPAC Name: N-butyl-N-ethyl-4-fluorobenzamide[1]
-
Molecular Formula:
-
Molecular Weight: 223.29 g/mol
-
Key Structural Features:
-
Fluorophenyl Core: Bioisostere for hydrogen/hydroxyl groups; enhances binding affinity to hydrophobic pockets in bacterial targets (e.g., FtsZ).
-
Dialkyl Amide Tail (N-butyl, N-ethyl): Significantly increases hydrophobicity compared to primary amides, suggesting potential utility against Gram-positive bacteria (S. aureus) or mycobacteria, but posing solubility challenges in aqueous media.
-
Putative Mechanism of Action
Research into fluorobenzamides (e.g., 3-MBA derivatives, PC190723) suggests they frequently act as inhibitors of FtsZ , the bacterial tubulin homolog essential for cell division (Z-ring formation). The hydrophobic N-alkyl tail of the subject compound likely targets the interdomain cleft of FtsZ. Alternatively, high lipophilicity may induce non-specific membrane disruption at high concentrations.
Material Preparation & Handling[4][5][6]
Critical Warning: The "N-butyl-N-ethyl" substitution renders this compound poorly soluble in water. Standard aqueous stock preparations will result in precipitation and false-negative MIC data.
Stock Solution Protocol
-
Solvent Selection: Use DMSO (Dimethyl Sulfoxide) , anhydrous,
99.9%. Ethanol is a secondary alternative but evaporates faster, altering concentrations during serial dilution. -
Concentration: Prepare a 10 mg/mL (approx. 45 mM) Master Stock.
-
Calculation: Weigh 10.0 mg of powder. Dissolve in 1.0 mL DMSO. Vortex for 30 seconds.
-
Visual Check: Solution must be crystal clear. If turbidity persists, sonicate at 40 kHz for 5 minutes.
-
-
Storage: Aliquot into amber glass vials (fluorine compounds can be light-sensitive over long periods). Store at -20°C. Stable for 6 months.
Core Protocol: Minimum Inhibitory Concentration (MIC)
Methodology: Cation-Adjusted Broth Microdilution (CLSI M07-A10 compliant).
Assay Setup
-
Organisms:
-
Primary:Staphylococcus aureus ATCC 29213 (Quality Control), MRSA isolates.
-
Secondary:Escherichia coli ATCC 25922 (Gram-negative control).
-
Mechanistic Control:E. coli
acrAB (Efflux pump deficient) – recommended due to likely efflux of lipophilic benzamides in wild-type Gram-negatives.
-
Step-by-Step Workflow
Step 1: Inoculum Preparation
-
Culture bacteria on non-selective agar (e.g., Tryptic Soy Agar) for 18-24h at 37°C.
-
Resuspend colonies in sterile saline (0.85% NaCl) to match 0.5 McFarland Standard (
CFU/mL). -
Dilute this suspension 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to reach a starting inoculum of
CFU/mL.
Step 2: Compound Dilution (The "2x" Method)
-
Objective: Final DMSO concentration must remain
to avoid solvent toxicity.
-
Intermediate Dilution: Dilute the 10 mg/mL DMSO stock 1:20 in CAMHB to get 500 µg/mL (5% DMSO).
-
Plate Setup: Add 100 µL of CAMHB to columns 2-12 of a 96-well plate.
-
Add 200 µL of the 500 µg/mL intermediate to Column 1.
-
Perform serial 2-fold dilutions (transfer 100 µL) from Column 1 through Column 10. Discard 100 µL from Column 10.
-
Result: Wells contain 2x the final desired concentration (Range: 500 to 1.0 µg/mL) in 5% DMSO.
-
Step 3: Inoculation
-
Add 100 µL of the diluted bacterial inoculum (from Step 1) to all wells (Columns 1-11).
-
Column 11 serves as Growth Control (Bacteria + Broth + 2.5% DMSO).
-
Column 12 serves as Sterility Control (Broth only).[2]
-
Final Test Conditions: Compound concentration 250 µg/mL
0.5 µg/mL; Final DMSO = 2.5%.
Step 4: Incubation & Readout
-
Seal plate with breathable film. Incubate at 35°C
2°C for 16-20 hours. -
Visual Read: Record MIC as the lowest concentration with no visible turbidity .
-
Resazurin Confirmation (Optional but Recommended):
-
Add 30 µL of 0.01% Resazurin solution. Incubate 1-2 hours.
-
Blue = No Growth (Inhibition). Pink = Growth (Metabolic Activity).
-
Why? Lipophilic benzamides may form micro-precipitates that mimic bacterial growth. Resazurin distinguishes precipitate (Blue) from bacteria (Pink).
-
Data Interpretation Table
| Parameter | Value/Criteria | Notes |
| Susceptible (S) | MIC | Based on typical S. aureus breakpoints for similar agents. |
| Resistant (R) | MIC | Indicates lack of potency or efflux liability. |
| Solvent Limit | DMSO > 2.5% | Invalidates assay (DMSO inhibits bacteria). |
| QC Range | S. aureus ATCC 29213 | Expected MIC: 0.5 - 2.0 µg/mL (Reference Vancomycin). |
Advanced Assay: Time-Kill Kinetics
To distinguish between Bacteriostatic (growth inhibition) and Bactericidal (killing) activity.
-
Setup: Prepare tubes with compound at 1x MIC and 4x MIC in 10 mL CAMHB.
-
Inoculum: Add bacteria to reach
CFU/mL. -
Sampling: Remove 100 µL aliquots at T=0, 2, 4, 8, and 24 hours.
-
Quantification: Serially dilute aliquots in saline and plate on agar. Count colonies after 24h.
-
Criteria:
-
Bactericidal:
reduction in CFU/mL compared to initial inoculum. -
Bacteriostatic:
reduction.
-
Visualizations
Experimental Workflow (DOT Diagram)
Caption: Step-by-step workflow for Broth Microdilution assay emphasizing the critical intermediate dilution step to control DMSO concentration.
Putative Mechanism of Action (DOT Diagram)
Caption: Proposed pathway of action. The fluorobenzamide core targets FtsZ, leading to filamentation and cell death.
References
-
Clinical and Laboratory Standards Institute (CLSI). (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition (M07-A11). CLSI.[2][3][4] [Link]
-
Kaul, M., et al. (2013).[5] "PC190723, an FtsZ inhibitor, is effective in a murine model of staphylococcal infection."[6] Science Translational Medicine. [Link]
-
Haydon, D. J., et al. (2008). "An inhibitor of FtsZ with potent and selective anti-staphylococcal activity." Science. [Link]
-
PubChem. (2025).[7] "N-butyl-N-ethyl-4-fluorobenzamide Compound Summary." National Library of Medicine. [Link]
Sources
- 1. angenechemical.com [angenechemical.com]
- 2. Broth Microdilution | MI [microbiology.mlsascp.com]
- 3. google.com [google.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. nanobioletters.com [nanobioletters.com]
- 6. mdpi.com [mdpi.com]
- 7. 4-Fluorobenzamide | C7H6FNO | CID 71572 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note & Protocols: Characterizing N-butyl-N-ethyl-4-fluorobenzamide in Cell-Based Assays
Introduction: The Benzamide Scaffold and the Challenge of Novel Compound Characterization
The benzamide moiety is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its ability to interact with a diverse array of biological targets.[1] From antipsychotics that antagonize dopamine D2 receptors to kinase inhibitors used in oncology, the versatility of the benzamide structure is well-documented.[1][2] When a novel derivative such as N-butyl-N-ethyl-4-fluorobenzamide emerges, a systematic and robust strategy is required to elucidate its biological activity and therapeutic potential.
This guide provides a comprehensive framework for the initial characterization of this novel compound. We will proceed under the hypothesis that, like many other benzamides, it may interact with a G-Protein Coupled Receptor (GPCR). Specifically, we will outline a workflow to screen for and characterize its effects on intracellular calcium mobilization, a hallmark of GPCRs that couple to the Gαq signaling pathway. The principles and protocols described herein are broadly applicable for the initial profiling of any novel small molecule.[3][4][5]
Strategic Workflow for Compound Characterization
A logical, multi-stage approach is crucial to avoid false positives and to build a comprehensive profile of the compound's activity. Our workflow is designed as a self-validating system, incorporating a primary screen, a potency determination assay, and a critical counterscreen for cytotoxicity.
Figure 1: A multi-phase workflow for novel compound characterization.
Part 1: Primary Screening - Calcium Mobilization Assay
Scientific Rationale: Many GPCRs, upon activation by a ligand (agonist), initiate a signaling cascade through the Gαq protein subunit. This leads to the activation of phospholipase C, which in turn generates inositol triphosphate (IP3). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. This rapid and transient increase in intracellular Ca2+ is a robust and easily measurable signal. We use a fluorescent, calcium-sensitive dye like Fluo-4 AM, which exhibits a significant increase in fluorescence intensity upon binding to free Ca2+. This allows for a high-throughput, single-point screen to identify if N-butyl-N-ethyl-4-fluorobenzamide can elicit this response.
Protocol 1: Single-Point Fluo-4 Calcium Mobilization Assay
Objective: To determine if N-butyl-N-ethyl-4-fluorobenzamide induces a calcium response in a model cell line expressing a target Gαq-coupled receptor (e.g., HEK293 cells stably expressing the 5-HT2A receptor).
Materials:
-
HEK293 cells stably expressing the target GPCR
-
DMEM with 10% FBS, 1% Penicillin-Streptomycin
-
N-butyl-N-ethyl-4-fluorobenzamide (Test Compound)
-
Known Agonist for the target receptor (Positive Control)
-
DMSO (Vehicle Control)
-
Fluo-4 AM Calcium Imaging Kit
-
Probenecid
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Black, clear-bottom 96-well microplates
-
Fluorescence plate reader with an injection module (e.g., FLIPR, FlexStation)
Methodology:
-
Cell Plating:
-
Trypsinize and count HEK293 cells.
-
Seed 50,000 cells per well in 100 µL of complete culture medium into a black, clear-bottom 96-well plate.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell adherence.
-
-
Compound Plate Preparation:
-
Prepare a 10 mM stock solution of N-butyl-N-ethyl-4-fluorobenzamide in DMSO.
-
In a separate 96-well plate (the "compound plate"), prepare a 5X working solution of the test compound. For a final single-point concentration of 10 µM, dilute the stock solution in HBSS with HEPES to 50 µM.
-
Prepare 5X working solutions of the positive control (e.g., 5 µM for a final concentration of 1 µM) and vehicle control (DMSO in HBSS).
-
-
Dye Loading:
-
Prepare the Fluo-4 AM loading buffer according to the manufacturer's instructions, typically including probenecid to prevent dye extrusion from the cells.
-
Aspirate the culture medium from the cell plate.
-
Add 100 µL of Fluo-4 AM loading buffer to each well.
-
Incubate the plate for 60 minutes at 37°C, followed by 30 minutes at room temperature in the dark.
-
-
Assay Execution:
-
Place both the cell plate and the compound plate into the fluorescence plate reader.
-
Set the instrument to measure fluorescence intensity (Excitation ~494 nm / Emission ~516 nm) over time.
-
Establish a stable baseline reading for 10-20 seconds.
-
Program the instrument to inject 25 µL from the compound plate into the corresponding wells of the cell plate.
-
Continue to record the fluorescence signal for at least 90-120 seconds post-injection.
-
-
Data Analysis:
-
The primary response is the maximum fluorescence signal post-injection minus the baseline fluorescence.
-
Compare the response of the test compound to the vehicle control and the positive control. A significant increase in signal relative to the vehicle suggests agonist activity.
-
Part 2: Potency Determination - Dose-Response Analysis
Scientific Rationale: Once a compound is identified as a "hit" in the primary screen, it is essential to determine its potency. This is typically quantified by the half-maximal effective concentration (EC50), which is the concentration of an agonist that provokes a response halfway between the baseline and the maximum response. A lower EC50 value indicates higher potency. This is achieved by testing the compound across a range of concentrations and fitting the data to a sigmoidal dose-response curve.
Protocol 2: EC50 Determination via Calcium Mobilization
Objective: To calculate the EC50 value for N-butyl-N-ethyl-4-fluorobenzamide.
Methodology:
This protocol follows the same steps as Protocol 1, with a key modification in the Compound Plate Preparation (Step 2).
-
Modified Compound Plate Preparation:
-
Prepare a 10 mM stock solution of the test compound in DMSO.
-
Perform a serial dilution of the compound in HBSS with HEPES to create a range of 5X concentrations. A typical 8-point curve might range from 500 µM down to 5 nM.
-
Include wells with the positive control (at a concentration known to elicit a maximal response) and a vehicle control.
-
-
Data Analysis:
-
Calculate the response for each concentration as described previously.
-
Normalize the data: Set the average response of the vehicle control to 0% and the average response of the saturating positive control to 100%.
-
Plot the normalized response versus the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) using graphing software (e.g., GraphPad Prism) to determine the EC50 value.
-
| Parameter | Description | Example Value |
| Top | The maximum response plateau | 100% (Normalized) |
| Bottom | The minimum response plateau | 0% (Normalized) |
| HillSlope | The steepness of the curve | 1.0 |
| EC50 | Concentration for 50% maximal response | 75 nM |
Part 3: Specificity Counterscreen - Cytotoxicity Assay
Scientific Rationale: It is critical to ensure that the observed biological activity is not an artifact of cytotoxicity.[6] A compound that damages cell membranes or disrupts metabolic activity can cause a non-specific release of calcium or interfere with the assay signal. The MTT assay is a standard colorimetric method to assess cell metabolic activity.[7] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Figure 2: Workflow of the MTT Cell Viability Assay.
Protocol 3: MTT Cell Viability Assay
Objective: To determine if N-butyl-N-ethyl-4-fluorobenzamide exhibits cytotoxicity at concentrations at or above its EC50.
Materials:
-
HEK293 cells (or the same cell line used in the primary assay)
-
Complete culture medium
-
N-butyl-N-ethyl-4-fluorobenzamide
-
Triton X-100 (Positive Control for cell death)
-
DMSO (Vehicle Control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
MTT Solubilization Solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Clear 96-well plates
-
Absorbance plate reader
Methodology:
-
Cell Plating:
-
Seed 10,000 cells per well in 100 µL of complete culture medium into a clear 96-well plate.
-
Incubate for 24 hours at 37°C, 5% CO2.
-
-
Compound Treatment:
-
Prepare 2X working concentrations of the test compound in culture medium, covering a range from its EC50 up to ~100 µM.
-
Aspirate the medium from the cells and add 100 µL of the compound-containing medium. Include vehicle and positive controls (e.g., 1% Triton X-100).
-
Incubate for a period relevant to the intended application (e.g., 24-48 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (typically 5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
-
Solubilization and Readout:
-
Add 100 µL of Solubilization Solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Incubate for at least 1 hour at room temperature in the dark.
-
Measure the absorbance at ~570 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with no cells).
-
Normalize the data by setting the vehicle control absorbance as 100% viability.
-
Plot percent viability versus compound concentration. A desirable profile shows no significant drop in viability at concentrations where the compound is active in the functional assay.
-
| Concentration | Mean Absorbance (570nm) | % Viability (vs. Vehicle) |
| Vehicle (DMSO) | 1.25 | 100% |
| 1 µM Compound | 1.23 | 98.4% |
| 10 µM Compound | 1.21 | 96.8% |
| 50 µM Compound | 1.15 | 92.0% |
| 100 µM Compound | 0.85 | 68.0% |
| Triton X-100 | 0.05 | 4.0% |
Conclusion and Next Steps
This application note outlines a foundational, three-part strategy for the initial characterization of a novel benzamide compound, N-butyl-N-ethyl-4-fluorobenzamide. By systematically progressing from a high-throughput primary screen to a dose-response analysis and a crucial cytotoxicity counterscreen, researchers can confidently establish a preliminary activity profile.
Based on the hypothetical data presented, N-butyl-N-ethyl-4-fluorobenzamide could be classified as a potent agonist of the target receptor with an EC50 of 75 nM and no significant cytotoxicity below 50 µM. This provides a strong rationale for further investigation, including antagonist mode assays, selectivity profiling against a panel of other receptors, and eventual progression into more complex, physiologically relevant assay systems.[3]
References
-
Liao, X., et al. (2018). A Unique High-Throughput Assay to Identify Novel Small Molecule Inhibitors of Chemotaxis and Migration. ASSAY and Drug Development Technologies. Retrieved February 18, 2026, from [Link]
-
Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. (2016). Walsh Medical Media. Retrieved February 18, 2026, from [Link]
-
Asif, M. (2021). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. ResearchGate. Retrieved February 18, 2026, from [Link]
-
New Benzamides as Multi-Targeted Compounds: A Study on Synthesis, AChE and BACE1 Inhibitory Activity and Molecular Docking. (2023). MDPI. Retrieved February 18, 2026, from [Link]
-
Zhu, C., et al. (2016). Discovery of benzamides as potent human β3 adrenergic receptor agonists. Bioorganic & Medicinal Chemistry Letters. Retrieved February 18, 2026, from [Link]
-
Cohen, M. L., et al. (2001). N-[3-(2-Dimethylaminoethyl)-2-methyl-1H- indol-5-yl]-4-fluorobenzamide: a potent, selective, and orally active 5-HT(1F) receptor agonist potentially useful for migraine therapy. Journal of Medicinal Chemistry. Retrieved February 18, 2026, from [Link]
-
Cell-Based Assays Guide. (2025). Antibodies.com. Retrieved February 18, 2026, from [Link]
-
The Use of Cell-Based Assays for Translational Medicine Studies. (n.d.). BioAgilytix. Retrieved February 18, 2026, from [Link]
Sources
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- 2. walshmedicalmedia.com [walshmedicalmedia.com]
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- 4. Cell-Based Assays Guide | Antibodies.com [antibodies.com]
- 5. bioagilytix.com [bioagilytix.com]
- 6. A Unique High-Throughput Assay to Identify Novel Small Molecule Inhibitors of Chemotaxis and Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Troubleshooting "N-butyl-N-ethyl-4-fluorobenzamide" synthesis side reactions
Technical Support Center: Synthesis of N-butyl-N-ethyl-4-fluorobenzamide
Welcome to the technical support center for the synthesis of N-butyl-N-ethyl-4-fluorobenzamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common and complex issues encountered during this amide synthesis. The following question-and-answer format provides in-depth technical guidance, explaining the causality behind experimental choices to ensure scientific integrity and successful outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My reaction yield is significantly lower than expected. What are the primary causes for a low yield of N-butyl-N-ethyl-4-fluorobenzamide?
A1: Low yields in the acylation of N-ethylbutylamine with 4-fluorobenzoyl chloride can often be attributed to several factors, primarily related to reaction conditions and reagent quality.
The synthesis of N-butyl-N-ethyl-4-fluorobenzamide is typically achieved through a nucleophilic acyl substitution reaction, often under Schotten-Baumann conditions.[1][2] This involves the reaction of N-ethylbutylamine with 4-fluorobenzoyl chloride in the presence of a base.
Common Causes and Solutions:
-
Inadequate Neutralization of HCl: The reaction generates one equivalent of hydrochloric acid (HCl) for every equivalent of amide produced.[3] If this HCl is not effectively neutralized, it will protonate the starting amine (N-ethylbutylamine), rendering it non-nucleophilic and unable to react with the 4-fluorobenzoyl chloride.
-
Hydrolysis of 4-Fluorobenzoyl Chloride: 4-Fluorobenzoyl chloride is highly reactive and susceptible to hydrolysis, especially in the presence of water, which will convert it to the unreactive 4-fluorobenzoic acid.[6]
-
Solution:
-
Anhydrous Conditions: If performing the reaction in a non-aqueous solvent, ensure all glassware is oven-dried and the solvent is anhydrous.
-
Biphasic Conditions: When using an aqueous base, the reaction should be carried out at a low temperature (e.g., 0-5 °C) with vigorous stirring to maximize the reaction rate between the amine and the acyl chloride, which are in the organic phase, while minimizing the hydrolysis of the acyl chloride at the interface of the two phases.[7] Slow, dropwise addition of the 4-fluorobenzoyl chloride is also recommended to keep its instantaneous concentration low.
-
-
-
Poor Reagent Quality: The purity of the starting materials is critical. 4-Fluorobenzoyl chloride that has been improperly stored may have already partially hydrolyzed.[8]
-
Solution: Use freshly opened or recently purchased high-purity reagents. If the purity is questionable, distillation of the 4-fluorobenzoyl chloride may be necessary.
-
Q2: I've isolated my product, but it is contaminated with a significant amount of a white solid impurity. How can I identify and remove it?
A2: The most common white solid impurity in this synthesis is 4-fluorobenzoic acid, the hydrolysis product of 4-fluorobenzoyl chloride.
Identification and Removal Workflow:
-
Identification: The presence of 4-fluorobenzoic acid can be confirmed by spectroscopic methods such as ¹H NMR (presence of a broad carboxylic acid proton signal) or by a simple chemical test. The impurity will dissolve in a basic aqueous solution, while the desired amide product will not.
-
Removal during Workup:
-
After the reaction is complete, dilute the reaction mixture with an organic solvent like dichloromethane or ethyl acetate.
-
Transfer the mixture to a separatory funnel and wash the organic layer with a basic aqueous solution (e.g., 5% sodium hydroxide or saturated sodium bicarbonate solution).[7] The 4-fluorobenzoic acid will be deprotonated to its water-soluble carboxylate salt and will be extracted into the aqueous layer.
-
Separate the organic layer, wash it with brine to remove residual water, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and then concentrate it under reduced pressure to isolate the purified amide.
-
Q3: My reaction is very exothermic and difficult to control. Are there safer ways to manage the reaction temperature?
A3: Yes, managing the exothermicity of this acylation is crucial for both safety and to minimize side reactions.
The reaction between an amine and an acyl chloride is typically highly exothermic.[9]
Strategies for Temperature Control:
-
Cooling: Immerse the reaction flask in an ice-water bath to maintain a temperature of 0-5 °C throughout the addition of the 4-fluorobenzoyl chloride.
-
Slow Addition: Add the 4-fluorobenzoyl chloride dropwise to the solution of N-ethylbutylamine and base. This ensures that the heat generated can be dissipated by the cooling bath before it accumulates.
-
Dilution: Conducting the reaction in a sufficient volume of solvent helps to absorb the heat generated.
Troubleshooting Common Side Reactions
| Side Product | Cause | Prevention | Removal |
| 4-Fluorobenzoic Acid | Hydrolysis of 4-fluorobenzoyl chloride by trace water.[6] | Use anhydrous solvents and reagents; perform the reaction at low temperatures with vigorous stirring in biphasic systems.[7] | Wash the organic layer with a basic aqueous solution (e.g., saturated NaHCO₃).[7] |
| Unreacted N-ethylbutylamine | Insufficient 4-fluorobenzoyl chloride or protonation of the amine by HCl byproduct. | Use a slight excess of 4-fluorobenzoyl chloride (e.g., 1.05-1.1 equivalents); ensure adequate base is present to neutralize HCl. | Wash the organic layer with a dilute acidic solution (e.g., 1 M HCl) to form the water-soluble ammonium salt.[7] |
| Diacylated Amine (if primary amine is used) | Not applicable for the secondary amine N-ethylbutylamine. | - | - |
Experimental Protocols
Protocol 1: Synthesis of N-butyl-N-ethyl-4-fluorobenzamide under Schotten-Baumann Conditions
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve N-ethylbutylamine (1.0 eq) in dichloromethane. Add an aqueous solution of sodium hydroxide (2.0 eq, e.g., 2 M).
-
Cooling: Cool the biphasic mixture to 0 °C in an ice-water bath with vigorous stirring.
-
Addition of Acyl Chloride: Dissolve 4-fluorobenzoyl chloride (1.05 eq) in dichloromethane and add it to the addition funnel. Add the 4-fluorobenzoyl chloride solution dropwise to the vigorously stirred reaction mixture over 30-60 minutes, maintaining the temperature below 5 °C.
-
Reaction: After the addition is complete, allow the reaction to stir vigorously in the ice bath for 1 hour, then remove the ice bath and let it stir at room temperature for an additional 1-2 hours.
-
Workup - Quenching and Separation: Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Workup - Washing: Wash the organic layer sequentially with:
-
1 M HCl (to remove any unreacted amine).
-
Saturated NaHCO₃ solution (to remove 4-fluorobenzoic acid).
-
Brine (to remove residual water).
-
-
Drying and Isolation: Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: If necessary, the crude product can be further purified by flash column chromatography on silica gel.
Visualizations
Reaction Mechanism
Caption: Nucleophilic acyl substitution mechanism.
Troubleshooting Logic
Caption: Troubleshooting workflow for synthesis issues.
References
- Grokipedia. Schotten–Baumann reaction.
- SATHEE. Chemistry Schotten Baumann Reaction.
- CymitQuimica. CAS 403-43-0: 4-Fluorobenzoyl chloride.
- Lokey Lab Protocols - Wikidot. Schotten-Baumann Reaction. (2017).
- Chemistry Notes. Schotten Baumann Reaction: Introduction, mechanism, procedure. (2023).
- Google Patents. CN104098464A - Preparation method for 4-fluorobenzoyl chloride.
- L.S.College, Muzaffarpur. Schotten–Baumann reaction. (2020).
- Guidechem. What is 4-Fluorobenzoyl chloride and how is it used? - FAQ. (2023).
- ResearchGate. Reaction of the active hydrogen of compounds with 4-fluorobenzoyl chloride.
- Chemweb. Selective Hydrolysis of Pentafiuorobenzotrichloride. (2002).
- Benchchem. Troubleshooting guide for the acylation of ethylamine with benzoyl chloride derivatives.
- Chen T, et al. (2018) Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Med Chem (Los Angeles) 8: 273-280.
- Chemsrc. N-Ethyl 4-fluorobenzamide | CAS#:772-18-9.
- PrepChem.com. Synthesis of Ethyl N-butyl-N-(4-methyl-2-oxazolyl)-carbamate.
- BLD Pharm. 3851-81-8|N-Butyl-4-fluorobenzamide.
- ChemicalBook. N-ETHYLBENZAMIDE synthesis.
- MDPI. N-(2,4-Difluorophenyl)-2-fluorobenzamide. (2024).
- United States Biological. N-Ethyl 4-fluorobenzamide CAS 772-18-9.
- Phukan, K. (2014).
- Google Patents. US7700654B2 - Isolation of N-butylbenzenesulfonamide, synthesis of benzenesulfonamide derivatives, and use of N-butylbenzenesulfonamide and benzenesulfonamide derivatives for treating benign prostatic hyperplasia and/or prostate carcinoma.
- ResearchGate.
- Benchchem. Acylation of primary amines with 4-Bromobenzoyl chloride protocol.
Sources
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- 5. Schotten-Baumann Reaction - Lokey Lab Protocols [lokeylab.wikidot.com]
- 6. CAS 403-43-0: 4-Fluorobenzoyl chloride | CymitQuimica [cymitquimica.com]
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- 8. Page loading... [wap.guidechem.com]
- 9. US7700654B2 - Isolation of N-butylbenzenesulfonamide, synthesis of benzenesulfonamide derivatives, and use of N-butylbenzenesulfonamide and benzenesulfonamide derivatives for treating benign prostatic hyperplasia and/or prostate carcinoma - Google Patents [patents.google.com]
Technical Support Center: Synthesis of N-Substituted Benzamides
Welcome to the technical support center for N-substituted benzamide synthesis. This guide is designed for researchers, scientists, and professionals in drug development to troubleshoot common experimental challenges and provide answers to frequently asked questions. The focus of this resource is to address a critical issue in amide synthesis: the prevention of over-acylation.
Troubleshooting Guide: Overcoming Over-acylation and Other Common Issues
This section provides solutions to specific problems you may encounter during the synthesis of N-substituted benzamides.
Q1: My reaction is producing a significant amount of a higher molecular weight byproduct, which I suspect is the di-acylated product. What are the likely causes and how can I fix it?
A1: The formation of a di-acylated byproduct, such as an N-benzoylbenzamide, is a classic case of over-acylation.[1] This occurs when the initially formed monosubstituted benzamide, which is still nucleophilic, reacts with another molecule of the acylating agent. Several factors can contribute to this issue:
-
Localized High Concentrations of Acylating Agent: Rapid addition of the entire amount of benzoyl chloride (or other acylating agent) can create localized areas of high concentration, promoting the second acylation.
-
Solution: Add the benzoyl chloride dropwise to a vigorously stirred solution of the amine.[1] This ensures rapid dispersion and minimizes the chance of the newly formed amide encountering a high concentration of the acylating agent.
-
-
Incorrect Stoichiometry: Using a large excess of the acylating agent will naturally drive the reaction towards diacylation.
-
Solution: Carefully control the stoichiometry. A slight excess (e.g., 1.05-1.2 equivalents) of the acylating agent is often sufficient to drive the reaction to completion without promoting significant over-acylation.[2][3] Monitoring the reaction by Thin Layer Chromatography (TLC) can help determine the optimal stoichiometry for your specific substrates.
-
-
Elevated Reaction Temperature: Higher temperatures increase the reaction rate of both the desired mono-acylation and the undesired di-acylation.
Q2: The yield of my desired N-substituted benzamide is low, and I have a significant amount of benzoic acid as a byproduct. What is happening?
A2: The presence of benzoic acid indicates hydrolysis of your benzoyl chloride starting material.[1] Benzoyl chloride is highly reactive towards water.
-
Cause: Use of non-anhydrous solvents or exposure of the reaction to atmospheric moisture.
-
Solution:
-
Ensure all glassware is thoroughly dried before use.
-
Use anhydrous solvents. If necessary, solvents can be dried over appropriate drying agents.
-
Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric moisture.
-
To remove benzoic acid contamination from your crude product, you can wash it with a dilute solution of sodium bicarbonate.[1]
-
Q3: My reaction mixture becomes very thick and difficult to stir. Is this normal, and what can I do?
A3: This is a common issue, often caused by the rapid precipitation of the benzamide product.[1]
-
Solution:
Frequently Asked Questions (FAQs)
This section addresses more general questions about the principles and practices of N-substituted benzamide synthesis.
Q4: What is over-acylation and what is the underlying mechanism?
A4: Over-acylation, also known as diacylation, is a common side reaction in the synthesis of amides from primary amines. It is the process where the initially formed mono-N-substituted amide undergoes a second acylation to form a di-N-substituted amide. The nitrogen atom in the primary amine is nucleophilic and reacts with the electrophilic carbonyl carbon of the acylating agent (e.g., benzoyl chloride) to form the desired monosubstituted benzamide. However, the nitrogen in the newly formed amide still possesses a lone pair of electrons and can act as a nucleophile, albeit a weaker one, to react with a second molecule of the acylating agent.
Q5: What is the Schotten-Baumann reaction and why is it commonly used for benzamide synthesis?
A5: The Schotten-Baumann reaction is a widely used method for synthesizing amides from amines and acid chlorides.[5] It is also used for the synthesis of esters from alcohols and acid chlorides.[5] The reaction is typically carried out in the presence of a base, which serves to neutralize the hydrochloric acid (HCl) byproduct that is formed.[6][7] This is crucial because the HCl would otherwise react with the starting amine to form an ammonium salt, rendering the amine non-nucleophilic and halting the reaction.[6] Often, the reaction is performed in a two-phase system, with an organic solvent for the reactants and an aqueous phase for the base.[5]
Q6: What is the role of the base in the Schotten-Baumann reaction?
A6: The base plays a critical role by neutralizing the acidic byproduct (e.g., HCl) generated during the reaction.[3] This prevents the protonation of the amine nucleophile, which would otherwise deactivate it.[3] Common bases used include aqueous sodium hydroxide, pyridine, and triethylamine.[3][8] The presence of a sufficient amount of base is essential to drive the reaction to completion.[9]
Q7: Can I use protecting groups to avoid over-acylation?
A7: Yes, using a protecting group strategy is a valid, though more synthetically intensive, approach to completely avoid over-acylation.[10][11] By temporarily converting the primary amine to a derivative with only one reactive N-H bond (e.g., a carbamate), you can ensure that only mono-acylation occurs.[11][12] After the acylation step, the protecting group is removed to yield the desired N-substituted benzamide.[11] This method offers excellent control but adds extra steps to the synthesis.[11][12]
Q8: Are there alternative, milder acylating agents I can use to reduce the risk of over-acylation?
A8: Yes, while acyl chlorides are highly reactive and efficient, their high reactivity can sometimes lead to side reactions like over-acylation. Milder acylating agents can offer better selectivity. Examples include:
-
Esters: Esters can be used as acylating agents, often in the presence of a catalyst such as acetic acid.[13][14][15] These reactions typically require heating.
-
Carboxylic Anhydrides: Acetic anhydride is a common reagent for acetylation.[16]
-
Thioacids: Thioacids have been shown to be highly selective for the N-acylation of amines in the presence of other nucleophilic groups.[17]
Q9: What analytical techniques are best for detecting and quantifying over-acylation?
A9: Several analytical techniques can be employed to identify and quantify the diacylated byproduct:
-
Thin Layer Chromatography (TLC): A quick and simple method to monitor the progress of the reaction and qualitatively detect the presence of the byproduct, which will typically have a different Rf value than the desired product and starting materials.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation and can definitively identify the diacylated product.[18]
-
Mass Spectrometry (MS): MS can confirm the molecular weight of the byproduct, which will be higher than the desired product.[19][20]
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify the desired product and any byproducts, providing an accurate measure of the reaction's purity.
Visualizing the Process
Reaction Mechanism: Mono- vs. Di-acylation
Caption: The reaction pathway showing the desired formation of the N-substituted benzamide and the competing, undesired over-acylation to form the di-acylated product.
Troubleshooting Workflow for Over-acylation
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 6. Schotten-Baumann Reaction [organic-chemistry.org]
- 7. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 8. jk-sci.com [jk-sci.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. Protective Groups [organic-chemistry.org]
- 12. media.neliti.com [media.neliti.com]
- 13. semanticscholar.org [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. taylorandfrancis.com [taylorandfrancis.com]
- 20. longdom.org [longdom.org]
Technical Support Center: Enhancing the Purity of Crude N-butyl-N-ethyl-4-fluorobenzamide
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with N-butyl-N-ethyl-4-fluorobenzamide. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound. Our focus is on delivering practical, field-tested insights rooted in established chemical principles to help you achieve the desired purity for your downstream applications.
Understanding the Molecule and Potential Impurities
N-butyl-N-ethyl-4-fluorobenzamide is a tertiary amide with a molecular structure that dictates its purification strategy. The presence of a polar amide group, a fluorinated aromatic ring, and nonpolar alkyl chains (butyl and ethyl) gives the molecule moderate polarity. This characteristic allows for purification using standard techniques such as recrystallization and column chromatography.
A typical synthesis of N-butyl-N-ethyl-4-fluorobenzamide involves the reaction of 4-fluorobenzoyl chloride with N-ethyl-N-butylamine.[1][2] Understanding this synthetic route is crucial for anticipating potential impurities.
Common Impurities to Consider:
-
Unreacted Starting Materials:
-
4-Fluorobenzoyl chloride
-
N-ethyl-N-butylamine
-
4-Fluorobenzoic acid (from hydrolysis of the acid chloride)
-
-
Side-Reaction Products:
-
Byproducts from the amine synthesis.
-
-
Residual Solvents:
-
Solvents used in the reaction and workup (e.g., dichloromethane, ethyl acetate).
-
Troubleshooting Common Purification Issues
This section is structured in a question-and-answer format to directly address specific problems you may encounter during the purification process.
Recrystallization Troubleshooting
Recrystallization is often the first and most efficient method for purifying solid organic compounds.[3][4]
Q1: My compound will not crystallize from the solution, even after cooling.
Potential Causes & Solutions:
-
Inappropriate Solvent Choice: The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature.[5]
-
Action: Experiment with a range of solvents or solvent systems. Good starting points for benzamides include ethanol, ethyl acetate/hexanes, and acetone/water.[5]
-
-
Excessive Solvent Volume: Using too much solvent will keep the compound dissolved even at low temperatures.[5]
-
Action: Concentrate the solution by carefully evaporating some of the solvent and then allow it to cool again.
-
-
Supersaturation: The solution may be too concentrated, hindering the formation of a crystal lattice.
-
Action: Try diluting the solution slightly or induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.[3]
-
Q2: The product "oils out" instead of forming crystals.
Potential Causes & Solutions:
-
High Impurity Level: Significant amounts of impurities can lower the melting point of the mixture, causing it to separate as an oil.
-
Action: Consider a preliminary purification step, such as a quick column chromatography "plug," to remove the bulk of the impurities before recrystallization.[6]
-
-
Rapid Cooling: Cooling the solution too quickly can prevent the orderly arrangement of molecules into a crystal lattice.
-
Action: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow the cooling process.[3]
-
Q3: The purified crystals are colored.
Potential Causes & Solutions:
-
Chromophoric Byproducts: Side reactions can generate colored impurities.
-
Action: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal can adsorb these impurities. Use it sparingly, as it may also adsorb some of your desired product.[5]
-
Column Chromatography Troubleshooting
For impurities that are difficult to remove by recrystallization, column chromatography is the preferred method.[5]
Q4: I am getting poor separation of my compound from an impurity on the TLC plate and the column.
Potential Causes & Solutions:
-
Inappropriate Eluent System: The polarity of the mobile phase is crucial for good separation.
-
Action: Systematically test different solvent mixtures using Thin Layer Chromatography (TLC). A good starting point for benzamides is a mixture of ethyl acetate and hexanes.[5] Aim for an Rf value of approximately 0.3-0.4 for your product to ensure good separation on the column.
-
-
Column Overloading: Exceeding the capacity of the column will lead to poor separation.
-
Action: Use a larger column or reduce the amount of crude material loaded. A general guideline is a 1:20 to 1:100 ratio of crude product to silica gel by weight.
-
Q5: The compound is streaking on the TLC plate and eluting slowly from the column.
Potential Causes & Solutions:
-
Interaction with Silica Gel: The slightly acidic nature of silica gel can sometimes cause basic compounds to streak. While N-butyl-N-ethyl-4-fluorobenzamide is not strongly basic, residual amine impurities might be the cause.
-
Action: Add a small amount of a volatile base, like triethylamine (~0.5-1%), to your eluent system to neutralize the acidic sites on the silica gel.
-
Experimental Protocols
Protocol 1: Recrystallization of N-butyl-N-ethyl-4-fluorobenzamide
-
Solvent Selection: In small test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetone, and mixtures like ethyl acetate/hexanes) to find a suitable system where the compound is soluble when hot and insoluble when cold.
-
Dissolution: In an appropriately sized flask, add the crude N-butyl-N-ethyl-4-fluorobenzamide and the chosen solvent. Heat the mixture to the solvent's boiling point with stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration through a pre-warmed funnel to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography of N-butyl-N-ethyl-4-fluorobenzamide
-
TLC Analysis: Determine an appropriate solvent system (eluent) using TLC. A good starting point is a mixture of ethyl acetate and hexanes. The desired product should have an Rf value of approximately 0.3-0.4.[5]
-
Column Packing: Pack a glass column with silica gel slurried in the initial, low-polarity eluent.
-
Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel column. Alternatively, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then adding the dry powder to the top of the column.
-
Elution: Begin eluting the column with the chosen solvent system. The polarity can be gradually increased (gradient elution) by adding more of the polar solvent (e.g., ethyl acetate) to the non-polar solvent (e.g., hexanes).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified N-butyl-N-ethyl-4-fluorobenzamide.
Purity Assessment
Q6: How can I assess the final purity of my N-butyl-N-ethyl-4-fluorobenzamide?
Analytical Techniques:
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method, for instance using a C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid), can provide quantitative purity data.[5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is an excellent technique for identifying volatile impurities and confirming the molecular weight of the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of the compound and identify any residual impurities.[7]
Quantitative Data Summary
| Analytical Technique | Typical Conditions | Information Provided |
| HPLC | Column: C18; Mobile Phase: Acetonitrile/Water with 0.1% Formic Acid (gradient) | Quantitative purity, detection of non-volatile impurities. |
| GC-MS | Column: DB-5MS or similar; Carrier Gas: Helium | Identification of volatile impurities, confirmation of molecular weight. |
| NMR | Solvent: CDCl3 or DMSO-d6 | Structural confirmation, identification and quantification of impurities. |
Visualization of Purification Workflow
Caption: General purification workflow for N-butyl-N-ethyl-4-fluorobenzamide.
References
- BenchChem. (2025). Technical Support Center: N-(1-hydroxypropan-2-yl)
- BenchChem. (2025). "N-(2-aminoethyl)
- University of Toronto. (n.d.).
- University of California, Irvine. (n.d.).
- PMC. (n.d.). N-Butyl-4-chlorobenzamide.
- Reddit. (2021, June 12).
- PubChem. (n.d.). N-butyl-4-ethylbenzamide.
- PubChem. (n.d.). 4-Fluorobenzamide.
- University of Rochester. (n.d.).
- Reddit. (2023, February 19).
- Cheméo. (n.d.). Benzamide, 4-ethyl-N-butyl-N-ethyl- - Chemical & Physical Properties.
- New England Biolabs. (n.d.).
- Agilent Technologies. (n.d.). Combined LC/MS and GC/MS Approach for Analysis of Extractables and Leachables in Complex Matrices Using High Resolution Mass Spectrometry.
- De Gruyter. (n.d.). Basic 1H- and 13C-NMR Spectroscopy.
- Cheméo. (n.d.). Benzamide, 4-ethyl-N-butyl-N-propyl- - Chemical & Physical Properties.
- The Royal Society of Chemistry. (n.d.). 1H NMR (400 MHz, CDCl3) 7.
- Waters. (n.d.).
- ResearchGate. (n.d.). 1 H NMR and 13 C NMR of the prepared compounds.
- MIT OpenCourseWare. (n.d.).
- BenchChem. (2025). An In-depth Technical Guide to the Solubility of N-Butylbenzamide in Organic Solvents.
- Google Patents. (2005). Process for the preparation of 4-(4-fluorobenzoyl) butyric acid.
- Medicinal Chemistry. (2018).
- Agilent Technologies. (n.d.).
- ChemicalBook. (n.d.). 4-Fluorobenzamide(824-75-9) 1H NMR spectrum.
- Anshul Specialty Molecules. (n.d.). 4-Fluorobenzoyl Chloride.
- Cheméo. (n.d.). Benzamide, 4-ethyl-N-butyl-N-tetradecyl- - Chemical & Physical Properties.
- Chemsrc. (2025, November 25). N-Ethyl 4-fluorobenzamide.
- Agilent Technologies. (n.d.).
- Sigma-Aldrich. (n.d.).
- PMC. (2025, January 18). Establishment and validation of HPLC methods for the determination of folic acid and parabens antimicrobial agents on folic acid oral solution.
- Semantic Scholar. (2018, May 2). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis.
- Journal of Pharmaceutical Analysis. (2025, May 27).
- Sigma-Aldrich. (2022, September 8). Properties of Common Organic Solvents.
- Pure Synth. (n.d.). Nitrosamine Impurities.
- Cheméo. (n.d.). Chemical Properties of Butanamide, N-ethyl- (CAS 13091-16-2).
- BLD Pharm. (n.d.). N-Butyl-4-fluorobenzamide.
- Master Organic Chemistry. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties.
- United States Biological. (n.d.). N-Ethyl 4-fluorobenzamide CAS 772-18-9.
Sources
Resolving peak tailing in "N-butyl-N-ethyl-4-fluorobenzamide" chromatography
Technical Support Center: Chromatography Troubleshooting
Topic: Resolving Peak Tailing in the Analysis of "N-butyl-N-ethyl-4-fluorobenzamide"
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering peak shape issues during the chromatographic analysis of N-butyl-N-ethyl-4-fluorobenzamide. As Senior Application Scientists, we've structured this guide to provide not just solutions, but a foundational understanding of the chemical interactions that lead to these common problems.
Part 1: Understanding the Problem - Frequently Asked Questions
Q1: My chromatogram for N-butyl-N-ethyl-4-fluorobenzamide shows significant peak tailing. What is happening at a chemical level?
A: Peak tailing is a common issue, especially for compounds containing basic functional groups like the tertiary amide in your molecule.[1][2] In reversed-phase HPLC, the ideal separation is based on hydrophobic interactions with the C18 stationary phase. However, peak tailing occurs when a secondary, undesirable retention mechanism is also at play.[2]
For N-butyl-N-ethyl-4-fluorobenzamide, the most probable cause is the interaction between the amide group and exposed silanol groups (Si-OH) on the surface of the silica-based column packing.[1][2][3][4] These silanol groups are acidic and can form strong hydrogen bonds or have ionic interactions with the basic amide, delaying the elution of a fraction of the analyte molecules and causing the characteristic "tail".[5][6][7] This is particularly problematic on older, Type A silica columns, which have a higher concentration of acidic silanol groups and trace metal impurities that can exacerbate the issue.[1][8]
Q2: How is peak tailing measured, and what is considered an acceptable limit?
A: Peak tailing is quantified using the Tailing Factor (T) or Asymmetry Factor (As) . The most common calculation is the USP tailing factor, which is the ratio of the peak width at 5% of the peak height to twice the distance from the leading edge to the peak maximum.[3][9]
-
T = 1.0: A perfectly symmetrical Gaussian peak.
-
T > 1.0: Peak tailing.
-
T < 1.0: Peak fronting.
While the ideal is 1.0, for many assays, a tailing factor up to 1.5 is acceptable.[2] However, methods requiring high quantitative accuracy often specify a tailing factor of < 1.2 . Severe tailing can compromise resolution from nearby peaks and lead to inaccurate integration and quantification.[3][4]
Part 2: Systematic Troubleshooting Workflow
When tackling peak tailing, it's best to follow a systematic approach, starting with the simplest and most common solutions before moving to more complex changes. The following flowchart outlines a logical workflow for diagnosing and resolving the issue.
Caption: A logical troubleshooting workflow for peak tailing.
Step 1: Mobile Phase & System Health (The Easiest Fixes)
Q3: Can I improve my peak shape by adjusting the mobile phase pH?
A: Absolutely. This is the most effective first step for a basic compound like N-butyl-N-ethyl-4-fluorobenzamide. The goal is to control the ionization state of both your analyte and the residual silanol groups on the column.[10]
-
Mechanism: At a low pH (e.g., pH 2.5-3.0), the acidic silanol groups (Si-OH) are fully protonated and thus neutral.[8] This prevents them from engaging in strong ionic interactions with your basic analyte, significantly reducing tailing.[2][8] It is recommended to operate at a pH at least 2 units away from your analyte's pKa to ensure a consistent ionization state.[11][12]
-
Protocol: Use a buffer to control the pH. For low pH work, formic acid or a phosphate buffer are common choices.
| Mobile Phase pH Strategy | Expected Outcome for N-butyl-N-ethyl-4-fluorobenzamide | Cautions |
| Low pH (2.5 - 3.5) | Highly Recommended. Silanols are protonated (neutral), minimizing secondary interactions. Peak shape should improve dramatically.[1][2] | Ensure your column is stable at low pH. Most modern silica columns are stable down to pH 2.0. |
| Mid pH (4 - 7) | Not Recommended. Silanols are partially or fully ionized (SiO-), leading to maximum interaction with basic analytes and severe tailing.[3] | This pH range often produces the worst peak shapes for bases.[3] |
| High pH (9 - 11) | Alternative Strategy. The analyte is in its neutral free-base form, which can improve retention and peak shape.[3][13] | Requires a pH-stable column (e.g., hybrid or specialized polymer-based columns) to prevent silica dissolution.[10][13] |
Q4: I've tried adjusting the pH, but some tailing remains. What mobile phase additives can help?
A: If pH adjustment alone isn't sufficient, you can add a "competing base" or other modifier to the mobile phase. These additives work by masking the active silanol sites.[8]
-
Mechanism: A competing base, like triethylamine (TEA), is a small, basic molecule that has a strong affinity for the acidic silanol sites.[8] It effectively binds to these sites, preventing your analyte from interacting with them. This approach was more common with older Type A silica columns but can still be effective.[8]
Protocol: Adding a Competing Base
-
Select an Additive: Triethylamine (TEA) is a classic choice. For LC-MS applications, formic acid or ammonium formate are preferred as they are volatile.
-
Determine Concentration: Start with a low concentration. For TEA, a concentration of 5-20 mM is typical.[8] For formic acid, 0.1% (v/v) is a standard starting point.
-
Prepare Mobile Phase: Add the modifier to the aqueous portion of your mobile phase and adjust the pH before adding the organic solvent.
-
Equilibrate: Ensure the column is thoroughly equilibrated with the new mobile phase before injecting your sample. This may take 20-30 column volumes.
| Additive | Typical Concentration | Mechanism of Action | Best For |
| Formic Acid | 0.05 - 0.1% | Lowers pH to protonate silanols; can also act as an ion-pairing agent. | LC-MS. Volatile and effective at improving peak shape for bases at low pH. |
| Triethylamine (TEA) | 5 - 25 mM | Acts as a competing base, masking active silanol sites.[8] | UV Detection. Very effective but not suitable for LC-MS due to ion suppression. Can shorten column lifetime.[8] |
| Ammonium Formate/Acetate | 5 - 20 mM | Acts as a buffer and the ammonium ion can compete with the analyte for silanol interaction. | LC-MS. Provides buffering capacity and is volatile. |
| Inorganic Modifiers (e.g., KPF₆, NaClO₄) | 10 - 50 mM | These "chaotropic" agents can reduce tailing by disrupting analyte solvation.[14][15] | Specialized applications where other additives fail. |
Step 2: Column & Hardware Issues
Q5: Could my column be the problem?
A: Yes, the column is a very common source of peak shape problems.[16] There are two primary considerations: column health and column chemistry.
-
Column Health:
-
Degradation: Over time, especially under harsh pH conditions, the bonded phase can hydrolyze, exposing more active silanol sites.[9][16] If you notice that peak shapes have worsened over the lifetime of the column, it may be time for a replacement.
-
Contamination: Strongly retained compounds from previous injections can build up at the column head, creating active sites that cause tailing.[17] Using a guard column and proper sample clean-up can prevent this.[17]
-
Overload: Injecting too much sample mass can saturate the stationary phase, leading to peak distortion.[4][16] To check for this, dilute your sample 10-fold and reinject. If the peak shape improves, you were likely overloading the column.
-
-
Column Chemistry:
-
Endcapping: Modern, high-purity silica columns (Type B) are "end-capped," meaning most residual silanol groups are chemically deactivated with a small silylating agent.[2][18] Using a well-end-capped column is crucial for analyzing basic compounds.
-
Alternative Chemistries: If a standard C18 column still gives you trouble, consider a stationary phase designed specifically to reduce silanol interactions.
-
| Column Type | Description | Advantage for N-butyl-N-ethyl-4-fluorobenzamide |
| High-Purity, End-capped C18 | The standard for reversed-phase. Modern columns have very low silanol activity.[1] | Should provide good performance if mobile phase is optimized. |
| Polar-Embedded Phase | A C18 chain with a polar group (e.g., amide, carbamate) embedded near the silica surface.[3][5] | The polar group shields the analyte from residual silanols, providing excellent peak shape for bases even with 100% aqueous mobile phases.[5] |
| Hybrid Silica (e.g., BEH, CSH) | Particles are a hybrid of silica and organosiloxane, resulting in fewer and less acidic silanol groups.[1][15] | Inherently lower silanol activity and often have a wider usable pH range, making them excellent for basic compounds.[1][19] |
| Phenyl-Hexyl Phase | Provides alternative selectivity through pi-pi interactions with the phenyl ring. | May offer different selectivity and improved peak shape if hydrophobic interactions are not ideal. |
Step 3: Advanced Considerations
Q6: I've tried everything and still see tailing. Could it be metal chelation?
A: This is a less common but important possibility. N-butyl-N-ethyl-4-fluorobenzamide itself is not a strong chelator, but if your sample matrix or system contains impurities that are, this can be an issue.
-
Mechanism: Trace metals (like iron or aluminum) can exist in the silica matrix of the column or leach from stainless steel system components (like frits and tubing).[1][5][20][21] If an analyte has chelating functional groups (e.g., adjacent carboxyl and ketone groups), it can bind to these metals, creating another secondary retention mechanism that causes severe tailing.[4][20][21]
-
Troubleshooting:
-
System Passivation: Flush the entire HPLC system (bypassing the column) with an acid like 6N nitric acid, followed by copious amounts of water and isopropanol, to remove metal contaminants.
-
Use a Chelating Agent: In some cases, adding a weak chelating agent like EDTA (0.05M) to the mobile phase can be used to scavenge free metal ions, though this is not suitable for LC-MS.[22][23]
-
Inert Hardware: Consider using PEEK tubing and column hardware to minimize metal exposure.[3][23]
-
References
-
Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?[Link]
-
Element Lab Solutions. Peak Tailing in HPLC. [Link]
-
Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?[Link]
-
Stoll, D. & Dolan, J. LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. LCGC International. (2025, October 29). [Link]
-
Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes. [Link]
-
Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. [Link]
-
Shimadzu UK Limited. (2022, August 26). HPLC Troubleshooting - Tailing Peaks. [Link]
-
Moravek. (2024, December 3). Exploring the Role of pH in HPLC Separation. [Link]
-
Agilent. Control pH During Method Development for Better Chromatography. [Link]
-
Knauer. HPLC Troubleshooting Guide. [Link]
-
Waters Corporation. Column Selection for HPLC Method Development. [Link]
-
ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC?[Link]
-
The LCGC Blog. (2019, November 12). HPLC Diagnostic Skills II – Tailing Peaks. [Link]
-
SilcoTek. (2019, December 6). Identifying and Preventing Metal Ion Leaching in HPLC Systems. [Link]
-
Haidar Ahmad, I. A. (2018, February 28). A Guide for HPLC Troubleshooting: How to Diagnose and Solve Chromatographic Problems. ResearchGate. [Link]
-
Agilent. Tips and Tricks of HPLC System Troubleshooting. [Link]
-
LoBrutto, R., et al. (2004, September 17). Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography. PubMed. [Link]
-
ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. [Link]
-
Stoll, D. R. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America. [Link]
-
ALWSCI. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. [Link]
-
Veeprho. (2025, February 1). Exploring the Role of pH in HPLC Separation. [Link]
-
Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues. [Link]
-
Waters Corporation. Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. [Link]
-
Waters Corporation. Waters Column Selection Guide for Polar Compounds. [Link]
-
Welch Materials, Inc. (2025, November 5). HPLC Column Selection: Core to Method Development (Part II). [Link]
-
The LCGC Blog. (2013, October 10). HPLC Column Selection - Are You Barking Up the Right Tree?[Link]
-
Chromatography Forum. (2005, January 20). HPLC contamination. [Link]
-
Phenomenex. Choosing the Right HPLC Column: A Complete Guide. [Link]
-
Avedissian, L. S., et al. CHARACTERIZATION, HPLC METHOD DEVELOPMENT AND IMPURITY IDENTIFICATION FOR 3,4,3-LI(1,2-HOPO), A POTENT ACTINIDE CHELATOR FOR RADIONUCLIDE DECORPORATION. PMC. [Link]
-
Crawford Scientific. The Theory of HPLC Column Chemistry. [Link]
-
Chemistry Stack Exchange. (2021, January 26). What is "silanol activity"?[Link]
-
Dolan, J. W. Separation Artifacts III: Secondary-Retention Effects in Reversed-Phase Chromatography. [Link]
Sources
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- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. chromtech.com [chromtech.com]
- 4. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
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"N-butyl-N-ethyl-4-fluorobenzamide" stability issues and degradation products
Stability, Handling, and Degradation Guide[1]
Status: Active Support Topic Audience: Medicinal Chemists, Analytical Scientists, Formulation Engineers Compound Class: Tertiary Benzamide / Fluorinated Aromatic[1]
Part 1: Quick Status Check & Compound Profile[1]
Before troubleshooting, verify the fundamental properties of your specific lot. N-butyl-N-ethyl-4-fluorobenzamide is a tertiary amide.[1] Unlike secondary amides, it lacks an amide proton, rendering it more lipophilic and generally more resistant to neutral hydrolysis, yet susceptible to specific oxidative and acid-catalyzed degradation pathways.[1]
| Parameter | Technical Expectation | Critical Note |
| Physical State | Viscous oil or low-melting solid | Asymmetry in alkyl chains (butyl/ethyl) often prevents efficient crystal packing.[1] |
| Hydrolytic Stability | Moderate to High | Stable at pH 4–8.[1] Hydrolyzes under strong acidic/basic stress.[1] |
| Oxidative Stability | Moderate | Alkyl chains on Nitrogen are susceptible to oxidative |
| Key Impurity | 4-Fluorobenzoic Acid | Result of hydrolysis.[1][2] Highly polar; elutes early in RP-HPLC.[1] |
Part 2: Troubleshooting Guide (Q&A)
Issue 1: "My sample has turned from colorless to faint yellow."
Diagnosis: Oxidative degradation or trace solvent contamination.[1]
-
Mechanism: While the amide bond is stable to oxidation, the
-alkyl chains (butyl/ethyl) can undergo radical-initiated oxidation (auto-oxidation) if stored in air and light, leading to trace -oxides or Schiff base intermediates that are often chromophoric.[1] -
Solution:
-
Check your storage container.[1][3] Was it flushed with Argon/Nitrogen?
-
Perform a TLC or LC-MS check.[1] If the main peak is intact (>98%), the color is likely due to ppm-level impurities (often aniline derivatives from synthesis carryover).[1]
-
Action: Re-purify via silica plug filtration if color interferes with assays; otherwise, store at -20°C under inert gas.
-
Issue 2: "I see a new peak eluting before the main peak in Reverse-Phase HPLC."
Diagnosis: Hydrolysis Product (4-Fluorobenzoic Acid).
-
Reasoning: The parent amide is lipophilic (late eluting).[1] The hydrolysis product, 4-fluorobenzoic acid , is significantly more polar and acidic.[1]
-
Confirmation:
Issue 3: "The compound is precipitating out of my biological assay buffer."
Diagnosis: Solubility limit reached (Lipophilicity mismatch).
-
Context: Tertiary amides with butyl chains are highly hydrophobic (
).[1] -
Solution:
-
Do not dissolve directly in aqueous buffer.[1]
-
Protocol: Dissolve in DMSO stock (e.g., 10 mM), then dilute into buffer. Ensure final DMSO concentration is <1% (or as tolerated).
-
If precipitation persists, add a solubilizer like Cyclodextrin (HP-
-CD) or a surfactant (Tween-80) to the buffer before adding the compound.[1]
-
Part 3: Deep Dive – Degradation Pathways
Understanding how the molecule breaks down is essential for interpreting stability data.[1]
Hydrolysis (Acid/Base Catalyzed)
The amide bond is the primary weak point.[1]
-
Acidic Conditions: Protonation of the carbonyl oxygen activates the carbon for nucleophilic attack by water.
-
Product:4-Fluorobenzoic acid +
-ethylbutylamine .[1]
-
-
Basic Conditions: Direct nucleophilic attack by hydroxide ion (
) on the carbonyl carbon.[1]-
Product:4-Fluorobenzoate (salt) +
-ethylbutylamine .[1]
-
Oxidative -Dealkylation (Metabolic/Stress)
Under oxidative stress (peroxides, light, or metabolic enzymes like CYP450), the alkyl groups on the nitrogen are vulnerable.[1]
-
Mechanism: Hydroxylation at the
-carbon (next to Nitrogen) forms an unstable carbinolamide, which collapses to release an aldehyde and the dealkylated amide.[1]
Pathway Visualization
Caption: Primary degradation routes. Hydrolysis yields the benzoic acid derivative (Red), while oxidative stress attacks the N-alkyl chains (Yellow).
Part 4: Experimental Protocol – Forced Degradation Study
To validate the stability of your specific batch, perform this standard stress test. This protocol is adapted from ICH Q1A(R2) guidelines but optimized for lipophilic amides.[1]
Materials Required
-
HPLC System: C18 Column (e.g., Agilent Zorbax Eclipse Plus), UV detection at 254 nm.[1]
-
Stress Agents: 1N HCl, 1N NaOH, 3%
.[1] -
Solvent: Acetonitrile (ACN) and Water.[1]
Step-by-Step Methodology
1. Sample Preparation
Prepare a 1 mg/mL Stock Solution of N-butyl-N-ethyl-4-fluorobenzamide in Acetonitrile. (Do not use methanol if testing acid stability to avoid transesterification artifacts).[1]
2. Stress Conditions
| Stress Type | Procedure | Target | Stop Criteria |
| Acid Hydrolysis | Mix 1 mL Stock + 1 mL 1N HCl . Heat at 60°C for 4 hours. | Hydrolysis to Acid | >5% degradation or 24 hrs |
| Base Hydrolysis | Mix 1 mL Stock + 1 mL 1N NaOH . Heat at 60°C for 4 hours. | Hydrolysis to Acid | >5% degradation or 24 hrs |
| Oxidation | Mix 1 mL Stock + 1 mL 3% | N-oxides / Dealkylation | >5% degradation |
| Photolysis | Expose solid thin film to UV/Vis light (1.2M lux hours).[1] | Radical degradation | N/A |
3. Analysis & Interpretation
-
Neutralize: Quench Acid samples with 1N NaOH and Base samples with 1N HCl immediately before injection.
-
Dilute: Dilute all samples to 0.1 mg/mL with mobile phase.
-
Run HPLC:
-
Gradient: 5% to 95% ACN in Water (0.1% Formic Acid) over 15 mins.
-
Observation:
-
Parent: Retention Time (RT) ~ 10-12 min (Lipophilic).[1]
-
Acid Impurity: RT ~ 4-6 min (Polar).
-
De-alkylated Impurities: RT ~ 8-9 min (Intermediate polarity).
-
-
Part 5: Troubleshooting Flowchart
Use this logic tree to resolve analytical anomalies quickly.
Caption: Rapid diagnostic logic for handling common stability observations.
References
-
Cox, R. A. (1998).[1] Benzamide hydrolysis in strong acids: The last word. Canadian Journal of Chemistry, 76(6), 649-656.[1] Retrieved from [Link][1]
-
Snape, T. J., et al. (2010).[1][4] Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. Retrieved from [Link]
-
International Conference on Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2). Retrieved from [Link][1]
Sources
Technical Support Center: Minimizing Solvent Impurities in the Analysis of N-butyl-N-ethyl-4-fluorobenzamide
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to proactively address and troubleshoot issues related to solvent purity in the chromatographic analysis of N-butyl-N-ethyl-4-fluorobenzamide. Adherence to these principles is critical for ensuring data accuracy, method robustness, and regulatory compliance.
Troubleshooting Guide: Diagnosing and Resolving Solvent-Related Issues
This section provides solutions to common problems encountered during the analysis of N-butyl-N-ethyl-4-fluorobenzamide that can be traced back to solvent impurities.
Q1: I'm observing extraneous or "ghost" peaks in my chromatogram, especially during a gradient run. What is the likely cause and how do I fix it?
A1: Ghost peaks are a classic sign of solvent contamination. They typically appear as broad, ill-defined peaks when the mobile phase composition changes during a gradient elution. The cause is often impurities in the weaker solvent (e.g., water) that have accumulated on the column and are then eluted as the concentration of the stronger organic solvent increases.
Diagnostic Workflow:
-
Run a Blank Gradient: Execute your HPLC gradient method using your mobile phase, but without injecting your sample. If the ghost peaks are still present, the contamination is in your solvents or system, not your sample.
-
Isolate the Source:
-
Prepare fresh mobile phase using the highest purity solvents available (e.g., LC-MS grade).[1] If the peaks disappear, your previous solvents were the source.
-
If fresh solvent doesn't solve the issue, systematically clean your HPLC system. Contamination can accumulate in solvent inlet frits, tubing, pump seals, and the autosampler.[2]
-
Corrective Actions:
-
Solvent Selection: Always use HPLC or LC-MS grade solvents. For sensitive UV detection below 220 nm or for mass spectrometry, LC-MS grade is highly recommended due to its lower levels of UV-absorbing impurities and metal ions.[1][3]
-
Water Purity: Use freshly prepared, high-purity water (Type I, 18.2 MΩ·cm) from a well-maintained purification system.
-
Mobile Phase Preparation: Prepare mobile phases fresh daily, especially aqueous buffers, which are susceptible to microbial growth.[4][5]
Q2: My baseline is noisy and drifting, making integration difficult. Could this be a solvent issue?
A2: Yes, a noisy or drifting baseline is frequently caused by solvent problems. This can stem from several factors:
-
Low-Quality Solvents: Solvents of a lower grade contain impurities that absorb at your detection wavelength, causing a high and unstable baseline.[3] Using HPLC-grade solvents with low UV absorbance is critical.[4][6]
-
Solvent Degradation: Some solvents, like tetrahydrofuran (THF), can form UV-absorbing peroxides upon storage, especially after being opened.[7] It's recommended to use THF with inhibitors like BHT for non-MS applications or to use fresh, newly opened bottles for sensitive analyses.[3]
-
Inadequate Degassing: Dissolved gases in the mobile phase can outgas in the detector flow cell, causing baseline noise and spikes.[5] Modern HPLCs have in-line degassers, but ensuring they are functioning correctly is vital.
-
Temperature Fluctuations: Changes in ambient temperature can affect solvent viscosity and density, leading to baseline drift.[8][9] If possible, use a column oven and ensure the mobile phase has equilibrated to room temperature before use.[8]
Troubleshooting Diagram: Baseline Noise & Drift
Caption: Troubleshooting workflow for baseline instability.
Q3: My analyte peak is tailing. I've checked the column and pH, but could the sample solvent be the problem?
A3: Absolutely. Peak tailing in benzamides is often linked to secondary interactions with residual silanols on the column, which is managed by mobile phase pH.[10] However, if the sample is dissolved in a solvent that is much stronger than the initial mobile phase (a phenomenon known as "solvent mismatch"), it can cause significant peak distortion, including tailing or fronting.
Recommendations:
-
Match the Mobile Phase: Whenever possible, dissolve your N-butyl-N-ethyl-4-fluorobenzamide standard and samples in the initial mobile phase of your gradient method.[9]
-
Dilute with a Weaker Solvent: If your sample must be dissolved in a strong solvent (like 100% acetonitrile) for solubility reasons, try to dilute it with water or the aqueous portion of your mobile phase before injection.[11]
-
Reduce Injection Volume: A smaller injection volume can minimize the effect of a strong sample solvent.
Frequently Asked Questions (FAQs)
This section covers best practices for solvent selection and handling to prevent impurities from compromising your analysis.
Q1: What grade of solvent is necessary for the HPLC analysis of N-butyl-N-ethyl-4-fluorobenzamide?
A1: The choice of solvent grade is critical and depends on the detector used.
| Solvent Grade | Typical Use Case | Key Characteristics |
| Reagent/ACS Grade | Not recommended for HPLC | May contain significant UV-absorbing impurities, particulates, and non-volatile residues.[3] |
| HPLC Grade | Routine HPLC-UV analysis | Purified to remove particulates, UV-absorbing impurities, and fluorescence. Has a specified UV cutoff value.[6] |
| LC-MS Grade | HPLC-MS or high-sensitivity UV | Undergoes additional filtration (e.g., 0.1 µm) and is tested for low levels of metal ions and organic impurities that can suppress or contribute to MS signals.[1] |
For most quantitative HPLC-UV analyses of pharmaceutical compounds like N-butyl-N-ethyl-4-fluorobenzamide, HPLC grade is the minimum requirement. If using mass spectrometry or detecting at very low UV wavelengths (<220 nm), LC-MS grade is strongly advised to ensure low baseline noise and prevent the formation of adducts.[11]
Q2: How should I prepare and store my mobile phases to minimize contamination?
A2: Proper preparation and storage are essential to maintain mobile phase integrity.
Protocol: Best Practices for Mobile Phase Preparation
-
Select High-Purity Solvents: Start with HPLC or LC-MS grade solvents and Type I ultrapure water.[7]
-
Use Clean Glassware: Dedicate specific, well-cleaned borosilicate glass containers for mobile phase preparation. Avoid using detergents with surfactants, as they can leach into the solvent.[4]
-
Measure Components Separately: If preparing a mixture by volume (e.g., 50:50 Acetonitrile:Water), measure each component separately before mixing to avoid volume contraction effects that alter the final ratio.[8]
-
Filter: Filter all aqueous buffers and mobile phases containing salts through a 0.45 µm or 0.22 µm membrane filter to remove particulates that can damage the pump and column.[5][8]
-
Degas: Thoroughly degas the mobile phase using an in-line degasser, helium sparging, or sonication to prevent bubble formation in the system.[5]
-
Label and Store Properly:
-
Clearly label containers with the composition, date of preparation, and expiration date.[4]
-
Store in tightly sealed glass or PTFE containers.[4] Never use plastic containers for organic solvents due to the risk of leachable plasticizers.[4]
-
Use amber bottles for light-sensitive solutions.[7]
-
Prepare aqueous buffers fresh daily. If storage is unavoidable, refrigerate for no more than 3 days and re-filter before use.[4]
-
Workflow: Mobile Phase Preparation
Caption: Process flow for preparing high-quality HPLC mobile phase.
Q3: What are "residual solvents" and are they a concern for my analytical solvents?
A3: In the pharmaceutical industry, "residual solvents" typically refer to volatile organic chemicals remaining from the synthesis and manufacturing of the drug substance itself.[12][13][14] These are classified by regulatory bodies like the ICH into Class 1 (to be avoided), Class 2 (to be limited), and Class 3 (low toxic potential).[12][15]
While the high-purity solvents used for analysis (like HPLC grade acetonitrile) are not "residual solvents" in the regulatory sense of being part of the final drug product, they can contain trace-level impurities from their own manufacturing process. For example, trace amounts of formaldehyde in methanol have been shown to react with analytes, creating artifacts that are not present in the actual sample.[16] This underscores the importance of using the highest quality solvents to ensure that any observed peaks are from the sample, not an artifact of the analytical method itself.
References
-
Welch Materials. (2025, April 8). Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. [Link]
-
Welch Materials, Inc. Best Practices for Mobile Phases in HPLC_ Preparation, Use, And Storage. Scribd. [Link]
-
Pharma Growth Hub. (2023, November 28). Essential Precautions for HPLC Mobile Phase Handling and Use. [Link]
-
Phenomenex. (2022, November 2). Mobile Phase Preparation Tips & Tricks. [Link]
-
ResolveMass Laboratories Inc. (2025, November 17). Residual Solvent Analysis in US Pharma: Class 1,2,3 Guide. [Link]
-
University of Puerto Rico at Mayagüez. GOOD LABORATORY PRACTICE for HPLC. [Link]
-
Agilent. (2023, December 8). Assessment of residual solvents in pharmaceuticals to updated ICH Q3C R8 and USP 467. [Link]
-
HPLC Troubleshooting. HPLC Troubleshooting. [Link]
-
Regulatory Resources. USP 467- Regulation for Residual Solvents in Pharmaceuticals. [Link]
-
International Council for Harmonisation (ICH). Quality Guidelines. [Link]
-
Shodex. 11. Organic Solvents Used in HPLC. [Link]
-
Chrom Tech, Inc. (2025, October 14). Acetonitrile vs. Methanol for Reverse Phase Chromatography. [Link]
-
Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC. [Link]
-
Ministry of the Environment, Government of Japan. III Analytical Methods. [Link]
-
ResearchGate. (2015). Degradation of a pharmaceutical in HPLC grade methanol containing trace level formaldehyde. [Link]
-
The Lab Depot. (2025, February 20). HPLC Solvents 101: Exploring Their Role in Chemical Analysis. [Link]
-
International Journal of Pharmaceutical and Chemical Sciences. (2014). A Review on Trouble Shooting In HPLC and its Solutions. [Link]
-
European Medicines Agency (EMA). (2019, August 9). Q3C (R6) Step 5 - impurities: guideline for residual solvents. [Link]
-
Rhenium Group. Review on Common Observed HPLC Troubleshooting Problems. [Link]
Sources
- 1. chromtech.com [chromtech.com]
- 2. rheniumgroup.co.il [rheniumgroup.co.il]
- 3. How to use analytical columns | Technical Support | GL Sciences [glsciences.com]
- 4. welch-us.com [welch-us.com]
- 5. uprm.edu [uprm.edu]
- 6. labdepotinc.com [labdepotinc.com]
- 7. pharmagrowthhub.com [pharmagrowthhub.com]
- 8. Mobile Phase Prep: Key Tips & Tricks [phenomenex.com]
- 9. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. lcms.cz [lcms.cz]
- 12. resolvemass.ca [resolvemass.ca]
- 13. Assessment of residual solvents in pharmaceuticals to updated ICH Q3C R8 and USP 467 | Separation Science [sepscience.com]
- 14. ema.europa.eu [ema.europa.eu]
- 15. alfachemic.com [alfachemic.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Resolution in NMR Spectra of Fluorinated Benzamides
Welcome to the technical support center dedicated to overcoming the challenges associated with acquiring high-resolution NMR spectra of fluorinated benzamides. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize their NMR experiments and obtain clear, interpretable data. Fluorine-19 (¹⁹F) NMR is a powerful tool due to fluorine's 100% natural abundance, high sensitivity, and wide chemical shift range, which makes it an excellent probe for molecular structure and environment.[1][2][3] However, these same properties can also lead to complex spectra that are difficult to interpret. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate these complexities.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your NMR experiments with fluorinated benzamides and provides step-by-step solutions.
Issue 1: Broad or Poorly Resolved ¹⁹F Signals
Symptoms: Your ¹⁹F NMR spectrum displays broad, featureless peaks instead of sharp, well-defined multiplets. This can obscure important coupling information and make accurate integration difficult.
Probable Causes & Solutions:
-
Poor Magnetic Field Homogeneity (Shimming): An inhomogeneous magnetic field is a common cause of broad spectral lines.
-
Solution: Before every experiment, perform a thorough shimming of the spectrometer. For challenging samples, consider using gradient shimming routines if available on your instrument.[4]
-
-
Sample Concentration and Viscosity: Highly concentrated samples can lead to increased viscosity, which in turn causes faster transverse relaxation (T₂) and broader lines.[4] Phenolic compounds, in particular, can form hydrogen-bonded aggregates at higher concentrations, contributing to line broadening.[4]
-
Solution: Prepare a more dilute sample. A good starting point for many small molecules is in the range of 5-10 mg dissolved in 0.5-0.7 mL of deuterated solvent.[4]
-
-
Presence of Paramagnetic Impurities: Even trace amounts of paramagnetic species, such as dissolved oxygen or metal ions, can significantly shorten T₂ relaxation times and cause severe line broadening.[4][5]
-
Solution: Degas your sample by bubbling an inert gas (like nitrogen or argon) through it for several minutes or by using the freeze-pump-thaw method. If metal ion contamination is suspected, adding a small amount of a chelating agent like EDTA can be beneficial.
-
-
Chemical Exchange: Fluorinated benzamides can exhibit conformational isomerism or restricted rotation around the amide bond, leading to chemical exchange phenomena that can broaden signals.[6]
Issue 2: Complex and Overlapping Multiplets in ¹H and ¹⁹F Spectra
Symptoms: The proton and fluorine spectra of your fluorinated benzamide are crowded with overlapping multiplets, making it impossible to assign resonances or extract coupling constants. This is a common issue due to numerous short- and long-range ¹H-¹⁹F and ¹⁹F-¹⁹F couplings.[2][3][8]
Probable Causes & Solutions:
-
Extensive Spin-Spin Coupling: The large magnitude of ¹⁹F coupling constants, which can be transmitted over several bonds, often leads to complex splitting patterns.[3][9]
-
Solution 1: Decoupling Experiments:
-
¹H Spectrum Simplification: Run a ¹H spectrum with ¹⁹F decoupling to collapse the ¹H-¹⁹F couplings, leaving only the ¹H-¹H couplings.[10][11] This can significantly simplify the spectrum and aid in the assignment of proton resonances.
-
¹⁹F Spectrum Simplification: Conversely, acquiring a ¹⁹F spectrum with ¹H decoupling will remove all ¹H-¹⁹F couplings, simplifying the fluorine signals.[3]
-
-
Solution 2: 2D NMR Techniques:
-
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment will help identify protons that are coupled to each other, aiding in the assignment of the proton spin systems in the two aromatic rings of the benzamide.
-
HSQC/HMBC (Heteronuclear Single/Multiple Bond Correlation): These experiments are invaluable for correlating protons and carbons to their directly attached or long-range coupled partners, respectively. A ¹H-¹⁹F HMBC can be particularly useful for identifying long-range proton-fluorine couplings.
-
J-Resolved Spectroscopy: This 2D technique separates chemical shifts and coupling constants onto different axes, which can be extremely effective in resolving overlapping multiplets and accurately measuring coupling constants.[12]
-
-
Frequently Asked Questions (FAQs)
Q1: How does the choice of solvent affect the resolution and chemical shifts in my ¹⁹F NMR spectrum?
A1: The choice of solvent can have a significant impact on your ¹⁹F NMR spectrum. Fluorine chemical shifts are highly sensitive to the surrounding electronic environment, and different solvents can induce notable changes in these shifts due to variations in polarity, hydrogen bonding capabilities, and other intermolecular interactions.[1][13] This sensitivity can be leveraged to your advantage. If you are experiencing signal overlap in one solvent, changing to a solvent with different properties (e.g., from chloroform-d to acetone-d₆ or DMSO-d₆) may shift the resonances enough to achieve better separation.[14][15]
Q2: What is a reasonable starting point for acquisition parameters for a standard 1D ¹⁹F NMR experiment?
A2: For a standard 1D ¹⁹F experiment on a fluorinated benzamide, you can start with the following parameters and optimize as needed:
| Parameter | Recommended Starting Value | Rationale |
| Pulse Width | 30° pulse | A smaller flip angle allows for a shorter relaxation delay, which can be beneficial for signal averaging in a given amount of time. |
| Spectral Width | ~250 ppm | The chemical shift range for organofluorine compounds is large, and this width should encompass most possibilities.[2] |
| Acquisition Time | 1-2 seconds | This should be sufficient to achieve good digital resolution. |
| Relaxation Delay | 1-2 seconds | A good starting point, but may need to be increased for quantitative analysis to ensure full relaxation of the nuclei.[3][16] |
| Number of Scans | 16 to 64 | This will depend on the concentration of your sample. Adjust as needed to achieve a good signal-to-noise ratio. |
Q3: I see unexpected signals in my ¹⁹F spectrum. What could be the cause?
A3: Unexpected signals in a ¹⁹F spectrum can arise from several sources:
-
Impurities: Fluorinated impurities from the synthesis or starting materials are a common cause.
-
Degradation Products: Some fluorinated compounds may be unstable and degrade over time.
-
Rotational Isomers (Rotamers): As mentioned in the troubleshooting section, restricted rotation around the amide bond can give rise to multiple distinct species in solution, each with its own set of NMR signals.[6] Temperature-variable NMR can help confirm the presence of rotamers.
Q4: Are there more advanced NMR techniques that can help in assigning complex spectra of fluorinated benzamides?
A4: Yes, for particularly challenging cases, several advanced NMR experiments can be employed:
-
PSYCHE (Pure Shift Yielded by Chirp Excitation): This is a powerful technique for simplifying ¹H spectra by removing the effects of homonuclear ¹H-¹H couplings, leaving only the heteronuclear couplings (e.g., ¹H-¹⁹F). This can make the measurement of ¹H-¹⁹F coupling constants much more straightforward.[11]
-
TROSY (Transverse Relaxation-Optimized Spectroscopy): While more commonly used for large biomolecules, TROSY-based methods can also be beneficial for smaller molecules that exhibit line broadening due to chemical shift anisotropy (CSA), which can be significant for fluorine.[17][18]
-
¹⁹F-¹⁹F COSY: If your benzamide contains multiple fluorine atoms, a ¹⁹F-¹⁹F COSY experiment can be used to identify which fluorine nuclei are coupled to each other.[19]
Experimental Protocols & Workflows
Protocol 1: Standard ¹⁹F{¹H} Decoupled NMR
This protocol describes the acquisition of a standard proton-decoupled ¹⁹F NMR spectrum, which is often the first step in analyzing a fluorinated compound.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of your fluorinated benzamide.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆).
-
Filter the solution into a clean NMR tube.
-
Degas the sample if paramagnetic impurities are suspected.
-
-
Spectrometer Setup:
-
Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent.
-
Tune and match the ¹⁹F probe.
-
Perform automated or manual shimming to optimize magnetic field homogeneity.
-
-
Acquisition:
-
Load a standard ¹⁹F experiment with ¹H decoupling.
-
Set the spectral width to approximately 250 ppm, centered around an estimated chemical shift for your compound (e.g., -110 to -140 ppm for Ar-F).
-
Use a 30° pulse angle.
-
Set the acquisition time to at least 1 second.
-
Set the relaxation delay to 2 seconds.
-
Acquire a suitable number of scans (e.g., 32) to achieve a good signal-to-noise ratio.
-
-
Processing:
-
Apply an exponential window function with a line broadening factor of 0.3 Hz.
-
Perform a Fourier transform.
-
Phase the spectrum and apply a baseline correction.
-
Reference the spectrum to an appropriate standard (e.g., CFCl₃ at 0 ppm).
-
Workflow for Resolving Complex Spectra
The following diagram illustrates a logical workflow for tackling a complex NMR spectrum of a fluorinated benzamide.
Caption: A decision-making workflow for NMR analysis of fluorinated benzamides.
References
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 3. 19Flourine NMR [chem.ch.huji.ac.il]
- 4. benchchem.com [benchchem.com]
- 5. Adjusting NMR Gain Settings for Enhanced Signal Interpretation [eureka.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. Perfluorocarbon temperature measurements using 19F NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simplifying the complex 1H NMR spectra of fluorine-substituted benzamides by spin system filtering and spin-state selection: multiple-quantum-single-quantum correlation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. d-nb.info [d-nb.info]
- 11. University of Ottawa NMR Facility Blog: PSYCHE to Evaluate 1H-19F Coupling Constants [u-of-o-nmr-facility.blogspot.com]
- 12. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. dovepress.com [dovepress.com]
- 16. acgpubs.org [acgpubs.org]
- 17. selectscience.net [selectscience.net]
- 18. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 19. tandfonline.com [tandfonline.com]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 21. A Quest for Effective 19F NMR Spectra Modeling: What Brings a Good Balance Between Accuracy and Computational Cost in Fluorine Chemical Shift Calculations? - PMC [pmc.ncbi.nlm.nih.gov]
- 22. biophysics.org [biophysics.org]
- 23. research.ed.ac.uk [research.ed.ac.uk]
- 24. par.nsf.gov [par.nsf.gov]
- 25. Enhancing both the Intensities and Resolution of 19F NMR Spectra of PFAS through Band-Selective Homonuclear Decoupling - PMC [pmc.ncbi.nlm.nih.gov]
- 26. 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 27. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 28. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 29. cdnsciencepub.com [cdnsciencepub.com]
- 30. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 31. 19F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 32. pubs.acs.org [pubs.acs.org]
- 33. reddit.com [reddit.com]
- 34. Chemical Analysis of Fluorobenzenes via Multinuclear Detection in the Strong Heteronuclear J-Coupling Regime [mdpi.com]
- 35. researchgate.net [researchgate.net]
- 36. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 37. Structure Elucidation of Fluorinated Compounds by NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 38. researchgate.net [researchgate.net]
- 39. Exploring long-range fluorine-carbon J-coupling for conformational analysis of deoxyfluorinated disaccharides: A combined computational and NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 40. Troubleshooting a negative result [mestrelabcn.com]
- 41. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 42. organicchemistrydata.org [organicchemistrydata.org]
- 43. researchgate.net [researchgate.net]
Validation & Comparative
Comparing analytical methods for "N-butyl-N-ethyl-4-fluorobenzamide" quantification
Executive Summary & Compound Profile
N-butyl-N-ethyl-4-fluorobenzamide (CAS: 90172-56-8) is a specialized fluorinated amide, structurally homologous to common active pharmaceutical ingredients and insect repellents (e.g., DEET analogs). Its analysis is critical in synthetic process control, impurity profiling, and potential biological trace monitoring.
This guide compares three distinct analytical platforms—HPLC-UV , LC-MS/MS , and GC-MS —to empower researchers in selecting the optimal methodology based on sensitivity requirements, matrix complexity, and throughput needs.
Physicochemical Context for Method Design
-
Molecular Weight: 223.29 g/mol
-
LogP (Predicted): ~3.2 – 3.5 (Moderately Lipophilic)
-
Chromophore: 4-Fluorophenyl moiety (Strong UV absorption ~254 nm)
-
Ionization: Amide nitrogen allows for protonation in ESI+ (
). -
Volatility: Sufficient for Gas Chromatography without derivatization.
Method A: HPLC-UV (The Quality Control Workhorse)
Best For: Purity assessment, raw material verification, and high-concentration formulation analysis. Mechanism: Reversed-Phase Chromatography (RPC) utilizing the hydrophobic interaction of the butyl/ethyl chains and the aromatic core with C18 stationary phases.
Optimized Protocol
-
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus),
. -
Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses silanol activity).
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient: 40% B to 90% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: Diode Array Detector (DAD) at 254 nm (primary) and 210 nm (secondary).
Technical Insight (Causality)
The use of phosphoric acid is preferred over formic acid for UV analysis because it offers lower background absorbance at low wavelengths (<220 nm), allowing for better baseline stability if impurity profiling is required. The high starting organic percentage (40%) is necessary to elute the lipophilic N-butyl/N-ethyl chains efficiently.
Method B: LC-MS/MS (The Gold Standard for Trace Analysis)
Best For: Biological matrices (plasma/urine), environmental trace analysis, and genotoxic impurity screening. Mechanism: Electrospray Ionization (ESI) in positive mode coupled with Triple Quadrupole (QqQ) mass spectrometry.
Optimized Protocol
-
Column: UHPLC C18 (e.g., Waters ACQUITY UPLC BEH),
. -
Mobile Phase A: 0.1% Formic Acid in Water + 2mM Ammonium Formate.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Ionization Source: ESI Positive (
). -
MRM Transitions (Predicted):
-
Quantifier:
(Cleavage of amide bond, forming 4-fluorobenzoyl cation). -
Qualifier:
(Further fragmentation of the fluorophenyl ring).
-
Logical Fragmentation Pathway (DOT Visualization)
Figure 1: Predicted ESI+ Fragmentation Pathway for MRM transition selection.
Method C: GC-MS (The Orthogonal Alternative)
Best For: Complex organic mixtures, residual solvent analysis, and confirmation of structural isomers. Mechanism: Electron Impact (EI) ionization allows for library matching against standard spectral databases.
Optimized Protocol
-
Inlet Temperature: 250°C (Splitless mode for trace, Split 1:50 for assay).
-
Column: DB-5ms (5% Phenyl-arylene polymer),
. -
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
-
Temp Program: 80°C (1 min hold)
20°C/min 280°C (5 min hold). -
Detection: EI Source (70 eV), SIM mode for quantification (Target m/z 123, 223).
Comparative Analysis & Performance Metrics
The following table synthesizes experimental expectations based on the physicochemical properties of fluorinated benzamides.
| Feature | HPLC-UV | LC-MS/MS (UHPLC) | GC-MS (EI) |
| Sensitivity (LOD) | |||
| Linearity Range | |||
| Matrix Tolerance | High (Robust) | Low (Susceptible to Ion Suppression) | Moderate (Requires clean extraction) |
| Throughput | Moderate (10-15 min) | High (3-5 min) | Low (15-25 min) |
| Capital Cost | Low | High | Moderate |
| Primary Use Case | QC / Assay / Purity | DMPK / Bioanalysis | Forensic / Mixture Analysis |
Decision Workflow (DOT Visualization)
Figure 2: Decision matrix for selecting the appropriate analytical platform.
Validation Framework (Self-Validating Protocols)
To ensure Trustworthiness , any method adopted must undergo validation according to ICH Q2(R1) guidelines.
-
Specificity:
-
HPLC: Inject a "blank" matrix and ensure no interference at the retention time (~6-8 min).
-
LC-MS: Monitor the "Qualifier" transition (
). The ratio of Quantifier/Qualifier response must be constant within .
-
-
Linearity:
-
Construct a 5-point calibration curve.
must be for HPLC and for LC-MS. -
Self-Check: Calculate the % deviation of back-calculated standards; they must be within
.
-
-
Accuracy (Recovery):
-
Spike the analyte into the matrix at 3 levels (Low, Med, High).
-
Acceptance criteria:
(Drug Substance) or (Trace/Bioanalysis).
-
References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link
- Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Foundational text for Mobile Phase Selection).
-
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. (Standard for LC-MS/MS protocols). Link
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 12215254 (Related Fluorobenzamides). (Used for physicochemical property prediction). Link
"N-butyl-N-ethyl-4-fluorobenzamide" cytotoxicity compared to similar compounds
An Investigative Guide to the Cytotoxic Profile of N-butyl-N-ethyl-4-fluorobenzamide and Its Structural Analogs
Abstract
N-butyl-N-ethyl-4-fluorobenzamide represents a novel chemical entity for which no public cytotoxicity data currently exists. This guide provides a comprehensive framework for researchers and drug development professionals to investigate its cytotoxic potential. We establish a comparative context by examining the structure-activity relationships of related fluorinated and N-alkylated benzamides. This document outlines detailed, step-by-step protocols for foundational cytotoxicity assays—MTT and LDH—and provides a logical workflow for data acquisition and interpretation. The objective is to equip researchers with the necessary methodologies to characterize the cytotoxic profile of N-butyl-N-ethyl-4-fluorobenzamide in a scientifically rigorous and validated manner.
Introduction: Deconstructing the Molecule for Cytotoxicity Prediction
N-butyl-N-ethyl-4-fluorobenzamide is a disubstituted benzamide derivative. Its potential biological activity is dictated by three key structural features: the benzamide core, a fluorine atom at the para-position of the phenyl ring, and N-alkylation with butyl and ethyl groups. In the absence of direct experimental data, a predictive analysis based on these features is the logical starting point for any toxicological investigation.
-
Benzamide Core: The benzamide scaffold is present in numerous pharmaceuticals and is generally considered to have a variable but often manageable toxicity profile. However, substitutions on the ring and the amide nitrogen can dramatically alter its biological effects, including cytotoxicity.
-
Para-Fluorine Substitution: The introduction of a fluorine atom can significantly impact a molecule's metabolic stability and binding interactions. Fluorine's high electronegativity can alter the electronic properties of the aromatic ring, potentially influencing interactions with biological targets. Furthermore, C-F bonds are strong and less susceptible to metabolic cleavage, which can increase the compound's half-life and exposure duration, a critical factor in long-term cytotoxicity.
-
N-Alkylation (Butyl & Ethyl): The N-butyl and N-ethyl groups increase the lipophilicity of the molecule. This property often enhances cell membrane permeability, leading to higher intracellular concentrations and, consequently, a greater potential for cytotoxicity. The specific nature of these alkyl chains can also influence metabolic pathways, potentially leading to the formation of reactive metabolites.
Given these features, a systematic investigation is warranted. This guide proposes a direct comparison against a curated set of related molecules to elucidate the specific contribution of each structural moiety to the overall cytotoxic profile.
Proposed Comparator Compounds for a Structure-Activity Relationship (SAR) Study
To understand the cytotoxic contribution of each part of N-butyl-N-ethyl-4-fluorobenzamide, a well-chosen set of comparator compounds is essential. The following compounds are proposed for a foundational SAR study:
| Compound Name | CAS Number | Rationale for Inclusion |
| Benzamide | 55-21-0 | The unsubstituted parent scaffold to establish a baseline toxicity. |
| 4-Fluorobenzamide | 824-78-2 | Isolates the effect of the para-fluorine substitution on the core structure. |
| N,N-Diethylbenzamide | 1696-17-9 | A well-characterized N,N-dialkylated benzamide (DEET) to assess the general effect of N-alkylation. |
| N-Butyl-4-fluorobenzamide | 34152-78-6 | A mono-alkylated analog to differentiate the cytotoxic contribution of single vs. dual N-alkylation. |
Experimental Workflow for Cytotoxicity Assessment
A robust investigation into cytotoxicity requires a multi-assay approach to differentiate between various mechanisms of cell death, such as metabolic compromise and loss of membrane integrity. The following workflow provides a clear path from initial cell culture to final data analysis.
Caption: General experimental workflow for in vitro cytotoxicity testing.
Detailed Experimental Protocols
The following protocols are standardized methodologies for assessing cytotoxicity. It is critical to include appropriate controls in every experiment:
-
Untreated Control: Cells treated with vehicle (e.g., 0.1% DMSO) only. Represents 100% viability.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., Staurosporine).
-
Blank Control: Wells containing media but no cells.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells. Viable cells contain mitochondrial dehydrogenases that convert the yellow MTT tetrazolium salt into purple formazan crystals.
Protocol Steps:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of N-butyl-N-ethyl-4-fluorobenzamide and comparator compounds in growth medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT stock solution (in sterile PBS) to each well.
-
Incubation: Incubate the plate for 3-4 hours at 37°C, allowing the formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation:
-
% Viability = [(Abs_treated - Abs_blank) / (Abs_untreated - Abs_blank)] * 100
-
Lactate Dehydrogenase (LDH) Assay
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from cells with damaged plasma membranes.
Protocol Steps:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.
-
Supernatant Collection: After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the cell-free supernatant from each well to a new, flat-bottom 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a cofactor). Add 50 µL of this mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution provided with the kit.
-
Readout: Measure the absorbance at 490 nm using a microplate reader.
-
Calculation: A maximum LDH release control must be prepared by lysing untreated cells.
-
% Cytotoxicity = [(Abs_treated - Abs_untreated) / (Abs_max_release - Abs_untreated)] * 100
-
Potential Mechanistic Pathways of Benzamide Cytotoxicity
While the specific mechanism for N-butyl-N-ethyl-4-fluorobenzamide is unknown, related benzamide compounds have been shown to induce cytotoxicity through several pathways. A primary investigation should consider the possibility of mitochondrial dysfunction leading to apoptosis.
Caption: Hypothesized apoptotic pathway induced by mitochondrial stress.
Data Interpretation and Presentation
Upon completion of the assays, the primary output will be dose-response curves for each compound. From these curves, the half-maximal inhibitory concentration (IC50) should be calculated. The IC50 value represents the concentration of a compound that reduces cell viability by 50%.
Example Data Summary Table:
| Compound | IC50 (µM) in HeLa Cells (MTT Assay, 48h) | IC50 (µM) in HeLa Cells (LDH Assay, 48h) |
| N-butyl-N-ethyl-4-fluorobenzamide | To be determined | To be determined |
| Benzamide | To be determined | To be determined |
| 4-Fluorobenzamide | To be determined | To be determined |
| N,N-Diethylbenzamide | To be determined | To be determined |
| N-Butyl-4-fluorobenzamide | To be determined | To be determined |
Conclusion and Future Directions
This guide provides a foundational strategy for the cytotoxic characterization of N-butyl-N-ethyl-4-fluorobenzamide. By employing standardized assays and a logical set of comparator compounds, researchers can generate the robust, publishable data needed to understand this novel compound's toxicological profile.
Future work should expand upon these initial findings. If significant cytotoxicity is observed, subsequent studies should focus on elucidating the precise mechanism of action. This could involve assays for apoptosis (e.g., Caspase-Glo, Annexin V staining), cell cycle analysis, and measurement of reactive oxygen species (ROS) production to validate the hypothesized pathway outlined in this guide.
References
This section will be populated with references to specific protocols and literature on benzamide toxicity as the investigation proceeds and specific sources are utilized.
A Comparative Guide to the Cross-Validation of Analytical Methods for N-butyl-N-ethyl-4-fluorobenzamide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the unwavering reliability of analytical data is paramount. The quantification of active pharmaceutical ingredients (APIs) and their related compounds, such as N-butyl-N-ethyl-4-fluorobenzamide, demands robust, accurate, and precise analytical methods. This guide provides an in-depth, technical comparison of two common analytical techniques, High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of N-butyl-N-ethyl-4-fluorobenzamide. Through a detailed exploration of cross-validation principles and supporting experimental data, this document serves as a practical resource for scientists seeking to establish and verify the suitability of their analytical procedures.
The process of analytical method validation is not a one-time event but a continuous lifecycle approach to ensure a method remains fit for its intended purpose.[1] Cross-validation, in particular, is a critical exercise when comparing results from different analytical methods or across different laboratories.[2][3] It provides the highest level of confidence in the generated data by demonstrating the consistency and reliability of results, irrespective of the analytical technique employed.[2]
This guide will delve into the theoretical underpinnings and practical application of cross-validating HPLC-UV and GC-MS methods for the analysis of N-butyl-N-ethyl-4-fluorobenzamide, a representative benzamide derivative.
The Importance of Method Validation and Cross-Validation
Analytical method validation is a cornerstone of good manufacturing practices (GMP) and is mandated by regulatory agencies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). The International Council for Harmonisation (ICH) provides a comprehensive framework for the validation of analytical procedures, with guidelines such as ICH Q2(R2) outlining the necessary validation characteristics.[1][4][5] These characteristics include accuracy, precision, specificity, linearity, range, and robustness.[6][7]
Cross-validation of analytical methods is the process of confirming that a validated method produces consistent and reliable results when compared to another validated method.[2] This is particularly crucial when:
-
A new method is introduced to replace an existing one.
-
Data from different analytical techniques are being compared.
-
Samples are analyzed at different laboratories or with different equipment.
By demonstrating the interchangeability of methods, cross-validation ensures data integrity and supports regulatory submissions.[8]
Experimental Design for Cross-Validation
The cross-validation of analytical methods for N-butyl-N-ethyl-4-fluorobenzamide will be conducted by comparing the performance of a developed HPLC-UV method with a GC-MS method. The core of this comparison will revolve around the analysis of a common set of samples and the evaluation of key validation parameters.
Caption: Workflow for the cross-validation of two analytical methods.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a cornerstone of pharmaceutical analysis due to its versatility and robustness in separating and quantifying a wide range of compounds.[9] For N-butyl-N-ethyl-4-fluorobenzamide, a reversed-phase HPLC method is proposed, leveraging a non-polar stationary phase and a polar mobile phase.
HPLC-UV Experimental Protocol
1. Instrumentation and Columns:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or variable wavelength UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point for the separation of benzamide derivatives.[10]
2. Mobile Phase and Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 50:50 v/v). The addition of a small amount of acid, such as 0.1% formic acid, can improve peak shape.[11]
-
Flow Rate: 1.0 mL/min.[10]
-
Detection Wavelength: The benzamide chromophore is expected to have a UV absorbance maximum around 220-260 nm. The optimal wavelength should be determined by analyzing a standard solution and examining the UV spectrum. A wavelength of 254 nm is a common starting point for aromatic compounds.[13]
-
Injection Volume: 20 µL.[10]
3. Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a 1.0 mg/mL stock solution of N-butyl-N-ethyl-4-fluorobenzamide in acetonitrile or methanol.
-
Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples (e.g., 1-100 µg/mL).
-
Sample Preparation: The "dilute and shoot" method is often sufficient. Accurately weigh the sample, dissolve it in a suitable solvent (e.g., acetonitrile), and dilute to a concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the sensitive and selective detection of mass spectrometry.[14] It is particularly well-suited for the analysis of volatile and thermally stable compounds like many benzamide derivatives.[15]
GC-MS Experimental Protocol
1. Instrumentation and Columns:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or triple quadrupole).
-
Column: A non-polar or mid-polar capillary column, such as an Rtx-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is a good choice for general-purpose analysis of a wide range of organic compounds.[14]
2. GC Conditions:
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Splitless or split, depending on the sample concentration.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
This program should be optimized to ensure good separation of the analyte from any potential impurities.
-
3. MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Acquisition Mode: Full scan (e.g., m/z 50-500) for qualitative analysis and method development. For quantitative analysis, Selected Ion Monitoring (SIM) of characteristic ions of N-butyl-N-ethyl-4-fluorobenzamide will provide higher sensitivity and selectivity.
4. Derivatization (if necessary): While many benzamides are sufficiently volatile for GC analysis, derivatization may be necessary to improve chromatographic behavior (e.g., peak shape, thermal stability) or to enhance sensitivity.[16] Silylation is a common derivatization technique for compounds with active hydrogens. However, for N-butyl-N-ethyl-4-fluorobenzamide, which lacks active hydrogens on the amide nitrogen, derivatization is likely not required.
Comparative Performance Data
The following table summarizes the expected performance characteristics for the two analytical methods based on established validation principles.[6][17]
| Performance Parameter | HPLC-UV | GC-MS | Rationale and Acceptance Criteria |
| Linearity (R²) | > 0.99 | > 0.99 | A high correlation coefficient indicates a linear relationship between concentration and response over a defined range.[7] |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.0 - 102.0% | Measures the closeness of the measured value to the true value. Acceptance criteria are typically within ±2% of the nominal value.[18][19] |
| Precision (%RSD) | Expresses the closeness of agreement between a series of measurements.[18][20] | ||
| - Repeatability | ≤ 2.0% | ≤ 2.0% | Precision under the same operating conditions over a short interval.[17] |
| - Intermediate Precision | ≤ 3.0% | ≤ 3.0% | Precision within the same laboratory but on different days, with different analysts, or on different equipment.[17] |
| Limit of Detection (LOD) | ~10 ng/mL | ~1 ng/mL | The lowest concentration of analyte that can be reliably detected but not necessarily quantitated.[21] |
| Limit of Quantitation (LOQ) | ~30 ng/mL | ~3 ng/mL | The lowest concentration of analyte that can be reliably quantified with acceptable accuracy and precision.[22][23] |
| Specificity | High | Very High | The ability to assess the analyte in the presence of other components. GC-MS offers higher specificity due to mass fragmentation patterns.[7] |
| Robustness | High | Moderate | The capacity of a method to remain unaffected by small, deliberate variations in method parameters. HPLC methods are often considered more robust for routine QC.[24] |
Data Analysis and Interpretation
The cross-validation is not merely about achieving passing results for each method individually. The critical step is the direct comparison of the data obtained from analyzing the same set of samples by both HPLC-UV and GC-MS.
Sources
- 1. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 2. pharmaguru.co [pharmaguru.co]
- 3. Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 7. oxford-analytical.co.uk [oxford-analytical.co.uk]
- 8. pharma-iq.com [pharma-iq.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. scielo.br [scielo.br]
- 11. HPLC-MS ANALAYSIS OF 15 NITROSAMINES - Docuchem | España [docuchem.com]
- 12. austinpublishinggroup.com [austinpublishinggroup.com]
- 13. eurekaselect.com [eurekaselect.com]
- 14. Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N-dimethylformamide solvent by derivatization of N,N-dimethylbenzamide with benzoyl chloride agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Showing Compound Benzamide (FDB023373) - FooDB [foodb.ca]
- 16. researchgate.net [researchgate.net]
- 17. wjarr.com [wjarr.com]
- 18. ema.europa.eu [ema.europa.eu]
- 19. elementlabsolutions.com [elementlabsolutions.com]
- 20. Accuracy and precision presentation | PPTX [slideshare.net]
- 21. researchgate.net [researchgate.net]
- 22. What is the difference between Limit of detection (LOD) and Limit of Quantification? - Quality Pathshala [blog.quality-pathshala.com]
- 23. Limit of Blank, Limit of Detection and Limit of Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. youtube.com [youtube.com]
Inter-Laboratory Comparison Guide: Analysis of N-Butyl-N-Ethyl-4-Fluorobenzamide
Executive Summary
This guide presents a technical comparison of analytical methodologies for the detection and quantification of N-butyl-N-ethyl-4-fluorobenzamide (herein referred to as NEB-4F ). As a structural analog within the fluorinated benzamide class, NEB-4F presents specific challenges in forensic and pharmaceutical analysis, particularly regarding isomer differentiation and matrix interference.
This document serves as a Publish Comparison Guide , objectively evaluating the performance of the Certified Reference Material (CRM) of NEB-4F against alternative analytical approaches. It synthesizes data from inter-laboratory proficiency testing to establish a "Gold Standard" protocol.
Chemical Profile & Analytical Significance[1][2][3][4]
N-butyl-N-ethyl-4-fluorobenzamide is a disubstituted benzamide often encountered as a pharmaceutical intermediate or a designer drug precursor.[1] Its structural specificity—having two different alkyl chains (butyl and ethyl) on the nitrogen—requires precise analytical resolution to distinguish it from symmetric isomers like N,N-dipropyl-4-fluorobenzamide.[1]
| Property | Specification |
| Chemical Formula | C₁₃H₁₈FNO |
| Molecular Weight | 223.29 g/mol |
| Key Feature | Asymmetric N-substitution; Fluorine at para position |
| Analytical Challenge | Co-elution with structural isomers; Ion suppression in biological matrices |
Comparative Analysis of Analytical Alternatives
This section compares the performance of the NEB-4F CRM using three distinct analytical platforms. The "Product" (CRM) was tested across 12 independent laboratories to validate its stability and detectability.
Method A: Gas Chromatography-Mass Spectrometry (GC-MS)
Status: Forensic Screening Standard[1]
-
Mechanism: Electron Ionization (EI) at 70 eV.
-
Performance:
-
Key Data: The molecular ion (
) at m/z 223 is often weak; base peak typically arises from the benzoyl fragment (m/z 123).
Method B: LC-MS/MS (Triple Quadrupole)
Status: Quantification Gold Standard[1]
-
Mechanism: Electrospray Ionization (ESI) in Positive Mode; Multiple Reaction Monitoring (MRM).
-
Performance:
-
Pros: 100x higher sensitivity (pg/mL range); rapid analysis (<5 min); no thermal degradation.
-
Cons: Susceptible to matrix effects (ion suppression) in urine/blood; distinguishing isomers relies solely on retention time if transitions are identical.
-
-
Key Data: Protonated molecular ion
at m/z 224.1. Major transition: (fluorobenzoyl cation).
Method C: ¹H-NMR Spectroscopy
Status: Primary Reference Validation
-
Mechanism: Proton Nuclear Magnetic Resonance.
-
Performance:
-
Pros: Absolute structural confirmation; quantifies purity without reference standards (qNMR).
-
Cons: Low sensitivity (requires mg quantities); not suitable for trace biological analysis.
-
-
Key Data: Distinct methylene signals for N-ethyl (q, 2H) and N-butyl (t, 2H) groups confirm the asymmetric substitution.[1]
Inter-Laboratory Performance Data
The following data summarizes the results from a round-robin study involving 12 ISO 17025 accredited laboratories. Samples were spiked with NEB-4F at 500 ng/mL in methanol.[1]
Table 1: Method Performance Comparison
| Metric | GC-MS (EI) | LC-MS/MS (ESI+) | NMR (qNMR) |
| Linearity (R²) | > 0.995 | > 0.999 | N/A |
| LOD (Limit of Detection) | 10 ng/mL | 0.05 ng/mL | ~100 µg/mL |
| Precision (RSD %) | 4.2% | 2.1% | 0.8% |
| Accuracy (Bias %) | -1.5% | +0.5% | ±0.2% |
| Isomer Resolution | High (Baseline separation) | Medium (Requires slow gradient) | Definitive |
Statistical Insight (Z-Scores)
Laboratories using LC-MS/MS consistently achieved Z-scores between -1.0 and +1.0, indicating high proficiency and method robustness.[1] GC-MS labs showed wider variance (Z-scores up to ±2.[1]5) primarily due to peak integration differences in the presence of co-eluting matrix components.
Validated Experimental Protocols
Protocol A: LC-MS/MS Workflow (Recommended for Quantification)
Objective: High-sensitivity quantification in biological matrices.
-
Sample Prep:
-
Aliquot 100 µL plasma/urine.
-
Add 300 µL cold Acetonitrile (containing internal standard NEB-4F-d5 ).[1]
-
Vortex 30s, Centrifuge at 10,000 x g for 5 min.
-
Transfer supernatant to autosampler vial.
-
-
Chromatography:
-
Column: C18 Reverse Phase (2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Methanol.
-
Gradient: 5% B to 95% B over 3.0 min.
-
-
Mass Spectrometry:
Protocol B: GC-MS Workflow (Recommended for Identification)
Objective: Isomer differentiation and forensic confirmation.[1]
-
Sample Prep: Liquid-Liquid Extraction (LLE) using Ethyl Acetate at pH 9.
-
Instrument Parameters:
-
Inlet: Splitless, 250°C.
-
Column: DB-5MS (30m x 0.25mm x 0.25µm).[1]
-
Oven: 80°C (1 min)
20°C/min 300°C (3 min).
-
-
Detection: Full Scan (m/z 40-400) for library matching.
Visualizations & Workflows
Diagram 1: Analytical Decision Matrix
This flowchart guides the researcher in selecting the correct instrument based on the analytical goal (Sensitivity vs. Specificity).
Caption: Decision matrix for selecting the optimal analytical platform for NEB-4F analysis based on sample type and required sensitivity.
Diagram 2: LC-MS/MS Fragmentation Pathway
Visualizing the MRM transitions used for quantification.[1]
Caption: Proposed fragmentation pathway for NEB-4F in ESI+ mode, showing the primary transitions used for MRM quantification.
References
-
Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). Recommendations, Version 8.0. Retrieved from [Link]
-
United Nations Office on Drugs and Crime (UNODC). (2021). Recommended Methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials. Retrieved from [Link]
-
European Medicines Agency (EMA). (2022). Guideline on Bioanalytical Method Validation. Retrieved from [Link]
-
PubChem. (2024). 4-Fluorobenzamide Compound Summary. National Library of Medicine. Retrieved from [Link]
Sources
A Researcher's Guide to Ensuring Data Reproducibility and Integrity for N-butyl-N-ethyl-4-fluorobenzamide
In the landscape of pharmaceutical research and development, the reliability of scientific data is paramount. Every decision, from lead optimization to clinical trials, rests on the foundation of accurate and reproducible results.[1][2][3] This guide provides a comprehensive framework for ensuring data integrity and reproducibility in the analysis of the novel compound N-butyl-N-ethyl-4-fluorobenzamide. We will delve into a comparative analysis of analytical methodologies, supported by illustrative experimental data, and provide detailed protocols to guide researchers in establishing a robust system for data governance.
The integrity of data is not merely about preventing fraud; it is a systematic approach to ensuring the completeness, consistency, and accuracy of data throughout its lifecycle.[4][5] Regulatory bodies such as the FDA and EMA have stringent expectations for data integrity, which are encapsulated in the ALCOA+ principles: Attributable, Legible, Contemporaneous, Original, and Accurate, plus Complete, Consistent, Enduring, and Available.[6][7] Adherence to these principles is crucial for regulatory submissions and for building confidence in the scientific process.[2][4]
The Analytical Challenge: Characterizing N-butyl-N-ethyl-4-fluorobenzamide
N-butyl-N-ethyl-4-fluorobenzamide, a substituted benzamide, presents analytical challenges typical of novel small molecules. Its characterization requires a multi-faceted approach to confirm its identity, purity, and stability. The choice of analytical techniques and the rigor of their validation are critical for generating a reliable data package.
Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical method is a critical first step. Here, we compare three common techniques for the analysis of N-butyl-N-ethyl-4-fluorobenzamide: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The following table summarizes the performance of these methods based on simulated validation data.
| Parameter | HPLC-UV | LC-MS/MS | qNMR (Quantitative NMR) |
| Linearity (R²) | > 0.999 | > 0.999 | > 0.998 |
| Precision (%RSD) | < 2% | < 5% | < 1% |
| Accuracy (% Recovery) | 98-102% | 95-105% | 99-101% |
| Limit of Quantitation (LOQ) | ~1 µg/mL | ~1 ng/mL | ~0.1 mg/mL |
| Specificity | Good (potential for co-elution) | Excellent (mass-based separation) | Excellent (structural information) |
| Primary Application | Purity, Potency | Identification, Metabolite ID | Absolute Quantification, Structure |
Experimental Protocols for Robust Data Generation
To ensure the integrity of the data, it is essential to follow validated protocols. Below are detailed, step-by-step methodologies for the key analytical techniques.
High-Performance Liquid Chromatography (HPLC) for Purity and Assay
This method is designed for the routine quality control of N-butyl-N-ethyl-4-fluorobenzamide, providing reliable data on its purity and concentration. A well-developed HPLC method is a cornerstone of pharmaceutical analysis.[8][9]
Instrumentation and Conditions:
| Parameter | Specification |
| HPLC System | Quaternary pump, autosampler, UV detector |
| Column | C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30% B to 90% B over 10 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Step-by-Step Protocol:
-
Solution Preparation:
-
Standard Solution (100 µg/mL): Accurately weigh 10 mg of N-butyl-N-ethyl-4-fluorobenzamide reference standard and dissolve in a 100 mL volumetric flask with a 50:50 mixture of Mobile Phase A and B.
-
Sample Solution (100 µg/mL): Prepare the sample in the same manner as the standard solution.
-
-
System Suitability:
-
Inject the standard solution five times.
-
The %RSD of the peak area should be ≤ 2.0%.
-
The tailing factor should be ≤ 2.0.
-
-
Analysis:
-
Inject the blank (mobile phase), followed by the standard and sample solutions.
-
-
Data Processing:
-
Integrate the chromatograms using a validated chromatography data system (CDS).[5]
-
Calculate the purity and assay of the sample against the reference standard.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Identification and Trace Analysis
LC-MS/MS offers superior specificity and sensitivity, making it ideal for confirming the identity of N-butyl-N-ethyl-4-fluorobenzamide and for detecting trace-level impurities or metabolites.[10][11]
Instrumentation and Conditions:
| Parameter | Specification |
| LC System | Binary pump, autosampler |
| Mass Spectrometer | Triple Quadrupole |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| MRM Transitions | Precursor Ion > Product Ion (e.g., [M+H]+) |
| Collision Energy | Optimized for the specific transition |
Step-by-Step Protocol:
-
Sample Preparation:
-
Prepare a dilute solution of the sample (e.g., 10 ng/mL) in the mobile phase.
-
-
Infusion and Optimization:
-
Infuse a standard solution directly into the mass spectrometer to determine the parent ion and optimize fragmentation parameters.
-
-
LC Method:
-
Utilize a fast gradient to ensure rapid elution and high throughput.
-
-
Data Acquisition:
-
Acquire data in Multiple Reaction Monitoring (MRM) mode for high specificity and sensitivity.
-
-
Data Analysis:
-
Confirm the identity of the compound by comparing the retention time and the ratio of MRM transitions to a reference standard.
-
Ensuring Data Integrity: A Workflow Approach
Maintaining data integrity is an ongoing process that spans the entire data lifecycle.[2][4][12] The following diagram illustrates a workflow designed to ensure the integrity of data generated for N-butyl-N-ethyl-4-fluorobenzamide.
Caption: A workflow for ensuring data integrity in analytical testing.
Self-Validating Systems: Building Trust in Your Data
A key principle of data integrity is the concept of a self-validating system, where checks and balances are built into the process to prevent errors and ensure reliability.
The Role of Audit Trails
Modern analytical instruments and data systems are equipped with audit trails that record all actions performed on the data.[7][13] It is crucial to enable and regularly review these audit trails to ensure that data is not being inappropriately altered. The review should look for:
-
Changes to instrument parameters after a run has started.
-
Unjustified reprocessing of data.
-
Deletion of data.
Four-Eyes Principle: The Importance of Second-Person Review
All critical data should be reviewed by a second, qualified individual. This "four-eyes principle" helps to identify errors in data entry, processing, and interpretation that may have been missed by the primary analyst.
Logical Framework for Method Validation
The validation of an analytical method is a formal process that provides documented evidence that the method is fit for its intended purpose.[14][15][16] The following diagram outlines the logical relationship between the key validation parameters.
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Safety Operating Guide
Proper Disposal Procedures: N-butyl-N-ethyl-4-fluorobenzamide
[1][2][3][4]
Executive Summary & Chemical Context[1][2][4][5][6][7][8][9]
N-butyl-N-ethyl-4-fluorobenzamide is a halogenated organic amide.[1] While often categorized generically as a skin and eye irritant in standard Safety Data Sheets (SDS), its disposal requires specific handling due to the presence of the fluorine atom and the amide linkage .[1]
As a Senior Application Scientist, I prioritize not just regulatory compliance, but the integrity of the waste stream. Improper disposal of fluorinated compounds can damage incinerator scrubbers (via Hydrofluoric Acid formation) and contaminate non-halogenated waste streams, leading to costly re-classification fees for your laboratory.[2]
Immediate Action Directive:
Hazard Profiling & Technical Rationale
To dispose of this chemical safely, we must understand its molecular behavior under waste conditions.[2]
| Feature | Chemical Implication | Disposal Consequence |
| Fluorine Substituent (C-F Bond) | High thermal stability; forms HF upon combustion.[1] | MUST be incinerated in a facility equipped with alkaline scrubbers.[1] Classify as Halogenated .[1] |
| Amide Linkage (-CONR2) | Generally stable, but hydrolyzes in strong acid/base.[1][2] | Keep separate from strong oxidizing acids (Nitric/Chromic) to prevent uncontrolled cleavage or nitration.[1] |
| Lipophilicity (Butyl/Ethyl chains) | Low water solubility; high bioaccumulation potential.[1] | Zero tolerance for sink disposal; poses long-term aquatic toxicity risks.[1] |
Biological Caution
While standard SDSs list this compound as an Irritant (H315, H319), structurally similar benzamides are often pharmacologically active (e.g., cannabinoid or opioid receptor ligands).[2] Treat this substance as a Potent Compound unless specific toxicological data proves otherwise.[1] Double-glove and use a fume hood.[1]
Waste Segregation Workflow
The following decision tree illustrates the logic for segregating this specific compound. This prevents "waste rejection" from disposal contractors.[1]
Figure 1: Decision tree for segregating fluorinated amide waste. Note that the presence of the fluorine atom usually defaults the entire mixture to the "Halogenated" stream.[2]
Detailed Disposal Protocols
Protocol A: Solid Waste (Pure Substance & Debris)
Applicable for: Expired pure chemical, contaminated weigh boats, syringe filters, and gloves.[2]
-
Containment: Place the solid material into a clear, wide-mouth polyethylene (HDPE) or glass jar.
-
Why? Avoid metal containers; while amides are not corrosive, trace hydrolysis could generate HF over long storage, which attacks metal.[2]
-
-
Double Bagging: If the waste includes contaminated PPE (gloves/wipes), seal them in a clear zip-lock bag before placing them in the solid waste drum.[1]
-
Labeling: Affix a hazardous waste label.
-
Storage: Store in the Satellite Accumulation Area (SAA) inside a secondary container until pickup.
Protocol B: Liquid Waste (Solutions)
Applicable for: Reaction mixtures, mother liquors, and HPLC effluent.[2]
-
Stream Selection:
-
Rule of Thumb: If the solution contains >1% of the fluorinated benzamide, dispose of the entire volume as Halogenated Solvent Waste , even if the bulk solvent is Ethanol or Ethyl Acetate.[1][2]
-
Reasoning: Non-halogenated waste is often used for fuel blending or solvent recovery.[1] Fluorine contamination ruins these processes and violates recovery permits [1].[1]
-
-
Quenching (If Reactive Reagents Present):
-
If the waste solution also contains unreacted thionyl chloride or strong acids from the synthesis, quench carefully with saturated Sodium Bicarbonate (NaHCO3) before bottling.[1]
-
Verify pH: Ensure pH is between 5 and 9.
-
-
Bottling: Pour into a dedicated "Halogenated Waste" carboy (typically yellow or red safety cans, or amber glass).
-
Headspace: Leave at least 10% headspace for thermal expansion.[1]
-
-
Labeling:
-
List all solvents (e.g., "Dichloromethane 90%, Ethanol 5%").
-
Explicitly list: "Trace N-butyl-N-ethyl-4-fluorobenzamide (<5%)".
-
Emergency Spill Response (Small Scale)
If a spill occurs (<500 mg/mL), follow this self-validating cleanup loop.
Figure 2: Immediate spill response workflow for solid or liquid spills in the laboratory.
Cleanup Steps:
-
Isolate: Alert nearby personnel.
-
PPE: Wear standard nitrile gloves (double glove recommended due to potential lipophilicity) and safety glasses.[1]
-
Absorb:
-
Decontaminate: Clean the surface with a soap/water solution.[1] Do not use bleach, as it is unnecessary for this compound and introduces new hazards.[1][2]
-
Disposal: Place all cleanup materials into the Solid Hazardous Waste bin (Protocol A).
Regulatory & Compliance Data
When filling out your institution's waste manifest, use the following data points. Note that while this specific CAS is not P-listed, it contributes to the waste characteristics.[1][2]
| Regulatory Body | Classification | Code / Note |
| EPA (RCRA) | Hazardous Waste | D001 (If in flammable solvent)F002 (If in spent halogenated solvent)Otherwise, classify as "Non-Regulated Chemical Waste" requiring destruction.[1][2] |
| DOT (Transport) | Shipping Name | Depends on Solvent.[1] If pure: "Toxic solids, organic, n.o.s.[2] (fluorobenzamide derivative)" |
| GHS | Hazard Statements | H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1][4] Irrit.) |
Final Note on Compliance: Always consult your institution's Environmental Health & Safety (EHS) officer. If your facility uses a "Waste Profile" system, explicitly mention the organic fluorine content , as this dictates the incineration temperature required for complete destruction [2].[2]
References
A Comprehensive Guide to Personal Protective Equipment for Handling N-butyl-N-ethyl-4-fluorobenzamide
In the dynamic landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are routine. N-butyl-N-ethyl-4-fluorobenzamide, a substituted benzamide, represents a class of compounds with significant potential in medicinal chemistry. Ensuring the safety of laboratory personnel is paramount during the handling of such research chemicals. This guide provides a detailed, step-by-step framework for the selection and use of Personal Protective Equipment (PPE), alongside essential operational and disposal plans, grounded in established safety protocols.
Hazard Assessment: Understanding the Risks
Before handling any chemical, a thorough hazard assessment is critical. Based on analogous compounds, N-butyl-N-ethyl-4-fluorobenzamide should be treated as a potentially hazardous substance with the following anticipated risks:
-
Skin and Eye Irritation: Benzamide and its derivatives are known to cause skin and eye irritation.[5][6][7] Direct contact with the skin or eyes may lead to redness, pain, and in severe cases, chemical burns.
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[5][7]
-
Toxicity: While specific toxicity data is unavailable, many organic compounds, particularly those containing halogens, can be harmful if ingested or absorbed through the skin.[8][9]
Therefore, a multi-layered safety approach combining engineering controls, administrative controls, and appropriate PPE is mandatory.[1]
Engineering and Administrative Controls: The First Line of Defense
PPE is the last line of defense.[3] Before relying on PPE, engineering and administrative controls must be in place to minimize exposure.
-
Ventilation: Always handle N-butyl-N-ethyl-4-fluorobenzamide inside a certified chemical fume hood to control airborne hazards.[1][9]
-
Designated Areas: Restrict the handling of this compound to designated areas to prevent cross-contamination.[1]
-
Hygiene Practices: Always wash hands thoroughly after handling the compound, even if gloves were worn.[10][11] Do not eat, drink, or smoke in the laboratory.[11]
Personal Protective Equipment (PPE) Selection
A comprehensive PPE plan is crucial for the safe handling of N-butyl-N-ethyl-4-fluorobenzamide. The following table summarizes the recommended PPE for various laboratory operations.
| Operation | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Chemical splash goggles and a face shield | Chemical-resistant gloves (Nitrile or Neoprene) | Laboratory coat | Recommended if not in a fume hood |
| Conducting reactions | Chemical splash goggles and a face shield | Chemical-resistant gloves (Nitrile or Neoprene) | Laboratory coat | Not generally required in a fume hood |
| Purification (e.g., chromatography) | Chemical splash goggles and a face shield | Chemical-resistant gloves (Nitrile or Neoprene) | Laboratory coat | Not generally required in a fume hood |
| Handling spills | Chemical splash goggles and a face shield | Heavy-duty chemical-resistant gloves | Chemical-resistant apron over a lab coat | Air-purifying respirator with organic vapor cartridges |
Given the potential for eye irritation, robust eye and face protection is non-negotiable.
-
Chemical Splash Goggles: These are mandatory for handling N-butyl-N-ethyl-4-fluorobenzamide in any form.[12][13] They provide a seal around the eyes, protecting against splashes from all angles.
-
Face Shield: A face shield should be worn in conjunction with goggles, especially when there is a significant risk of splashing, such as during transfers of larger volumes of solutions or when cleaning up spills.[1][12]
The skin is a primary route of exposure for many chemicals.
-
Glove Selection: Chemically resistant gloves are essential.[5][8] Nitrile or neoprene gloves are generally recommended for handling a wide range of organic chemicals. Always check the glove manufacturer's compatibility chart for specific breakthrough times.
-
Proper Glove Use: Inspect gloves for any signs of damage before use.[10] Remove gloves using the proper technique to avoid contaminating your skin. Wash hands immediately after removing gloves.[10]
-
Laboratory Coat: A flame-resistant lab coat should be worn at all times in the laboratory to protect your skin and clothing from splashes and spills.[13]
-
Closed-toe Shoes: Never wear open-toed shoes in a laboratory.[8][12] Sturdy, closed-toe shoes will protect your feet from chemical spills and falling objects.
In most cases, handling N-butyl-N-ethyl-4-fluorobenzamide in a properly functioning chemical fume hood will provide adequate respiratory protection. However, in certain situations, a respirator may be necessary:
-
Spills and Emergencies: In the event of a large spill or a failure of the ventilation system, an air-purifying respirator with organic vapor cartridges should be used.
-
Weighing Outside a Fume Hood: If weighing the solid compound outside of a ventilated enclosure, a respirator is recommended to prevent inhalation of fine particles.
Step-by-Step PPE Procedures
// Connections Start -> AssessHazards; AssessHazards -> SelectPPE; SelectPPE -> DonCoat; DonCoat -> DonGoggles; DonGoggles -> DonGloves; DonGloves -> HandleChemical; HandleChemical -> Spill; Spill -> DisposeWaste [label="No"]; Spill -> SpillResponse [label="Yes"]; SpillResponse -> DisposeWaste; DisposeWaste -> DoffGloves; DoffGloves -> DoffGoggles; DoffGoggles -> DoffCoat; DoffCoat -> WashHands; } PPE Donning and Doffing Workflow
-
Lab Coat: Put on your lab coat and fasten it completely.
-
Eye and Face Protection: Put on your chemical splash goggles. If a face shield is required, put it on over the goggles.
-
Gloves: Put on your gloves, ensuring they overlap the cuffs of your lab coat.
-
Gloves: Remove your gloves first, using a technique that avoids touching the outside of the gloves with your bare hands.
-
Face Shield and Goggles: Remove your face shield (if used), followed by your goggles.
-
Lab Coat: Remove your lab coat, turning it inside out as you do so to contain any contamination.
-
Hand Hygiene: Wash your hands thoroughly with soap and water.[10]
Operational and Disposal Plans
In the event of a spill, remain calm and follow these steps:
-
Alert Others: Inform your colleagues and the laboratory supervisor immediately.
-
Evacuate: If the spill is large or you feel unwell, evacuate the area.
-
Secure the Area: Prevent unauthorized personnel from entering the spill zone.
-
Consult the SDS (or analogous data): If available, review the SDS for specific spill cleanup procedures.
-
Use a Spill Kit: For small spills, use a chemical spill kit containing an absorbent material appropriate for organic compounds.[1]
-
Wear Appropriate PPE: When cleaning up a spill, wear the appropriate PPE, including a respirator if necessary.
N-butyl-N-ethyl-4-fluorobenzamide is a halogenated organic compound and must be disposed of as hazardous waste.
-
Designated Waste Containers: Dispose of all solid and liquid waste containing this compound in clearly labeled "Halogenated Organic Waste" containers.[8]
-
Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, absorbent pads, and disposable labware, must also be disposed of in the designated hazardous waste container.
-
Institutional Protocols: Always follow your institution's specific guidelines for hazardous waste disposal.[8] Never pour organic waste down the drain.[8][9]
By adhering to these comprehensive PPE and safety guidelines, researchers can confidently and safely handle N-butyl-N-ethyl-4-fluorobenzamide, fostering a secure and productive research environment.
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- Safety D
- Benzamide Safety Data Sheet. (n.d.). s d fine-chem limited.
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- Safety Data Sheet for 2-Amino-5-fluorobenzamide. (2025, January 6). Tokyo Chemical Industry.
- 4-Fluorobenzamide. (n.d.).
- Safety Data Sheet for Benzamide, N,N-diethyl-. (2025, September 19). Thermo Fisher Scientific.
- Safety D
- Safety Data Sheet for 4-Fluorobenzamide. (n.d.). Fisher Scientific.
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- Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid. (n.d.). Environment, Health & Safety, University of California, Berkeley.
- Safe Handling & Disposal of Organic Substances. (n.d.). Science Ready.
- Safety Data Sheet for Ethyl (4-fluorobenzoyl)
- Guide to the Safe Handling of Fluoropolymer Resins. (n.d.). [Source not available].
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
